molecular formula C20H25N3O2 B1676460 Methylergometrine CAS No. 57432-61-8

Methylergometrine

Katalognummer: B1676460
CAS-Nummer: 57432-61-8
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UNBRKDKAWYKMIV-QWQRMKEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid.
A homolog of ergonovine containing one more CH2 group. (Merck Index, 11th ed)
Methylergonovine is an Ergot Derivative.
Methylergonovine has been reported in Bos taurus with data available.
METHYLERGONOVINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for hemorrhage.
Methylergonovine is only found in individuals that have used or taken this drug. It is a homolog of ergonovine containing one more CH2 group (Merck Index, 11th ed). Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss.
A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)

Eigenschaften

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904978
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms from methanol, acetone, Shiny crystals from benzene

CAS No.

113-42-8
Record name Methylergometrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergometrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylergometrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C with some decomposition, 172 °C
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Detailed Mechanism of Action of Methylergometrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent primarily utilized in obstetrics to prevent and control postpartum hemorrhage. Its mechanism of action is complex, involving interactions with multiple monoamine neurotransmitter receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Introduction

This compound's primary clinical effect is the induction of rapid and sustained uterine contractions, which helps to reduce blood loss after childbirth.[1] This effect is a result of its direct action on the myometrial smooth muscle. The pharmacological profile of this compound is characterized by its activity as a partial agonist or antagonist at various G-protein coupled receptors (GPCRs), with its uterine selectivity being a key feature for its therapeutic use.

Receptor Binding Profile and Functional Activity

The multifaceted pharmacological effects of this compound stem from its interaction with a range of receptors. Its binding affinities (Ki) and functional activities (EC50/IC50) have been characterized for several receptor subtypes.

Serotonin (B10506) (5-HT) Receptors

This compound exhibits high affinity for several serotonin receptor subtypes. Its potent uterotonic effect is primarily attributed to its agonist activity at the 5-HT2A receptor, which is highly expressed in the myometrium.[2]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Action
5-HT1A 1.5–2.0Full Agonist
5-HT1B 251Full Agonist
5-HT1D 0.86–2.9Partial Agonist
5-HT1E 89Full Agonist
5-HT1F 31Full Agonist
5-HT2A 0.35–1.1Full Agonist
5-HT2B 0.46–2.2Agonist
5-HT2C 4.6–43.7Full Agonist
5-HT5A 24.4Full Agonist
5-HT7 11–52Full Agonist

Note: Data compiled from various sources. All sites are human except 5-HT1B (rat) and 5-HT7 (guinea pig).[3]

Adrenergic Receptors

This compound also interacts with alpha-adrenergic receptors, which are known to modulate uterine contractility. It generally acts as a partial agonist at α1-adrenergic receptors, contributing to its vasoconstrictive and uterotonic effects.

Dopamine (B1211576) Receptors

This compound is an antagonist at the dopamine D1 receptor.[1] While its primary therapeutic action is not mediated through this interaction, it may contribute to its side effect profile.

Specific Ki values for this compound at dopamine receptor subtypes from primary peer-reviewed sources are not consistently reported.

Signaling Pathways

The physiological response to this compound is dictated by the specific signaling cascades activated upon receptor binding in different tissues.

5-HT2A Receptor Signaling in Myometrial Cells

The primary mechanism for uterine contraction is initiated by the activation of 5-HT2A receptors on myometrial smooth muscle cells. This receptor is coupled to the Gq/11 family of G-proteins, which triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]i).

Gq_signaling This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Increased [Ca²⁺]i MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

5-HT2A Receptor-Mediated Signaling Pathway in Myometrial Cells.
Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are also Gq-coupled, follows a similar pathway to 5-HT2A receptors, leading to an increase in intracellular calcium and contributing to myometrial contraction.

Dopamine D1 Receptor Antagonism

In tissues where D1 receptors are present, such as certain smooth muscles and neurons, this compound acts as an antagonist. D1 receptors are typically coupled to Gs-proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound can inhibit cAMP-mediated signaling pathways. In the context of uterine tissue, the predominant effect of this compound is contractile, and the clinical significance of D1 antagonism in the myometrium is less clear.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for various receptors.

Objective: To quantify the affinity of this compound for a specific receptor subtype (e.g., 5-HT2A) in a tissue or cell membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., myometrium) or cultured cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

    • Incubations are carried out in a multi-well plate format at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prep Membrane Preparation (Tissue/Cells) start->prep incubate Incubation (Membranes, Radioligand, This compound) prep->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
In Vitro Uterine Contraction Assay (Organ Bath)

This functional assay measures the effect of this compound on the contractility of isolated uterine tissue.

Objective: To determine the potency (EC50) and efficacy of this compound in inducing uterine smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Obtain fresh uterine tissue (myometrium) from a suitable animal model or from human biopsies with ethical approval.

    • Dissect small, uniform strips of myometrial tissue in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ Bath Setup:

    • Mount the tissue strips vertically in an organ bath chamber containing oxygenated physiological salt solution maintained at 37°C.

    • Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

    • Apply a small amount of resting tension to the tissue and allow it to equilibrate and establish spontaneous contractions.

  • Drug Administration:

    • Once a stable baseline of spontaneous contractions is achieved, add cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to respond to each concentration until a stable contractile response is observed.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the tissue strips.

    • Measure the amplitude and frequency of contractions, or the integral of the contractile response, at each concentration of this compound.

    • Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response).

Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium levels in response to this compound.

Objective: To measure the increase in intracellular calcium concentration in myometrial cells upon stimulation with this compound.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture primary myometrial cells or a suitable cell line on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.

  • Fluorescence Microscopy:

    • Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately with light at 340 nm and 380 nm (for Fura-2) and measure the fluorescence emission at ~510 nm.

  • Stimulation and Data Acquisition:

    • Record a baseline of fluorescence ratios before stimulating the cells.

    • Perfuse the cells with a solution containing this compound and continuously record the changes in fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340/380 nm for Fura-2). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

    • The ratio values can be calibrated to absolute calcium concentrations using established methods.

    • Analyze the kinetics and magnitude of the calcium transient induced by this compound.

Conclusion

The detailed mechanism of action of this compound is a result of its complex pharmacology, involving interactions with multiple receptor systems. Its primary therapeutic effect, potent uterine contraction, is predominantly mediated by agonism at 5-HT2A receptors in the myometrium, leading to a Gq-protein-mediated increase in intracellular calcium. Its interactions with other serotonergic, adrenergic, and dopaminergic receptors contribute to its overall pharmacological profile and potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other uterotonic agents. A thorough understanding of its molecular mechanism is crucial for its safe and effective clinical use and for the development of novel therapeutics in obstetrics.

References

The Multifaceted Research Applications of Methylergometrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylergometrine, a semi-synthetic ergot alkaloid, is well-established in obstetrics for the prevention and treatment of postpartum hemorrhage. Its potent uterotonic and vasoconstrictive properties, however, extend its utility far beyond the delivery room, making it a valuable tool in a diverse range of research applications. This technical guide provides an in-depth exploration of the primary research uses of this compound, detailing its pharmacological profile, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile: A Multi-Receptor Modulator

This compound's physiological effects are a consequence of its interaction with a variety of receptor systems. It acts as a partial agonist or antagonist at serotonergic, dopaminergic, and adrenergic receptors.[1] This complex pharmacology is the foundation of its diverse research applications.

Quantitative Pharmacokinetic and Receptor Binding Data

The following tables summarize key quantitative data for this compound, providing a foundation for experimental design and interpretation.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability60%HumanOral[2][3]
78%HumanIntramuscular[2][3]
Volume of Distribution56.1 ± 17.0 LHumanIntramuscular
Elimination Half-life~3.39 hoursHumanIntramuscular
Time to Peak Plasma Concentration1.12 ± 0.82 hoursHumanOral
0.41 ± 0.21 hoursHumanIntramuscular

Table 2: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)ActionReference
Serotonin Receptors
5-HT1A1.5 - 2.0Full Agonist
5-HT1B251Full Agonist
5-HT1D0.86 - 2.9Partial Agonist
5-HT1E89Full Agonist
5-HT1F31Full Agonist
5-HT2A0.35 - 1.1Full Agonist
5-HT2B0.46 - 2.2Agonist
5-HT2C4.6 - 43.7Full Agonist
5-HT5A24.4Full Agonist
5-HT6-Full Agonist
5-HT711 - 52Full Agonist
Dopamine (B1211576) Receptors
D1-Antagonist
D2--
D3--
Adrenergic Receptors
α2A--
α2B--
Nicotinic Acetylcholine (B1216132) Receptors
α3β4-Non-competitive Antagonist

Primary Research Applications and Experimental Protocols

Uterine Contractility and Postpartum Hemorrhage Research

The primary clinical and research application of this compound is in obstetrics, specifically in studying and managing uterine contractility to prevent and treat postpartum hemorrhage.

This protocol outlines the methodology for assessing the effect of this compound on isolated rat uterine tissue.

Materials:

  • Mature, non-pregnant female Wistar rats (estrus stage)

  • De Jalon's solution (in mmol/L: NaCl 154, KCl 5.6, CaCl2 0.3, NaHCO3 6.0, Glucose 2.8)

  • This compound maleate

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a rat in the estrus stage of its cycle.

  • Immediately excise the uterine horns and place them in a petri dish containing aerated De Jalon's solution at 37°C.

  • Carefully dissect longitudinal strips of myometrium (approximately 1.5 cm in length and 2-3 mm in width).

  • Suspend each uterine strip in a 10-20 mL organ bath containing De Jalon's solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Once regular, spontaneous contractions are established, record a baseline period of activity for 20-30 minutes.

  • Introduce this compound into the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

  • Record the changes in the force and frequency of contractions for at least 15 minutes at each concentration.

  • Analyze the data to determine the EC50 (half-maximal effective concentration) of this compound on uterine contractility.

G cluster_workflow Experimental Workflow: In Vitro Uterine Contractility Assay A Uterine Horn Excision B Myometrial Strip Dissection A->B C Mounting in Organ Bath B->C D Equilibration and Baseline Recording C->D E Addition of this compound D->E F Recording of Contractions E->F G Data Analysis (EC50) F->G

Workflow for the in vitro uterine contractility assay.
Vasoconstriction and Migraine Research

This compound's vasoconstrictive properties, mediated through its action on serotonergic and adrenergic receptors, make it a subject of interest in migraine research. It is also the active metabolite of methysergide, a historical migraine prophylactic.

This protocol details the assessment of this compound-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Phenylephrine (B352888)

  • This compound maleate

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen gas.

  • Attach the rings to isometric force transducers and apply a resting tension of 2 grams.

  • Allow the rings to equilibrate for 60-90 minutes, with solution changes every 20 minutes.

  • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add this compound in a cumulative manner to assess its direct vasoconstrictive effect or its potentiation of the phenylephrine-induced contraction.

  • Record the changes in isometric tension.

  • Analyze the data to generate concentration-response curves.

This protocol describes the induction of a migraine-like state in rats to study the potential anti-migraine effects of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol)

  • This compound maleate

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia)

Procedure:

  • Habituate the rats to the behavioral testing procedures for several days before the experiment.

  • On the day of the experiment, administer this compound or vehicle to the respective groups of rats (e.g., intraperitoneally).

  • After a predetermined pretreatment time, induce a migraine-like state by administering NTG (e.g., 10 mg/kg, intraperitoneally).

  • At specific time points post-NTG administration (e.g., 60, 90, and 120 minutes), assess migraine-related behaviors.

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

    • Photophobia: Measure the time spent in the dark compartment of a light/dark box.

  • Record and analyze the behavioral data to determine if this compound alleviates NTG-induced migraine-like symptoms.

G cluster_pathway Signaling Pathway: 5-HT2A Receptor-Mediated Vasoconstriction Met This compound HT2A 5-HT2A Receptor Met->HT2A Agonist Gq Gq/11 HT2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC MLCK Myosin Light Chain Kinase Ca->MLCK PKC->MLCK Contract Smooth Muscle Contraction MLCK->Contract

This compound-induced vasoconstriction via 5-HT2A receptors.
Neuroscience Research: Modulation of Dopaminergic and Nicotinic Systems

This compound's interaction with dopamine and nicotinic acetylcholine receptors opens avenues for its use in neuroscience research, particularly in studies related to neurotransmitter release and modulation.

This protocol outlines the measurement of extracellular dopamine levels in the rat striatum following this compound administration.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • This compound maleate

  • HPLC system with electrochemical detection

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a guide cannula stereotaxically into the striatum.

  • Allow the rat to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the awake, freely moving rat.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After establishing a stable baseline of dopamine levels, administer this compound (e.g., systemically or through the microdialysis probe).

  • Continue collecting dialysate samples to monitor changes in extracellular dopamine concentrations.

  • Analyze the dopamine content of the dialysate samples using HPLC-ECD.

  • Verify probe placement histologically at the end of the experiment.

G cluster_workflow Experimental Workflow: In Vivo Microdialysis A Guide Cannula Implantation B Recovery Period A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection C->D E This compound Administration D->E F Post-treatment Sample Collection E->F G HPLC-ECD Analysis F->G

Workflow for in vivo microdialysis of dopamine.
Cardiovascular Research: Investigating Drug-Induced Valvulopathy

The agonistic activity of this compound at the 5-HT2B receptor has been linked to the potential risk of cardiac valvulopathy, a serious side effect seen with some other drugs that target this receptor. This makes this compound a useful tool for studying the mechanisms of drug-induced valvular heart disease.

This protocol provides a method to assess the potential of this compound to induce a fibrotic response in cardiac valvular interstitial cells (VICs) or cardiac fibroblasts.

Materials:

  • Primary human valvular interstitial cells (VICs) or cardiac fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound maleate

  • Positive control (e.g., TGF-β1)

  • Antibodies for immunocytochemistry (e.g., anti-α-smooth muscle actin)

  • Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture VICs or cardiac fibroblasts in appropriate cell culture plates.

  • Once the cells reach a desired confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to induce quiescence.

  • Treat the cells with varying concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (TGF-β1).

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation and fibrosis.

  • Counterstain the nuclei with DAPI.

  • Capture fluorescent images using a microscope.

  • Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining to assess the degree of fibroblast activation.

G cluster_pathway Signaling Pathway: 5-HT2B Receptor-Mediated Fibrosis Met This compound HT2B 5-HT2B Receptor Met->HT2B Agonist Gq Gq/11 HT2B->Gq TGF ↑ TGF-β Signaling Gq->TGF Smad Smad2/3 Phosphorylation TGF->Smad Myo Myofibroblast Differentiation Smad->Myo ECM ↑ Extracellular Matrix Deposition Myo->ECM

This compound-induced fibrosis via 5-HT2B receptors.

Conclusion

This compound is a pharmacologically complex molecule with significant research applications beyond its established clinical use. Its interactions with multiple receptor systems provide a rich field of study for researchers in obstetrics, cardiovascular medicine, and neuroscience. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting research aimed at further elucidating the multifaceted actions of this important compound. As with any potent pharmacological agent, careful experimental design and adherence to ethical guidelines are paramount in harnessing the full research potential of this compound.

References

In-Depth Technical Guide: Pharmacodynamics of Methylergometrine on Uterine Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent widely employed in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect is the induction of strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor interactions, and the downstream signaling pathways that culminate in myometrial contraction. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of uterine physiology.

Mechanism of Action

This compound exerts its uterotonic effects through a multi-faceted mechanism involving interactions with several receptor systems, primarily serotonin (B10506) (5-HT), α-adrenergic, and dopamine (B1211576) receptors on myometrial cells.[1][2][3][4][5] The activation of these receptors initiates a cascade of intracellular events, leading to a significant increase in the tone, rate, and amplitude of uterine contractions.

The primary pathway for this compound-induced uterine contraction is believed to be mediated through the activation of 5-HT2A receptors. This activation, along with stimulation of α-adrenergic receptors, triggers the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a critical step in the initiation of muscle contraction.

Simultaneously, this compound is thought to promote the influx of extracellular calcium through voltage-gated calcium channels. The increased cytosolic calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

While the agonistic effects on serotonin and adrenergic receptors are paramount for its uterotonic activity, this compound also exhibits antagonistic properties at dopamine D1 receptors. The precise role of this dopaminergic antagonism in the overall effect on uterine muscle is still under investigation but may contribute to the sustained nature of the contractions.

Quantitative Pharmacodynamics

The following tables summarize the available quantitative data on the pharmacodynamic properties of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)Species/TissueReference
5-HT1A1.5–2.0Human
5-HT1B251Rat
5-HT1D0.86–2.9Human
5-HT1E89Human
5-HT1F31Human
5-HT2A0.35–1.1Human
5-HT2B0.46–2.2Human
5-HT2C4.6–43.7Human
5-HT5A24.4Human
5-HT711–52Guinea Pig

Note: Data on specific Ki values for adrenergic and dopaminergic receptors in human uterine tissue is limited in the current literature.

Table 2: Potency of this compound on Uterine Muscle Contraction

ParameterValueSpecies/TissueConditionsReference
EC50/IC50Data not readily available in the searched literature.

Note: While the uterotonic effects of this compound are well-documented, specific EC50 or IC50 values from in vitro studies on human myometrial strips were not found in the reviewed literature.

Table 3: Effect of this compound on Intracellular Calcium ([Ca2+]i) in Myometrial Cells

ParameterObservationSpecies/TissueConditionsReference
[Ca2+]i IncreaseQuantitative data on the specific fold-increase or absolute concentration change is not readily available. However, the mechanism of action strongly indicates a significant rise in intracellular calcium.

Note: The signaling pathway of this compound through Gq-coupled receptors and subsequent IP3-mediated calcium release from the sarcoplasmic reticulum, as well as potential calcium influx, are established concepts. However, precise quantitative measurements of this increase in myometrial cells following this compound application are not detailed in the available literature.

Experimental Protocols

In Vitro Uterine Muscle Contractility Assay (Organ Bath)

This protocol describes the measurement of isometric tension in isolated uterine muscle strips to assess the contractile response to this compound.

1.1. Tissue Preparation:

  • Obtain fresh human myometrial biopsies from consenting patients undergoing procedures such as cesarean section.

  • Immediately place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition for PSS is (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 2.5 CaCl2, and 5.5 glucose.

  • Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

  • Mount the strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

1.2. Experimental Procedure:

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with washes every 15-20 minutes.

  • Record spontaneous contractile activity until a stable baseline is achieved.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions to obtain the desired concentration range.

  • Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.

  • For cumulative concentration-response curves, add increasing concentrations of the drug at regular intervals once the response to the previous concentration has stabilized.

  • Record the tension generated by the muscle strips using a data acquisition system.

1.3. Data Analysis:

  • Measure the amplitude, frequency, and duration of contractions.

  • Calculate the integral of the contractile activity over a set period to represent the total contractile force.

  • Construct concentration-response curves by plotting the change in contractile force against the logarithm of the this compound concentration.

  • Determine the EC50 (the concentration that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Measurement of Intracellular Calcium ([Ca2+]i) in Myometrial Cells

This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in primary human myometrial cells in response to this compound.

2.1. Cell Preparation:

  • Isolate primary myometrial cells from fresh uterine tissue biopsies using enzymatic digestion (e.g., collagenase and trypsin).

  • Culture the isolated cells in an appropriate medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) until they reach a suitable confluency for imaging.

  • Seed the cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment.

2.2. Fura-2 AM Loading:

  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and a mild non-ionic detergent like Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Wash the cultured myometrial cells with the loading buffer.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with the loading buffer to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

2.3. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with a physiological salt solution.

  • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and capture the emission at 510 nm using a sensitive camera.

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • Apply this compound at the desired concentration to the perfusion solution.

  • Record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

2.4. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

  • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

  • For quantitative measurements, calibrate the fluorescence ratio using solutions with known calcium concentrations and ionophores (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) ratios. The Grynkiewicz equation can then be used to calculate the absolute calcium concentration.

Mandatory Visualizations

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A binds Receptor_Alpha α-Adrenergic Receptor This compound->Receptor_Alpha binds Gq Gq Protein Receptor_5HT2A->Gq activates Receptor_Alpha->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to Ca_Channel Voltage-gated Ca2+ Channel Ca_Extracellular Ca2+ (extracellular) Ca_Channel->Ca_Extracellular influx Ca_SR Ca2+ (from SR) IP3R->Ca_SR releases Ca_Cytosolic Increased Cytosolic Ca2+ Ca_SR->Ca_Cytosolic Ca_Extracellular->Ca_Cytosolic Calmodulin Calmodulin Ca_Cytosolic->Calmodulin binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Uterine Muscle Contraction MyosinLC_P->Contraction leads to SR Sarcoplasmic Reticulum SR->IP3R

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Uterine_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Biopsy Obtain Human Myometrial Biopsy Dissection Dissect into Longitudinal Strips Tissue_Biopsy->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Baseline Record Baseline Spontaneous Contractions Equilibration->Baseline Drug_Addition Add this compound (Cumulative Concentrations) Baseline->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording Measurement Measure Contraction Parameters Recording->Measurement Curve_Fitting Construct Concentration- Response Curve Measurement->Curve_Fitting EC50_Determination Determine EC50 Curve_Fitting->EC50_Determination

Caption: Experimental workflow for in vitro uterine muscle contractility assay.

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_imaging Imaging cluster_data_analysis Data Analysis Cell_Isolation Isolate Primary Myometrial Cells Cell_Culture Culture Cells on Glass-bottom Dishes Cell_Isolation->Cell_Culture Fura2_Loading Incubate with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash to Remove Extracellular Dye Fura2_Loading->Wash Deesterification Allow for De-esterification Wash->Deesterification Baseline_Imaging Record Baseline Fluorescence Ratio Deesterification->Baseline_Imaging Drug_Application Apply this compound Baseline_Imaging->Drug_Application Time_Lapse Record Ratio Changes over Time Drug_Application->Time_Lapse Ratio_Calculation Calculate F340/F380 Ratio Time_Lapse->Ratio_Calculation Response_Analysis Analyze Temporal Response to Drug Ratio_Calculation->Response_Analysis

Caption: Experimental workflow for intracellular calcium imaging in myometrial cells.

Conclusion

This compound is a highly effective uterotonic agent that acts through a complex interplay of serotonergic, adrenergic, and dopaminergic receptor interactions. Its ability to induce potent and sustained uterine contractions is primarily driven by its agonist activity at 5-HT2A and α-adrenergic receptors, leading to an increase in intracellular calcium concentration. While the qualitative aspects of its mechanism of action are well-established, there is a need for more comprehensive quantitative data, particularly regarding its potency (EC50/IC50) on human uterine muscle and the precise dynamics of intracellular calcium mobilization. The detailed experimental protocols provided in this guide offer a framework for conducting further research to fill these knowledge gaps. A deeper understanding of the pharmacodynamics of this compound will not only enhance its clinical application but also aid in the development of novel and more targeted uterotonic drugs.

References

An In-depth Technical Guide to the Serotonergic and Dopaminergic Receptor Interactions of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is clinically utilized for its potent uterotonic effects in preventing and treating postpartum hemorrhage. Its pharmacological action is primarily attributed to its interaction with various biogenic amine receptors, notably the serotonergic (5-HT) and dopaminergic (DA) systems. This technical guide provides a comprehensive overview of the binding and functional characteristics of this compound at these receptor subtypes. The document summarizes available quantitative data, outlines detailed experimental methodologies for receptor interaction studies, and visualizes the core signaling pathways involved. This information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the complex mechanisms of ergot alkaloids and their therapeutic applications.

Introduction

This compound's therapeutic efficacy is derived from its complex pharmacology, acting as an agonist, partial agonist, or antagonist at various receptor subtypes.[1] Its primary clinical effect, uterine smooth muscle contraction, is understood to be mediated through interactions with 5-HT and α-adrenergic receptors.[2] However, its broader receptor profile, encompassing a range of serotonergic and dopaminergic receptors, contributes to both its therapeutic actions and potential side effects. A detailed understanding of these interactions at a molecular level is crucial for optimizing its clinical use and for the development of novel therapeutics with improved selectivity.

Quantitative Receptor Interaction Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at various human serotonergic and dopaminergic receptors. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.

Serotonergic Receptor Interactions
Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference(s)
5-HT1A 1.5 - 2.0Full Agonist[2]
5-HT1B 251 (rat)Full Agonist[2]
5-HT1D 0.86 - 2.9Partial Agonist (70% Emax)[2]
5-HT1E 89Full Agonist[2][3]
5-HT1F 31Full Agonist[2]
5-HT2A 0.35 - 1.1Full Agonist[2][4]
5-HT2B 0.46 - 2.2Agonist[1][2][5]
5-HT2C 4.6 - 43.7Full Agonist[2][4]
5-HT5A 24.4Full Agonist[2]
5-HT6 ---
5-HT7 11 - 52 (guinea pig)Full Agonist[2]
Dopaminergic Receptor Interactions
Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference(s)
D1 53.7Antagonist[1][4]
D2 275.4-[4]
D3 57.5-[4]
D4 ---
D5 ---

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to characterize the interaction of ligands like this compound with serotonergic and dopaminergic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-5-HT2A) or tissue homogenates known to be rich in the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound maleate.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., 10-12 M to 10-5 M).

    • For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Add the prepared membrane suspension to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., HEK293-5-HT2A cells) Incubation Incubation (Receptor + Radioligand + This compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Ketanserin) Radioligand->Incubation This compound This compound (Test Compound) This compound->Incubation Filtration Filtration (Separation of bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki calculation) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs- and Gi/o-coupled receptors.

Objective: To determine the functional activity (EC50 and Emax) of this compound at Gs- or Gi/o-coupled receptors (e.g., D1 and D2 dopamine (B1211576) receptors).

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO-D1 or CHO-D2).

  • Test Compound: this compound maleate.

  • Stimulating Agent (for Gi-coupled receptors): Forskolin (B1673556).

  • Cell Culture Medium.

  • Assay Buffer.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a 96-well plate.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • For Gs-coupled receptors (e.g., D1): Add increasing concentrations of this compound.

    • For Gi-coupled receptors (e.g., D2): Add increasing concentrations of this compound followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • For Gs-coupled receptors, fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For Gi-coupled receptors, fit a sigmoidal dose-inhibition curve to determine the IC50 (concentration for 50% of maximal inhibition) and Emax.

Phosphoinositide Hydrolysis (IP1) Assay

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 signaling pathway, to quantify the activation of Gq-coupled receptors.

Objective: To determine the functional activity (EC50 and Emax) of this compound at Gq-coupled receptors (e.g., 5-HT2A).

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293-5-HT2A).

  • Test Compound: this compound maleate.

  • Stimulation Buffer: Containing LiCl to inhibit the degradation of IP1.

  • IP1 Assay Kit: (e.g., HTRF-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition: Replace the culture medium with stimulation buffer containing increasing concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular IP1 concentration according to the manufacturer's protocol for the IP1 assay kit.

  • Data Analysis:

    • Plot the measured IP1 levels against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways

The interaction of this compound with serotonergic and dopaminergic receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. The following diagrams illustrate the canonical signaling pathways for key receptors targeted by this compound.

5-HT2A Receptor Signaling (Gq/11 Pathway)

This compound acts as an agonist at the 5-HT2A receptor, which is coupled to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Dopamine D1 Receptor Signaling (Gs Pathway)

This compound is an antagonist at the D1 receptor. Normally, agonist binding to the D1 receptor, which is coupled to the Gs family of G proteins, leads to the activation of adenylyl cyclase (AC). AC then converts ATP to cAMP, which in turn activates protein kinase A (PKA). As an antagonist, this compound blocks this pathway.

Gs_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor D1 Receptor This compound->Receptor blocks Dopamine Dopamine Dopamine->Receptor G_protein Gs Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Dopamine D1 receptor Gs signaling cascade and its antagonism.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

The D2 receptor is coupled to the Gi/o family of G proteins. Agonist binding to the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The functional activity of this compound at the D2 receptor is not definitively established as agonist or antagonist from the available literature.

Gi_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine Receptor D2 Receptor Dopamine->Receptor G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Dopamine D2 receptor Gi/o signaling cascade.

Conclusion

This compound exhibits a complex pharmacological profile characterized by interactions with a wide array of serotonergic and dopaminergic receptors. Its high affinity and agonist activity at several 5-HT receptor subtypes, particularly 5-HT2A, are likely key contributors to its uterotonic effects. Conversely, its antagonist activity at the dopamine D1 receptor presents another facet of its mechanism of action. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound. A more complete understanding of its receptor interaction profile will be instrumental in the development of new therapeutics with enhanced efficacy and safety profiles for a variety of clinical applications. Further research is warranted to fully elucidate the functional consequences of this compound's interactions at all targeted receptors and to explore the potential for biased agonism.

References

The History and Development of Methylergometrine: A Technical Guide for Uterotonic Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, has been a cornerstone in obstetric care for the prevention and treatment of postpartum hemorrhage (PPH) for over seven decades. Its potent and sustained uterotonic action significantly reduces blood loss following childbirth. This technical guide provides an in-depth review of the history, chemical development, pharmacological profile, and clinical application of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative clinical data, and visualizations of its molecular and experimental pathways to facilitate further research and understanding of this essential medicine.

Historical Development and Synthesis

Discovery of Ergot Alkaloids and the Birth of Uterotonics

The story of this compound begins with the fungus Claviceps purpurea, which grows on rye and other grains. The extracts of this fungus, known as ergot, have been known for centuries for their potent physiological effects, including inducing uterine contractions. The pioneering work to isolate and characterize the active constituents of ergot was conducted at Sandoz Laboratories in Basel, Switzerland.[1]

In the 1930s, the research team led by Arthur Stoll and Albert Hofmann successfully isolated and elucidated the structure of several ergot alkaloids.[2][3] A key breakthrough was the identification of ergometrine (also known as ergonovine) as the principal water-soluble, rapid-acting uterotonic agent.[4]

The Semi-Synthesis of this compound

Following the successful partial synthesis of ergometrine, Hofmann and his team embarked on a systematic investigation to create semi-synthetic derivatives with improved pharmacological properties.[4] By modifying the alkanolamine side chain of the natural alkaloid, they synthesized this compound (N-[(S)-1-(hydroxymethyl)propyl]-D-lysergamide) in 1943. This new compound, a homologue of ergometrine, proved to be a more potent and selective uterotonic agent. The first U.S. patent for its preparation was granted to Sandoz in 1941.

The synthesis involves the coupling of D-lysergic acid with an amino alcohol, specifically d-2-aminobutanol-1. This is typically achieved using the azide (B81097) method, where lysergic acid is converted to an azide derivative, which then readily reacts with the amine group of the alcohol to form a stable amide linkage.

Experimental Workflow: Semi-Synthesis of this compound

The following diagram outlines the general workflow for the laboratory synthesis of this compound from lysergic acid, a process foundational to its development.

G cluster_0 Preparation of Lysergic Acid Azide cluster_1 Coupling Reaction cluster_2 Isomerization and Purification A D-Lysergic Acid B Reaction with Azide Source (e.g., via acid chloride or mixed anhydride) A->B C Lysergic Acid Azide (Intermediate) B->C E Amide Bond Formation (Coupling in ethereal solvent) C->E D d-2-aminobutanol-1 D->E F Crude this compound Mixture (L- and Iso-L- forms) E->F G Isomerization (e.g., with alcoholic KOH) F->G H Purification via Recrystallization (e.g., from Chloroform/Methanol) G->H I Pure this compound H->I

Caption: General workflow for the semi-synthesis of this compound.

Pharmacological Profile

Mechanism of Action

This compound exerts its uterotonic effect through a complex interaction with multiple receptor systems in the myometrial smooth muscle. It acts as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic receptors. The primary therapeutic action is the induction of intense and prolonged uterine contractions, which constricts the uterine blood vessels and decreases blood flow, thereby controlling postpartum hemorrhage.

The key interactions include:

  • Serotonin (5-HT) Receptors: Strong partial agonism at 5-HT₂A receptors in the uterus is believed to be a primary driver of its specific and potent contractile effect.

  • α-Adrenergic Receptors: Agonistic activity at these receptors contributes to the smooth muscle contraction, not only in the uterus but also in vascular smooth muscle, which can lead to its hypertensive side effects.

  • Dopamine (B1211576) Receptors: It exhibits antagonistic activity at dopamine D1 receptors.

This multi-receptor activity leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions. At therapeutic doses, this results in a sustained, tetanic contraction that shortens the third stage of labor and reduces blood loss.

Signaling Pathway

The binding of this compound to G-protein coupled receptors (GPCRs) on the myometrial cell surface initiates a downstream signaling cascade. The activation of 5-HT₂A and α₁-adrenergic receptors, both coupled to Gq/11 proteins, is central to this process. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.

G cluster_0 Cell Exterior cluster_1 Myometrial Cell Membrane cluster_2 Intracellular Signaling Met This compound R_5HT2A 5-HT2A Receptor Met->R_5HT2A R_Alpha1 α1-Adrenergic Receptor Met->R_Alpha1 Gq Gq/11 Protein R_5HT2A->Gq activates R_Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ Intracellular Ca2+ IP3->Ca triggers release MLCK MLCK Activation Ca->MLCK Contraction Myosin Phosphorylation & Uterine Contraction MLCK->Contraction G cluster_0 Intervention Group A cluster_1 Control Group B Start Patient Recruitment (Term, Vaginal Delivery) Eligibility Informed Consent & Eligibility Screening Start->Eligibility Randomize Randomization (1:1) Eligibility->Randomize GroupA Administer 0.2mg IV This compound Randomize->GroupA GroupB Administer 10 IU IM Oxytocin Randomize->GroupB FollowUp Active Management of Third Stage of Labor GroupA->FollowUp GroupB->FollowUp Outcomes Outcome Assessment (Blood Loss, Hemoglobin, Side Effects) FollowUp->Outcomes Analysis Statistical Analysis Outcomes->Analysis

References

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergoline (B1233604) alkaloid, is a potent uterotonic agent widely used in obstetrics to prevent and control postpartum hemorrhage. Its pharmacological effects are mediated through complex interactions with various neurotransmitter receptors, primarily serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it explores the synthesis and structure-activity relationships of key derivatives, offering insights into the molecular modifications that influence pharmacological activity. Quantitative data on synthesis yields and receptor binding affinities are presented in structured tables for comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and synthesis.

Chemical Synthesis of this compound

The core structure of this compound is a lysergamide, specifically an amide of d-lysergic acid and (+)-2-aminobutanol. The primary challenge in its synthesis lies in the formation of the amide bond without causing racemization or isomerization of the sensitive lysergic acid moiety. Several methods have been developed to achieve this, primarily involving the activation of the carboxylic acid group of lysergic acid to facilitate its reaction with the amine.

Starting Materials
  • d-Lysergic Acid: This tetracyclic ergoline alkaloid is the key precursor. It can be obtained by the hydrolysis of naturally occurring ergot alkaloids, such as ergotamine, or through total synthesis.[1]

  • (+)-2-Aminobutanol: This chiral amino alcohol provides the side chain of this compound.

Synthetic Methodologies

Several coupling methods have been successfully employed for the synthesis of lysergic acid amides, including this compound.

This method involves the activation of lysergic acid by forming a mixed anhydride (B1165640) with sulfuric acid in situ using a sulfur trioxide-dimethylformamide (SO3-DMF) complex. This activated intermediate readily reacts with the amine to form the desired amide.

Similar to the SO3-DMF method, trifluoroacetic anhydride can be used to form a mixed anhydride with lysergic acid. This method also provides a highly reactive intermediate for amidation.

This classical method involves the conversion of lysergic acid to its corresponding hydrazide, followed by treatment with nitrous acid to form the acyl azide (B81097). The azide then reacts with the amine to yield the amide. However, this method can be prone to racemization.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of this compound based on established methods.

Synthesis of this compound via the Mixed Anhydride (SO3-DMF) Method

Step 1: Preparation of the Lysergic Acid Salt

  • d-Lysergic acid is dissolved in a suitable solvent, such as methanol (B129727).

  • An equimolar amount of a base, such as potassium hydroxide, is added to form the potassium salt of lysergic acid.

  • The solvent is removed under reduced pressure to yield the dry potassium lysergate.

Step 2: Amide Coupling Reaction

  • Anhydrous dimethylformamide (DMF) is added to the dry potassium lysergate.

  • The solution is cooled to a low temperature (typically -20°C to 0°C).

  • A solution of sulfur trioxide-dimethylformamide (SO3-DMF) complex in DMF is added to the cooled lysergate solution to form the mixed anhydride.

  • (+)-2-Aminobutanol is then added to the reaction mixture.

  • The reaction is allowed to proceed at a low temperature for a specific period.

Step 3: Work-up and Purification

  • The reaction is quenched by the addition of water or a saline solution.

  • The product is extracted into an organic solvent, such as chloroform (B151607) or ethyl acetate.

  • The organic extracts are combined, washed, and dried.

  • The solvent is evaporated to yield the crude this compound.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Purification of this compound Maleate (B1232345)

For pharmaceutical use, this compound is often converted to its more stable maleate salt.

  • The crude this compound free base is dissolved in a solvent such as methanol or a mixture of methanol and ethanol.[2]

  • Activated carbon can be added to decolorize the solution, followed by filtration.[2]

  • An equimolar amount of maleic acid dissolved in a suitable solvent is added to the this compound solution.[3]

  • The mixture is cooled to induce crystallization of this compound maleate.[2]

  • The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound and its derivatives.

Table 1: Synthesis of this compound Maleate - Recrystallization Yields

Starting MaterialRecrystallization SolventCooling Temperature (°C)Yield (%)Purity (HPLC)Reference
Crude this compound MaleateMethanol/Ethanol08299.88%[2]
Crude this compound MaleateMethanol/Ethanol57399.87%[2]
Crude this compound MaleateMethanol/Ethanol-56999.88%[2]

Table 2: Pharmacological Profile of this compound and Related Ergoline Derivatives

CompoundReceptor SubtypeKi (nM)ActionReference
This compound 5-HT1A1.5-2.0Full Agonist[4]
5-HT1B251Full Agonist[4]
5-HT2A1.1Agonist[4]
5-HT2B0.7Agonist[5]
5-HT2C2.0Agonist[4]
D1-Antagonist[5]
α1A-adrenergic16Antagonist[4]
α2A-adrenergic1.3Agonist[4]
Ergometrine5-HT2A-Partial Agonist[6]
α-adrenergic-Partial Agonist[6]
D2-Agonist[6]
BromocriptineD11627Antagonist[7]
D22.5Agonist[7]
LisurideD1-Agonist[7]
α2A-adrenergic0.055High Affinity[7]
PergolideD1-Agonist[7]
D2-Agonist[7]

Note: Ki values represent the dissociation constant and are a measure of binding affinity; a lower Ki value indicates higher affinity. The actions (agonist, antagonist) can vary depending on the specific tissue and signaling pathway being studied.

Derivatives of this compound

The ergoline scaffold of this compound has been a fertile ground for the development of numerous derivatives with diverse pharmacological profiles. Modifications have been explored at various positions of the ergoline ring system and the amide side chain to modulate receptor selectivity and functional activity.

N-Alkyl and N-Acyl Derivatives

Alkylation or acylation of the indole (B1671886) nitrogen (N-1) or the tertiary amine nitrogen (N-6) can significantly alter the pharmacological properties. For instance, the synthesis of N-acyl derivatives can be achieved by reacting the parent ergoline with an appropriate acylating agent.

Ring-Substituted Derivatives

Substitution on the aromatic ring (A-ring) or the D-ring of the ergoline nucleus has led to the discovery of compounds with altered receptor affinities and selectivities. For example, halogenation at the C-2 position has been shown to influence activity at serotonergic and adrenergic receptors.

Structure-Activity Relationships (SAR)
  • Amide Side Chain: The nature of the amino alcohol attached at the C-8 position is crucial for uterotonic activity. The butanolamide side chain of this compound appears to be optimal for its potent effect on uterine smooth muscle.

  • Ergoline Ring System: The integrity of the tetracyclic ergoline structure is essential for activity. Modifications such as saturation of the 9,10-double bond generally lead to a decrease in potency.

  • Substitution at N-6: The methyl group at the N-6 position is important for its interaction with various receptors.

Mandatory Visualizations

Signaling Pathways

This compound exerts its effects by interacting with multiple G protein-coupled receptors (GPCRs). The following diagrams illustrate the primary signaling pathways associated with its action at 5-HT2A and Dopamine D1 receptors.

Methylergometrine_5HT2A_Signaling This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist Gq_11 Gq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: 5-HT2A Receptor Signaling Pathway of this compound.

Methylergometrine_D1_Signaling This compound This compound Receptor Dopamine D1 Receptor This compound->Receptor Antagonist Gs Gs Receptor->Gs Inhibits Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream ERK ERK Signaling Beta_Arrestin->ERK

Caption: Dopamine D1 Receptor Signaling Pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Methylergometrine_Synthesis_Workflow Start Start: d-Lysergic Acid & (+)-2-Aminobutanol Activation Activation of Lysergic Acid (e.g., Mixed Anhydride Formation) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Workup Reaction Work-up (Quenching & Extraction) Coupling->Workup Purification Purification of Free Base (e.g., Recrystallization) Workup->Purification Salt_Formation Maleate Salt Formation Purification->Salt_Formation Final_Purification Final Purification (Recrystallization) Salt_Formation->Final_Purification End End: Pure this compound Maleate Final_Purification->End

Caption: General Workflow for this compound Synthesis.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on the efficient coupling of d-lysergic acid with (+)-2-aminobutanol. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent isomerization. The pharmacological activity of this compound is complex, arising from its interactions with multiple receptor systems. The study of its derivatives has provided valuable insights into the structure-activity relationships of ergoline alkaloids and continues to be an active area of research for the development of new therapeutic agents with improved selectivity and efficacy. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, development, and study of this important pharmaceutical compound.

References

Investigating the Psychedelic Potential of Methylergometrine at High Doses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid primarily utilized in obstetrics for its potent uterotonic effects, has anecdotal and emerging scientific evidence suggesting potential psychedelic properties at supratherapeutic doses. This technical guide provides an in-depth analysis of the core pharmacological characteristics of this compound relevant to its potential psychoactive effects. Central to this investigation is its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, the primary target for classic psychedelic compounds. This document summarizes available quantitative data, details relevant experimental protocols for in vitro and in vivo assessment, and presents signaling pathway diagrams to elucidate the potential mechanisms underlying its psychoactive properties.

Introduction

This compound, structurally related to lysergic acid diethylamide (LSD), belongs to the ergoline (B1233604) and lysergamide (B1675752) chemical classes. While its clinical application at microgram-level doses is well-established for the prevention of postpartum hemorrhage, reports suggest that at milligram-level doses (2 mg and above), it may induce psychedelic effects akin to those of LSD.[1] This guide explores the scientific basis for these claims by examining the pharmacodynamics of this compound, with a specific focus on its activity at serotonin receptors implicated in psychedelic experiences.

Pharmacological Profile of this compound

This compound interacts with a range of biogenic amine receptors, including serotonin, dopamine, and adrenergic receptors. Its therapeutic effects are primarily mediated by agonist or partial agonist activity at uterine 5-HT2A receptors, leading to smooth muscle contraction. However, its broader receptor binding profile is critical to understanding its potential for central nervous system effects.

Receptor Binding Affinity and Functional Potency

Recent research has shed light on this compound's activity at other serotonin receptors. A 2023 study identified this compound as a full agonist at the human 5-HT5A receptor.[2] Additionally, it has been reported to bind to 5-HT1E receptors with a Ki value of less than 100 nM.[3] While these findings are significant, the affinity and functional activity at the 5-HT2A receptor remain the most critical parameters for assessing its psychedelic potential.

Table 1: Receptor Interaction Profile of this compound

Receptor SubtypeInteraction TypeQuantitative Data (Ki/EC50)Reference
5-HT2AAgonist/Partial AgonistData not availableGeneral knowledge
5-HT1ELigandKi < 100 nM[3]
5-HT5AFull AgonistNot specified[2]
Dopamine D1AntagonistNot specified
5-HT2BAgonistNot specified

Note: This table is based on available data and highlights the need for further quantitative studies, particularly at the 5-HT2A receptor.

Human Dose-Response for Psychoactive Effects

Anecdotal reports suggest that psychedelic effects of this compound manifest at doses of 2 mg and higher. However, systematic human dose-response studies characterizing the nature, intensity, and duration of these effects are lacking in the scientific literature. Such studies would be crucial for establishing a clear dose-effect relationship and for understanding the therapeutic and safety window of its psychoactive properties. Side effects at higher doses have been reported to include hallucinations.

Experimental Protocols for Psychedelic Drug Evaluation

To rigorously investigate the potential psychedelic properties of this compound, a combination of in vitro and in vivo experimental protocols is essential.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI) for binding to membranes prepared from cells expressing the human 5-HT2A receptor.

Detailed Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the functional potency (EC50) of a compound as an agonist at the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the human 5-HT2A receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate. After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the test compound (this compound).

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence microplate reader or a fluorescent imaging plate reader (FLIPR). The peak fluorescence response is recorded for each concentration of the test compound.

  • Data Analysis: The data are plotted as the change in fluorescence versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Assays

The head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.

Detailed Methodology:

  • Animals: Male C57BL/6J mice are commonly used for this assay. Animals are habituated to the testing environment before the experiment.

  • Drug Administration: this compound would be administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a range of doses. A vehicle control group and a positive control group (e.g., administered with a known psychedelic like DOI or psilocybin) should be included.

  • Observation Period: Immediately after drug administration, individual mice are placed in observation chambers. The number of head twitches is then counted for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head twitches is recorded for each animal. The dose-response relationship for this compound-induced HTR is then plotted and analyzed. The ED50 (the dose that produces a half-maximal response) can be calculated. To confirm the involvement of the 5-HT2A receptor, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before the administration of this compound. A significant attenuation of the HTR would confirm the 5-HT2A-mediated mechanism.

Signaling Pathways and Visualizations

The activation of the 5-HT2A receptor by an agonist like a classic psychedelic initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG Cleavage Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: Canonical 5-HT2A Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for assessing the psychedelic potential of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Compound This compound Binding_Assay 5-HT2A Radioligand Binding Assay Compound->Binding_Assay Functional_Assay 5-HT2A Calcium Mobilization Assay Compound->Functional_Assay HTR_Assay Head-Twitch Response (HTR) in Mice Compound->HTR_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 (Functional Potency) Functional_Assay->EC50_Value Ki_Value->HTR_Assay Inform EC50_Value->HTR_Assay Inform Dose_Response Establish Dose-Response for Psychedelic-like Behavior HTR_Assay->Dose_Response

Figure 2: Experimental Workflow for Psychedelic Potential Assessment.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound warrants further investigation as a potential psychedelic compound. Its structural similarity to LSD and anecdotal reports of psychoactive effects at high doses provide a strong rationale for comprehensive preclinical and, potentially, clinical research. The immediate priority for future studies should be to determine the in vitro pharmacology of this compound at the human 5-HT2A receptor, specifically its binding affinity (Ki) and functional potency (EC50). Furthermore, controlled in vivo studies, such as the head-twitch response in rodents, are necessary to establish a preclinical behavioral profile consistent with psychedelic activity. Should these preclinical investigations yield positive results, carefully designed human dose-response studies would be the next logical step to characterize its subjective effects, safety, and potential therapeutic applications. This technical guide provides a foundational framework for researchers to systematically explore the intriguing psychedelic potential of this compound.

References

The Role of Methylergometrine in Migraine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid and the active metabolite of methysergide, holds a significant, albeit complex, position in the history of migraine research and treatment. Initially utilized for its oxytocic properties, its potent vasoactive and neuromodulatory effects have rendered it a valuable tool for investigating migraine pathophysiology and a therapeutic option for refractory cases. This technical guide provides an in-depth analysis of the role of this compound in migraine research, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining experimental protocols. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted compound.

Introduction: A Historical Perspective

The use of ergot alkaloids for headache dates back to the 19th century, with the vasoconstrictor theory of migraine driving their initial application. Ergotamine was the first specific treatment for migraine, and its success paved the way for the investigation of other ergot derivatives. Methysergide, a derivative of this compound, was introduced in the 1960s as a migraine prophylactic. Subsequent research revealed that this compound is the primary active metabolite of methysergide, contributing significantly to its therapeutic effects. While the advent of triptans has relegated ergot alkaloids to a second- or third-line treatment option for many patients, their broad receptor pharmacology continues to make them a subject of interest in migraine research.

Mechanism of Action: A Multi-Receptor Interaction

This compound's therapeutic and adverse effects are a consequence of its complex interactions with multiple neurotransmitter receptor systems. It acts as a partial agonist or antagonist at serotonergic (5-HT), dopaminergic, and alpha-adrenergic receptors. This broad receptor profile distinguishes it from the more selective triptans and is key to its efficacy in some triptan-non-responsive patients.

Serotonergic System

The serotonergic system is a primary target of this compound in the context of migraine. Its actions are most prominent at the following receptor subtypes:

  • 5-HT1B/1D Receptors: Agonism at these receptors, located on cranial blood vessels and presynaptic trigeminal nerve terminals, is a cornerstone of acute migraine therapy. Activation of these receptors leads to vasoconstriction of dilated intracranial arteries and inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).

  • 5-HT2A Receptors: this compound is a potent antagonist of 5-HT2A receptors on the temporal artery. This action is thought to contribute to its prophylactic effects by preventing serotonin-induced vasodilation and platelet aggregation.

  • 5-HT2B Receptors: this compound is an agonist at 5-HT2B receptors. Chronic stimulation of these receptors has been linked to cardiac valvulopathy, a serious side effect associated with long-term use of some ergot derivatives.

Dopaminergic and Adrenergic Systems

This compound also interacts with dopamine (B1211576) and adrenergic receptors, which may contribute to both its therapeutic efficacy and its side effect profile. It is known to bind to dopamine D2L and D3 receptors, as well as noradrenaline α1, α2A, and α2B receptors. These interactions can influence vascular tone and neurotransmission, but their precise role in the antimigraine effect of this compound is less well-defined than its serotonergic actions.

Quantitative Data Summary

This section presents a summary of available quantitative data on the pharmacokinetics, receptor binding profile, and clinical efficacy of this compound.

Pharmacokinetic Properties
ParameterValueReference
Bioavailability (Oral) ~60%
Bioavailability (IM) ~78%
Time to Peak Plasma (Oral) 0.5 - 3 hours
Elimination Half-life ~0.5 - 2 hours
Metabolism Extensive first-pass hepatic metabolism
Receptor Binding Profile (Qualitative)
Receptor FamilyReceptor Subtype(s)ActionReference
Serotonin 5-HT1B, 5-HT1DAgonist
5-HT2AAntagonist
5-HT2BAgonist
Dopamine D2L, D3Binds
Adrenergic α1, α2A, α2BBinds

Note: Further research is required to obtain a comprehensive quantitative receptor binding profile (Ki values) for this compound across a wide range of receptors.

Clinical Efficacy in Migraine
Study DesignIndicationNDosageKey FindingsReference
Pilot Open-Label Study Acute Migraine (Emergency Dept.)1250.15 mg IV (initial), 0.075 mg IV (additional if needed)74.4% of patients were pain-free at 60 minutes. Significant decrease in pain intensity from the first few minutes.
Case Series Status Migrainosus Prophylaxis30.4 mg oral TID for 7 days (after IV DHE)Sustained improvement in 2 out of 3 patients at 7 weeks. Reduction in headache frequency and intensity.

Note: The clinical data for this compound in migraine is limited, with a notable lack of large, randomized, placebo-controlled trials. The available studies suggest potential efficacy but require confirmation.

Experimental Protocols in Migraine Research

This compound is utilized in various preclinical models to investigate migraine pathophysiology and to screen potential new therapies. Below is a detailed methodology for a commonly used animal model of migraine.

Nitroglycerin (NTG)-Induced Migraine Model in Rodents

This model is based on the observation that nitroglycerin, a nitric oxide donor, can trigger migraine-like headaches in susceptible individuals.

Objective: To induce a state of trigeminal sensitization in rodents that mimics aspects of a migraine attack, allowing for the evaluation of therapeutic interventions.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Nitroglycerin (NTG) solution (e.g., 10 mg/mL in propylene (B89431) glycol)

  • Saline solution (0.9% NaCl)

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for assessing light sensitivity (e.g., light/dark box)

  • This compound or other test compounds

  • Vehicle for test compounds

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia: Place rats in individual Plexiglas chambers on a wire mesh floor. Allow for a 30-minute acclimation period. Apply von Frey filaments of increasing force to the periorbital region and the hind paw to determine the baseline paw withdrawal threshold.

    • Photophobia: Place rats in a light/dark box and record the time spent in the light and dark compartments over a 10-minute period.

  • Induction of Migraine-like State:

    • Administer nitroglycerin (10 mg/kg, intraperitoneally) or vehicle (saline with propylene glycol).

  • Behavioral Testing Post-NTG:

    • At 2 hours post-NTG administration (the typical peak of NTG-induced hyperalgesia), repeat the mechanical allodynia and photophobia tests.

  • Drug Administration:

    • Administer this compound (at a predetermined dose, e.g., via subcutaneous or intraperitoneal injection) or vehicle 30 minutes before or after the NTG injection, depending on the study design (prophylactic or acute treatment model).

  • Post-Drug Behavioral Testing:

    • Repeat the behavioral assessments at specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to evaluate the effect of the treatment on NTG-induced hyperalgesia and photophobia.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and the time spent in the dark compartment between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of migraine.

5-HT1B/1D Receptor Signaling in Vasoconstriction and Inhibition of CGRP Release

G cluster_presynaptic Presynaptic Trigeminal Neuron cluster_postsynaptic Cranial Blood Vessel Smooth Muscle This compound This compound HT1B1D_receptor 5-HT1B/1D Receptor This compound->HT1B1D_receptor Gi_protein Gi Protein HT1B1D_receptor->Gi_protein AC Adenylyl Cyclase Gi_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_channel ↓ Ca2+ Influx PKA->Ca_channel CGRP_vesicle CGRP Vesicle Ca_channel->CGRP_vesicle inhibits fusion CGRP_release ↓ CGRP Release CGRP_vesicle->CGRP_release Vasoconstriction Vasoconstriction Methylergometrine_post This compound HT1B_receptor_post 5-HT1B Receptor Methylergometrine_post->HT1B_receptor_post Gq_protein_post Gq Protein HT1B_receptor_post->Gq_protein_post PLC_post Phospholipase C Gq_protein_post->PLC_post IP3_post ↑ IP3 PLC_post->IP3_post Ca_release_post ↑ Intracellular Ca2+ IP3_post->Ca_release_post Ca_release_post->Vasoconstriction G cluster_vascular Vascular Smooth Muscle Cell Serotonin Serotonin (5-HT) HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor This compound This compound (Antagonist) This compound->HT2A_receptor Gq_protein Gq Protein HT2A_receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Vasodilation Vasodilation / Platelet Aggregation Ca_release->Vasodilation G acclimation Animal Acclimation (1 week) baseline Baseline Behavioral Testing (Mechanical Allodynia, Photophobia) acclimation->baseline ntg_admin NTG Administration (10 mg/kg, IP) baseline->ntg_admin drug_admin This compound / Vehicle Administration ntg_admin->drug_admin post_drug_testing Post-Drug Behavioral Testing (Multiple Timepoints) drug_admin->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis

Methodological & Application

How to accurately quantify Methylergometrine in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

An accurate quantification of Methylergometrine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This compound is a potent ergot alkaloid used primarily to prevent and control postpartum hemorrhage by inducing rapid and sustained uterine contractions.[1][2] Given its potent activity and potential for adverse effects such as hypertension, developing sensitive and specific analytical methods is paramount for clinical and research applications.[1]

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, serum, and breast milk. The methodologies covered are High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The choice of analytical method depends on the required sensitivity, specificity, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[3][4] It offers high sensitivity and selectivity, allowing for the detection of very low concentrations of this compound (in the pg/mL to ng/mL range).[1]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method provides good sensitivity and is a viable alternative to LC-MS/MS, particularly for matrices like breast milk where low detection limits are necessary.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than fluorescence or MS detection, HPLC-UV can be used for applications where higher concentrations of the drug are expected.[6][7]

Experimental Workflow

The general workflow for quantifying this compound in biological samples involves several key stages, from sample collection to final data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection 1. Biological Sample Collection (Plasma, Serum, Urine, etc.) Pretreatment 2. Sample Pre-treatment (e.g., Centrifugation, pH adjustment) SampleCollection->Pretreatment Extraction 3. Extraction (SPE, LLE, or Protein Precipitation) Pretreatment->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Separation 5. Chromatographic Separation (HPLC / UPLC) Evaporation->Separation Detection 6. Detection (MS/MS, Fluorescence, or UV) Separation->Detection DataAcquisition 7. Data Acquisition & Integration Detection->DataAcquisition Quantification 8. Quantification (Calibration Curve & QC Analysis) DataAcquisition->Quantification

Caption: General experimental workflow for this compound analysis.

Detailed Protocols

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from a validated method for pharmacokinetic studies and is highly sensitive.[1]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.
  • Add the internal standard (IS) solution (e.g., Ergocristine or a stable isotope-labeled this compound).
  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to achieve a pH > 9.0.
  • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
  • Vortex the tube vigorously for 2-3 minutes.
  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer to a new clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
  • Mobile Phase: A gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 340.2 → 223.1)
  • Internal Standard: Monitor the specific transition for the chosen IS.
  • Key MS Parameters: Optimize parameters like IonSpray Voltage, Temperature, Nebulizer Gas, and Collision Energy for maximum signal intensity.

Protocol 2: HPLC-Fluorescence Quantification in Breast Milk

This protocol is suitable for monitoring drug levels in breast milk, offering high sensitivity.[5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Allow breast milk samples to thaw and centrifuge to separate the lipid layer.
  • Use the lower aqueous phase for extraction.
  • Condition a C18 SPE cartridge (e.g., Sep-Pak C18) by washing sequentially with methanol (B129727) and water.
  • Load 1 mL of the aqueous milk sample onto the conditioned cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the this compound from the cartridge with methanol or an acetonitrile/water mixture.
  • Evaporate the eluate to dryness under a nitrogen stream.
  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector.
  • Column: Reversed-phase C18 column.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate buffer).
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detection:
  • Excitation Wavelength: 338 nm
  • Emission Wavelength: 427 nm[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods based on published literature.

Table 1: LC-MS/MS Method Performance in Human Plasma [1]

ParameterValue
Linearity Range0.025 - 10 ng/mL
Lower Limit of Quantification (LLOQ)0.025 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Table 2: HPLC-Fluorescence Method Performance in Breast Milk [5]

ParameterValue
Detection Limit~50 pg/mL
Intra-assay Coefficient of Variation (%CV)< 7.9%
Inter-assay Coefficient of Variation (%CV)< 7.7%

Mechanism of Action: Signaling Pathway

This compound exerts its uterotonic effect by acting as a partial agonist or antagonist at several receptor types on uterine smooth muscle cells.[2] Its primary action involves stimulating 5-HT₂ₐ receptors, which leads to a cascade of intracellular events resulting in muscle contraction.[9]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A / Adrenergic / Dopamine D1 Receptors This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to PKC->Contraction sensitizes

Caption: this compound's mechanism of action on smooth muscle cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine is a potent uterotonic agent derived from ergot alkaloids, primarily used for the prevention and treatment of postpartum and post-abortion hemorrhage.[1] Its efficacy is directly related to its concentration in pharmaceutical formulations and biological fluids. Therefore, accurate and reliable analytical methods for its quantification are crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound due to its high specificity, sensitivity, and resolving power.[2][3] This application note provides a detailed overview of various HPLC methods for this compound analysis, complete with experimental protocols and comparative data.

Chromatographic Conditions for this compound Analysis

A summary of various reported HPLC methods for the determination of this compound is presented in the table below, allowing for a comparative assessment of different analytical approaches.

Parameter Method 1 Method 2 Method 3
Stationary Phase (Column) Hypersil C18 (250 x 3.9 mm, 5 µm)[1]Phenomenex Luna C18 (2) (250 x 4.6 mm, 5 µm)[4]Spherisorb 5-ODS (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.015 M KH2PO4 (pH 4.6) (20:80, v/v)Ammonium acetate (B1210297) buffer (pH 6.5) : AcetonitrileAcetonitrile : 50mM acetate buffer (pH 3.5) containing 1.5mM triethylamine
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Diode Array Detector (DAD)UV Detector at 310 nmNot Specified
Retention Time (min) ~ 6.5~ 6.123Not Specified
Linearity Range 0.04 - 0.06 mg/mL12 - 28 µg/mLNot Specified
Limit of Detection (LOD) Not SpecifiedVisually Determined~50 pg/mL (with fluorescence detection)
Limit of Quantitation (LOQ) Not Specified%RSD < 10% for 3 replicatesNot Specified

Experimental Workflow for this compound HPLC Analysis

The general workflow for the analysis of this compound by HPLC involves a series of sequential steps from sample preparation to data analysis.

This compound HPLC Workflow SamplePrep Sample Preparation (e.g., Dissolution, Extraction) HPLCSystem HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLCSystem StandardPrep Standard Preparation (Known Concentration) StandardPrep->HPLCSystem MobilePhasePrep Mobile Phase Preparation (e.g., Buffering, Degassing) MobilePhasePrep->HPLCSystem Chromatography Chromatographic Separation HPLCSystem->Chromatography DataAcquisition Data Acquisition (Chromatogram) Chromatography->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Result Result (Concentration of this compound) DataAnalysis->Result

Caption: General experimental workflow for HPLC analysis of this compound.

Factors Influencing Chromatographic Separation

The successful separation of this compound from potential impurities and degradation products is dependent on several key chromatographic parameters. The optimization of these factors is critical for developing a robust and reliable analytical method.

Factors Influencing Separation cluster_factors Influencing Factors Separation Chromatographic Separation of this compound MobilePhase Mobile Phase - Composition (Organic:Aqueous) - pH - Buffer Concentration MobilePhase->Separation StationaryPhase Stationary Phase - Column Chemistry (e.g., C18) - Particle Size StationaryPhase->Separation FlowRate Flow Rate FlowRate->Separation Temperature Column Temperature Temperature->Separation

References

Application of Methylergometrine in Animal Models of Postpartum Hemorrhage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used for the prevention and treatment of postpartum hemorrhage (PPH). Its primary mechanism of action involves direct stimulation of uterine smooth muscle, leading to increased tone, rate, and amplitude of rhythmic contractions.[1] This action results in a rapid and sustained uterotonic effect, which helps to control uterine atony, the leading cause of PPH. In preclinical research, animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetics of this compound and for developing novel therapeutic strategies for PPH.

These application notes provide a summary of the use of this compound in relevant animal models, offering detailed protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

This compound primarily exerts its effects by acting as a partial agonist and antagonist at adrenergic, dopaminergic, and tryptaminergic receptors.[1] Its uterotonic action is mainly attributed to its activity on serotonin (B10506) (5-HT) and α-adrenergic receptors in the myometrium. This interaction leads to a cascade of intracellular events that increase the concentration of free calcium ions within the myometrial cells, thereby initiating and sustaining powerful uterine contractions.

This compound Signaling Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol MET This compound GPCR 5-HT / α-adrenergic Receptors (GPCR) MET->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_channel Ca²⁺ Channel IP3->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_SR Sarcoplasmic Reticulum Ca²⁺ Store Ca_release Ca²⁺ Release Ca_SR->Ca_release IP3-mediated Ca_concentration ↑ [Ca²⁺]i Ca_influx->Ca_concentration Ca_release->Ca_concentration Contraction Uterine Contraction Ca_concentration->Contraction

Figure 1: Simplified signaling pathway of this compound in myometrial cells.

Animal Models of Postpartum Hemorrhage

While no single animal model perfectly replicates human PPH, several species have been utilized to study uterine contractility and blood loss. The choice of model often depends on the specific research question, anatomical and physiological similarities to humans, and practical considerations.

Rabbit Model of Uterine Contractility

The rabbit is a frequently used model to study the in vivo effects of uterotonics due to the sensitivity of its uterine muscle.

Experimental Protocol:

A study by Mäntylä et al. (1977) provides a clear protocol for assessing the dose-response relationship of this compound on uterine contractility in rabbits.

  • Animal Preparation:

    • Adult female rabbits are anesthetized.

    • A laparotomy is performed to expose the uterus.

    • Uterine contractions are measured in situ using appropriate recording equipment.

  • Drug Administration:

    • This compound is administered intravenously (IV).

    • Dose-ranging studies are conducted using concentrations of 0.05, 0.1, and 0.2 mg/kg.

  • Data Collection and Analysis:

    • The time to maximal uterine response is recorded for each dose.

    • A dose-response curve is generated to quantify the relationship between the administered dose and the intensity of uterine contraction.

Quantitative Data Summary:

Dose (mg/kg IV)Mean Time to Maximal Response (seconds)
0.0540
0.126
0.226

Data from Mäntylä et al., 1977.

Bovine Model for Postpartum Uterine Health

While not a direct model for PPH, studies in cows provide valuable insights into the effects of this compound on postpartum uterine involution and fertility, which are relevant to the overall management of the postpartum period.

Experimental Protocol:

A study by Patel et al. (2014) investigated the therapeutic efficacy of this compound in postpartum cows.

  • Animal Selection:

    • Multiparous crossbred cows were selected and divided into a treatment and a control group.

  • Drug Administration:

    • The treatment group received an intramuscular (IM) injection of this compound maleate (B1232345) immediately after parturition.

    • The control group received a placebo (normal saline) via the same route.

  • Parameters Measured:

    • Time to expulsion of fetal membranes.

    • Time to complete uterine involution.

    • Time to first postpartum estrus.

    • Service period and conception rate.

Quantitative Data Summary:

ParameterThis compound GroupControl Group
Time to Placental Expulsion (hours)3.47 ± 0.235.36 ± 0.19
Uterine Involution (days)25.67 ± 0.8837.67 ± 1.31
First Postpartum Estrus (days)36.33 ± 1.1752.17 ± 1.28
Service Period (days)79.20 ± 8.51100.33 ± 6.64
Conception Rate (%)83.3350.00

Data from Patel et al., 2014.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model of PPH.

PPH Animal Model Workflow A Animal Model Selection (e.g., Rabbit, Rat) B Induction of Postpartum Hemorrhage (PPH) A->B C Baseline Data Collection (Blood Loss, Uterine Tone) B->C D Administration of This compound C->D E Post-treatment Data Collection (Blood Loss, Uterine Contractility) D->E F Data Analysis and Efficacy Assessment E->F

Figure 2: General experimental workflow for PPH animal studies.

Conclusion

Animal models are crucial for the preclinical evaluation of this compound in the context of postpartum hemorrhage. The rabbit model is particularly useful for studying the direct effects of the drug on uterine contractility and for establishing dose-response relationships. While large animal models like cows can provide valuable data on postpartum uterine health, the development of more refined and validated models of PPH in smaller laboratory animals is still an area of active research. The protocols and data presented here serve as a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound and to develop new interventions for the management of PPH.

References

Application Notes and Protocols for In Vitro Assessment of Methylergometrine's Vasoconstrictive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is primarily utilized in obstetrics to prevent and manage postpartum hemorrhage by inducing strong uterine contractions.[1] However, its mechanism of action also leads to vasoconstriction, a significant off-target effect that necessitates thorough investigation, particularly during drug development and safety assessment.[1] This document provides detailed application notes and experimental protocols for assessing the vasoconstrictive properties of this compound in vitro.

This compound's vasoconstrictive effects are primarily mediated through its interaction with serotonin (B10506) (5-HT), alpha-adrenergic, and dopaminergic receptors on vascular smooth muscle cells.[1] Activation of these receptors, particularly the 5-HT2A and alpha-1 adrenergic subtypes, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]) and subsequent smooth muscle contraction.[1]

Key In Vitro Techniques

Several in vitro methods are instrumental in characterizing the vasoconstrictive profile of this compound. These include:

  • Wire Myography: This technique is a gold standard for assessing the isometric tension of small to medium-sized isolated arteries in response to pharmacological agents.[2] It allows for the determination of key parameters such as potency (EC50) and maximum contractile response (Emax).

  • Isolated Tissue Bath: Similar to wire myography, this method is used to measure isometric contractions of larger artery strips or rings.

  • Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs): This cell-based assay directly measures changes in intracellular calcium levels in cultured VSMCs upon exposure to vasoconstrictors, providing insights into the cellular mechanisms of action.

Data Presentation: Vasoconstrictive Effects of this compound

The following table summarizes quantitative data on the vasoconstrictive properties of this compound from in vitro studies.

Artery TypeSpeciesAgonistEC50 (nM)Emax (% of KCl-induced contraction)Reference
Coronary ArteryHumanThis compound13 ± 322.1 ± 4.5
Coronary ArteryCanineErgometrineLowest among tested agonistsN/A

Note: Data for ergometrine is included as a close structural and functional analogue of this compound.

Signaling Pathways

The vasoconstrictive action of this compound is initiated by the activation of Gq-protein coupled receptors, primarily the 5-HT2A and alpha-1 adrenergic receptors. This triggers a well-defined signaling cascade.

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A / α1-Adrenergic Receptor This compound->Receptor Binds to Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cytosol Ca2+ SR->Ca_cytosol Releases Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Initiates PKC->Contraction Potentiates

Caption: this compound-induced vasoconstriction signaling pathway.

Experimental Protocols

Wire Myography Protocol for Assessing this compound-Induced Vasoconstriction

This protocol outlines the procedure for constructing a cumulative concentration-response curve for this compound in isolated small arteries.

Wire_Myography_Workflow A 1. Artery Isolation & Dissection B 2. Mounting in Wire Myograph A->B C 3. Equilibration & Normalization B->C D 4. Viability & Endothelial Integrity Check C->D E 5. Cumulative Addition of this compound D->E F 6. Data Acquisition & Analysis (EC50, Emax) E->F

Caption: Experimental workflow for wire myography.

Materials and Reagents:

  • Isolated small arteries (e.g., mesenteric, coronary, cerebral)

  • Wire myograph system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2

  • Potassium Chloride (KCl) solution (e.g., 60-120 mM)

  • Phenylephrine or other suitable vasoconstrictor

  • Acetylcholine or other suitable endothelium-dependent vasodilator

  • This compound maleate

  • Data acquisition system

Procedure:

  • Artery Isolation and Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in cold PSS.

    • Under a dissecting microscope, remove surrounding adipose and connective tissue.

    • Cut the cleaned artery into 2-3 mm rings.

  • Mounting:

    • Mount the arterial ring on the two wires of the wire myograph chamber filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration and Normalization:

    • Allow the mounted artery to equilibrate for at least 30-60 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for maximal active tension development. This is a critical step to ensure reproducibility.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the arterial ring by challenging it with a high concentration of KCl (e.g., 60 mM). A robust contraction indicates a viable vessel.

    • Wash out the KCl and allow the tension to return to baseline.

    • To check for endothelial integrity, pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates an intact endothelium.

    • Wash out the agonists and allow the tension to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once the baseline tension is stable, add this compound in a cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ M) and increasing in half-log increments until a maximal response is achieved or a plateau is reached. A typical concentration range to explore would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Record the isometric tension at each concentration.

    • Normalize the data by expressing the contraction as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response).

Calcium Imaging Protocol for this compound in Cultured Vascular Smooth Muscle Cells

This protocol describes how to measure changes in intracellular calcium in response to this compound.

Calcium_Imaging_Workflow A 1. Culture VSMCs on Glass-bottom Dishes B 2. Load Cells with Calcium Indicator Dye A->B C 3. Acquire Baseline Fluorescence B->C D 4. Add this compound C->D E 5. Record Fluorescence Changes D->E F 6. Data Analysis (Peak Response, EC50) E->F

Caption: Experimental workflow for calcium imaging in VSMCs.

Materials and Reagents:

  • Cultured vascular smooth muscle cells (primary or cell line)

  • Glass-bottom imaging dishes

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • This compound maleate

  • Fluorescence microscope with a suitable camera and data acquisition software

Procedure:

  • Cell Culture:

    • Plate VSMCs on glass-bottom dishes and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for about 30 minutes.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence signal before adding the agonist.

  • This compound Application:

    • Add this compound at the desired concentration to the dish. For concentration-response experiments, a range from 10⁻¹⁰ M to 10⁻⁵ M can be explored.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Express the calcium response as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.

    • For concentration-response experiments, plot the peak ΔF/F₀ against the this compound concentration to determine the EC50.

Conclusion

The in vitro techniques described in these application notes provide a robust framework for characterizing the vasoconstrictive properties of this compound. By employing wire myography, isolated tissue bath preparations, and calcium imaging, researchers can obtain valuable quantitative data on the potency and efficacy of this compound, as well as elucidate the underlying cellular and molecular mechanisms. This information is critical for a comprehensive understanding of its pharmacological profile and for the development of safer therapeutic agents.

References

Application Note and Protocol: A Guide to Preparing Methylergometrine Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine, also known as methylergonovine, is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum and post-abortion hemorrhage.[1] In a laboratory setting, it serves as a valuable tool for studying its effects as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic (tryptaminergic) receptors.[1] Its action as a potent and selective 5-HT receptor antagonist makes it particularly relevant in neurological and vascular research.[2]

The stability of this compound is a critical factor; it is sensitive to light, heat, and humidity, which can lead to degradation and loss of efficacy.[3][4][5] Therefore, precise and careful preparation and storage of its solutions are paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound solutions, safety guidelines, and storage recommendations for research applications.

Physicochemical Properties and Data

This compound is typically used in its maleate (B1232345) salt form, which enhances its stability and solubility.[6] The properties of this compound and its maleate salt are summarized below.

PropertyDataReference(s)
Chemical Name [8β(S)]- 9,10- Didehydro- N- [1- (hydroxymethyl)propyl]- 6- methylergoline- 8- carboxamide[7]
Synonyms Methylergonovine, Methylergobasine[3][8]
Molecular Formula Base: C₂₀H₂₅N₃O₂ Maleate Salt: C₂₄H₂₉N₃O₆[8][9]
Molecular Weight Base: 339.4 g/mol Maleate Salt: 455.5 g/mol [8][9]
Appearance White to pale yellow or pinkish-tan microcrystalline powder.[9][10]
Solubility Water: Sparingly soluble[9], slightly soluble.[10] The maleate salt is soluble up to 25 mg/mL or 25 mM.[1][2][11] Ethanol (B145695): Freely soluble[9], slightly soluble.[10] Acetone (B3395972): Freely soluble.[2][9] Diethyl Ether: Practically insoluble.[10][1][2][9][10][11]
Stability Unstable in the presence of heat, light, and high humidity.[3][4][5] The solution should be colorless; discoloration indicates degradation.[3][3][4][5]
Storage Conditions Store refrigerated (2°C to 8°C).[3] Protect from light and moisture.[3][4] Store locked up in a well-ventilated area.[12][13][3][4][12][13]

Safety and Handling Precautions

This compound is toxic and presents significant health risks. Strict adherence to safety protocols is mandatory.

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[7][12][13]

  • Reproductive Hazard: Suspected of damaging fertility or the unborn child.[7][12]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[4][13]

  • Engineering Controls: All handling of solid powder and preparation of concentrated solutions must be performed in a certified chemical fume hood.[7][12]

  • Spill Management: In case of a spill, collect the material using a high-efficiency vacuum cleaner or by carefully wiping with absorbent material.[4] Clean the spill area thoroughly. Do not empty into drains.[12]

  • First Aid:

    • Inhalation: Move to fresh air immediately.[12][13]

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with plenty of soap and water.[13]

    • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[13]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound Maleate in water. Given its solubility, water is a suitable solvent for the maleate salt.[11] For the base form or other applications, ethanol or acetone can be used.[9]

3.1. Materials and Equipment

  • This compound Maleate powder (CAS: 57432-61-8)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Calibrated micropipettes

  • Appropriate volumetric flask (e.g., 10 mL)

  • Vortex mixer

  • Light-resistant (amber) microcentrifuge tubes or cryovials for aliquots

  • Required PPE (gloves, safety goggles, lab coat)

3.2. Solution Preparation Workflow

The general workflow for preparing the stock solution is outlined below.

G Diagram 1: this compound Solution Preparation Workflow A Step 1: Calculate Mass B Step 2: Weigh Compound (in Fume Hood) A->B C Step 3: Add Solvent B->C D Step 4: Dissolve Completely (Vortex) C->D E Step 5: Aliquot into Light-Resistant Vials D->E F Step 6: Store at 2-8°C E->F

Caption: Workflow for preparing this compound stock solution.

3.3. Step-by-Step Methodology

Step 1: Calculate the Required Mass

  • Determine the desired concentration (C) and volume (V) of the stock solution.

  • Use the molecular weight (MW) of this compound Maleate (455.5 g/mol ) to calculate the mass (m) required.

  • Formula: m (g) = C (mol/L) * V (L) * MW ( g/mol )

  • Example for 10 mL of a 10 mM stock solution:

    • m = (0.010 mol/L) * (0.010 L) * (455.5 g/mol ) = 0.004555 g = 4.56 mg

Step 2: Weigh the Compound

  • Perform this step in a chemical fume hood to avoid inhalation of the powder.[12]

  • Don your PPE (gloves, lab coat, safety goggles).

  • Place a weighing boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 4.56 mg) of this compound Maleate powder.

Step 3: Dissolve the Compound

  • Transfer the weighed powder into the volumetric flask.

  • Add approximately half of the final volume of high-purity water (e.g., 5 mL for a 10 mL final volume).

  • Mix by vortexing or gentle swirling until the powder is fully dissolved. The solution should be clear and colorless.[3]

  • Once dissolved, add water to reach the final desired volume (e.g., 10 mL). Invert the flask several times to ensure the solution is homogeneous.

Step 4: Aliquot and Store

  • To avoid repeated freeze-thaw cycles or exposure of the entire stock to light and air, aliquot the solution into smaller, single-use volumes in light-resistant (amber) tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots in a refrigerator at 2-8°C, protected from light.[3] Do not freeze the solution.[3]

  • If refrigeration is unavailable, the solution may be kept for up to one month if protected from light and the temperature remains below 25°C.[3] An oral solution of 0.05 mg/mL was found to be stable for 47 days when stored at room temperature without light.[6]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by interacting with multiple receptor systems. Its primary actions are mediated through serotonin (B10506) (5-HT), dopamine, and adrenergic receptors, leading to vasoconstriction and smooth muscle contraction.

G Diagram 2: Simplified Signaling Pathway of this compound cluster_receptors Receptor Targets R1 Serotonin (5-HT) Receptors Effect Downstream Cellular Effects (e.g., Smooth Muscle Contraction, Vasoconstriction) R1->Effect R2 Dopamine Receptors R2->Effect R3 Adrenergic Receptors R3->Effect Met This compound Met->R1 Met->R2 Met->R3

Caption: this compound acts on multiple receptor systems.

References

Using Methylergometrine as a Pharmacological Tool to Study 5-HT2A Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is clinically used for its potent uterotonic effects to prevent and control postpartum hemorrhage. Its mechanism of action involves interaction with various biogenic amine receptors, including serotonin (B10506) (5-HT), dopamine, and adrenergic receptors.[1] As an active metabolite of methysergide, a known 5-HT2 receptor antagonist, this compound presents itself as a valuable pharmacological tool for investigating the function and signaling of the 5-HT2A receptor.[2] The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.

These application notes provide a comprehensive guide for utilizing this compound to study the 5-HT2A receptor, including detailed experimental protocols for in vitro characterization and data presentation guidelines.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound and Reference Compounds at the Human 5-HT2A Receptor

CompoundRadioligandKi (nM)Hill Slope (nH)
This compound[³H]-KetanserinTBDTBD
Ketanserin (B1673593) (Control)[³H]-KetanserinTBDTBD
TBD: To be determined experimentally.

Table 2: Functional Potency of this compound and Reference Compounds at the Human 5-HT2A Receptor (Calcium Flux Assay)

CompoundAssay ModeEC50 / IC50 (nM)Emax / % Inhibition
This compoundAgonistTBDTBD
AntagonistTBDTBD
Serotonin (Agonist Control)AgonistTBDTBD
Ketanserin (Antagonist Control)AntagonistTBDTBD
TBD: To be determined experimentally.

Table 3: Functional Potency of this compound and Reference Compounds at the Human 5-HT2A Receptor (IP3 Accumulation Assay)

CompoundAssay ModeEC50 / IC50 (nM)Emax / % Inhibition
This compoundAgonistTBDTBD
AntagonistTBDTBD
Serotonin (Agonist Control)AgonistTBDTBD
Ketanserin (Antagonist Control)AntagonistTBDTBD
TBD: To be determined experimentally.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Directly Activates Targets PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Serotonin) Agonist->5HT2A Binds This compound This compound This compound->5HT2A Binds (Agonist/Antagonist?)

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare membranes from 5-HT2A expressing cells Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]-Ketanserin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound & controls Compound_Prep->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Detection Quantify bound radioactivity (Scintillation Counting) Separation->Detection Curve_Fitting Non-linear regression analysis Detection->Curve_Fitting Ki_Calculation Calculate Ki values Curve_Fitting->Ki_Calculation

Caption: General workflow for a 5-HT2A radioligand binding assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Cell_Culture Culture cells expressing 5-HT2A receptor Agonist_Stimulation Stimulate cells with This compound Cell_Culture->Agonist_Stimulation Antagonist_Preincubation Pre-incubate cells with This compound Cell_Culture->Antagonist_Preincubation Compound_Prep Prepare serial dilutions of This compound & controls Compound_Prep->Agonist_Stimulation Compound_Prep->Antagonist_Preincubation Agonist_Measurement Measure Ca²⁺ flux or IP3 accumulation Agonist_Stimulation->Agonist_Measurement Agonist_Analysis Determine EC50 and Emax Agonist_Measurement->Agonist_Analysis Antagonist_Stimulation Stimulate with a fixed concentration of 5-HT (EC80) Antagonist_Preincubation->Antagonist_Stimulation Antagonist_Measurement Measure Ca²⁺ flux or IP3 accumulation Antagonist_Stimulation->Antagonist_Measurement Antagonist_Analysis Determine IC50 and % Inhibition Antagonist_Measurement->Antagonist_Analysis

Caption: General workflow for 5-HT2A functional assays.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a known radioligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO).

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound maleate (B1232345).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/B or GF/C filter plates.

  • Scintillation Counter: Liquid scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the frozen 5-HT2A receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Compound Dilution: Prepare serial dilutions of this compound maleate in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM. Also prepare solutions for total binding (assay buffer only) and non-specific binding (10 µM Ketanserin).

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or non-specific binding control.

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, typically 1-2 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked (in 0.5% polyethyleneimine) filter plate using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This assay measures the ability of this compound to either stimulate (agonist) or inhibit (antagonist) the 5-HT2A receptor-mediated increase in intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Test Compound: this compound maleate.

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: Ketanserin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reading.

Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject serial dilutions of this compound or serotonin into the wells and continue to record the fluorescence signal for 60-120 seconds.

  • Antagonist Mode:

    • After dye loading and washing, pre-incubate the cells with serial dilutions of this compound or ketanserin for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and establish a baseline.

    • Inject a fixed concentration of serotonin (EC80, predetermined) into the wells and record the fluorescence signal.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • Antagonist Mode: Plot the percentage inhibition of the serotonin response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of IP3, as a measure of Gq/11 pathway activation.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor.

  • IP1 Assay Kit: A commercially available kit (e.g., HTRF, ELISA).

  • Test Compound: this compound maleate.

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: Ketanserin.

  • Stimulation Buffer: As provided in the IP1 assay kit.

Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into the appropriate microplate (as per the kit instructions) and culture to the desired confluency.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer containing serial dilutions of this compound or serotonin.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Mode:

    • Replace the culture medium with stimulation buffer containing serial dilutions of this compound or ketanserin and pre-incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of serotonin (EC80) and incubate for a further 30-60 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the IP1 detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Measurement: Read the plate on a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the IP1 standards provided in the kit.

  • Calculate the concentration of IP1 in each well based on the standard curve.

  • Agonist Mode: Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • Antagonist Mode: Plot the percentage inhibition of the serotonin-induced IP1 accumulation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

This compound, due to its ergot alkaloid structure and relationship to methysergide, is a compound of interest for studying the 5-HT2A receptor. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its binding affinity and functional activity at this important GPCR target. The systematic collection and analysis of these data will contribute to a better understanding of the pharmacological profile of this compound and its potential utility as a research tool in the field of serotonin neuroscience and drug discovery.

References

Application Notes and Protocols for the Administration of Methylergometrine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used clinically to prevent and control postpartum hemorrhage (PPH) by inducing rapid and sustained uterine contractions.[1] Preclinical animal studies are essential for elucidating its mechanism of action, defining pharmacokinetic and pharmacodynamic profiles, and evaluating its safety and efficacy. These notes provide detailed protocols and data for the administration of this compound in common animal models.

This compound acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[2][3] This effect is primarily mediated through its interaction with several receptor systems, leading to a tetanic uterotonic effect that constricts uterine blood vessels and reduces blood loss.[2]

Mechanism of Action and Signaling Pathway

This compound's uterotonic effect is multifactorial, involving antagonism and agonism at various receptors. The primary pathway involves direct action on uterine smooth muscle (myometrium) through:

  • Serotonin (5-HT) Receptors: It acts as an agonist, particularly at 5-HT₂ₐ receptors, which is a key pathway for inducing uterine smooth muscle contraction.[4]

  • Dopamine (B1211576) Receptors: It functions as an antagonist at dopamine D1 receptors.

  • α-Adrenergic Receptors: It acts as a partial agonist or antagonist at α-adrenergic receptors.

These receptor interactions lead to the activation of the phospholipase C (PLC) signaling cascade. PLC activation generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing intracellular Ca²⁺ levels. This surge in calcium activates calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MET This compound R_5HT2A 5-HT2A Receptor MET->R_5HT2A Agonist R_Alpha α-Adrenergic Receptor MET->R_Alpha Partial Agonist R_D1 Dopamine D1 Receptor MET->R_D1 Antagonist Gq Gq Protein R_5HT2A->Gq R_Alpha->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Myosin Actin-Myosin Interaction Ca->Myosin Activates Contraction Uterine Contraction Myosin->Contraction

Caption: this compound signaling pathway in uterine smooth muscle.

Data Presentation: Dosages and Pharmacokinetics

Quantitative data are summarized for easy comparison. Note that optimal doses may vary based on the specific animal strain, pregnancy status, and experimental goals. A pilot dose-ranging study is always recommended.

Table 1: Recommended Dosages of this compound in Preclinical Animal Models

Animal ModelRoute of AdministrationDosage RangeIndication / Study TypeCitation(s)
Rabbit Intravenous (IV)0.05 - 0.2 mg/kgUterine Contraction
Dog Oral (PO)0.125 - 0.25 mg/dogUterine Evacuation (Pyometra)[ ]
Human (for reference) Intramuscular (IM)0.2 mg (total dose)Postpartum Hemorrhage
Human (for reference) Intravenous (IV)0.1 - 0.2 mg (slowly)Postpartum Hemorrhage
Rat / Sheep IV, IMDose-ranging study recommendedUterine Contractility / PPH[ ]

Note: For rats and sheep, specific dosages for uterine studies are not well-established in the reviewed literature. Researchers should consider starting with doses allometrically scaled from the human dose as a starting point for dose-ranging studies.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterRatRabbitHumanCitation(s)
Bioavailability (Oral) --~60%
Bioavailability (IM) --~78%
Plasma Clearance 15.4 - 17.4 mL/min/kg-14.4 L/hr[ ]
Volume of Distribution (Vd) 14.7 L/kg-56.1 L[ , 13]
Elimination Half-life (t½) -27 - 93 min (β-phase)~3.39 hours
Time to Peak Plasma (Tmax) --~0.41 hr (IM); ~1.12 hr (PO)

Table 3: Acute Toxicity (LD₅₀) of this compound in Different Species

SpeciesRouteLD₅₀ (mg/kg)Citation(s)
Mouse Oral187[ ]
Rat Oral93[ ]
Rabbit Oral4.5[ ]

Experimental Protocols

Protocol 1: In Vivo Measurement of Uterine Contractility in Rodents

This protocol describes the measurement of intrauterine pressure (IUP) to assess the uterotonic effect of this compound in an anesthetized pregnant rodent model (rat or mouse).

Materials:

  • This compound solution for injection

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Pressure-sensitive catheter (e.g., Millar Mikro-Tip) or telemetry device

  • Data acquisition system

  • Surgical instruments

  • Warming pad

  • Saline

Workflow Diagram:

Uterine_Contractility_Workflow A 1. Anesthetize Animal (e.g., late-gestation rat) B 2. Perform Laparotomy to expose uterine horns A->B C 3. Implant Pressure Catheter into uterine lumen B->C D 4. Suture and Allow Stabilization (30-60 min) C->D E 5. Record Baseline Intrauterine Pressure (IUP) D->E F 6. Administer Vehicle or This compound (IV/IP) E->F G 7. Record Post-Dose IUP (Frequency, Amplitude, Duration) F->G H 8. Data Analysis (e.g., Area Under the Curve) G->H

Caption: Workflow for in vivo uterine contractility measurement.

Methodology:

  • Animal Preparation: Anesthetize a late-gestation rodent (e.g., rat on day 21) and place it on a warming pad to maintain body temperature.

  • Surgical Procedure: Perform a midline laparotomy to expose the gravid uterus.

  • Catheter Implantation: Carefully insert a fluid-filled or solid-state pressure catheter into the lumen of one uterine horn between two implantation sites. Secure the catheter with a purse-string suture. For chronic studies, a telemetry device can be implanted.

  • Stabilization: Close the abdominal incision in layers and allow the animal to stabilize for 30-60 minutes until a regular pattern of uterine contractions is observed.

  • Baseline Recording: Record baseline intrauterine pressure (IUP) for a period of 20-30 minutes.

  • Drug Administration: Administer the vehicle control via the desired route (e.g., intravenous via a cannulated jugular vein or intraperitoneal). After a set period, administer this compound.

  • Post-Dose Recording: Continuously record IUP to measure changes in the frequency, amplitude, and duration of contractions.

  • Data Analysis: Analyze the data by calculating parameters such as the area under the curve (AUC), average contraction amplitude, and frequency over time. Compare the response between vehicle and this compound-treated groups.

Protocol 2: Induction of a Postpartum Hemorrhage (PPH) Model in Rabbits

This protocol describes a surgical model to induce a controlled, severe PPH in pregnant rabbits to test the hemostatic efficacy of this compound. [ ]

Materials:

  • This compound solution for injection

  • Anesthetic and analgesic agents

  • Surgical instruments

  • Pre-weighed surgical gauze

  • Warming pad

  • Intravenous catheter and fluids for resuscitation

Workflow Diagram:

PPH_Model_Workflow A 1. Anesthetize Pregnant Rabbit (e.g., late gestation) B 2. Perform Midline Laparotomy and Cesarean Section A->B C 3. Deliver Fetuses and Close Uterine Incision B->C D 4. Induce Hemorrhage (Transect uterine artery) C->D E 5. Allow Uncontrolled Bleeding for a Set Period/Volume D->E F 6. Administer this compound (e.g., 0.2 mg/kg IV or IM) E->F G 7. Measure Blood Loss (Weighing soaked gauze) F->G H 8. Monitor Vital Signs and Assess Hemostasis G->H

Caption: Workflow for inducing a postpartum hemorrhage model.

Methodology:

  • Animal Preparation: Anesthetize a pregnant rabbit at late gestation. Place an IV catheter for fluid and drug administration.

  • Cesarean Section: Perform a lower midline laparotomy. Incise one uterine horn and deliver the fetuses. [ ]

  • Uterine Closure: Close the incision in the uterus with sutures.

  • Hemorrhage Induction: Induce uncontrolled hemorrhage by making a standardized transection of a major uterine artery. [ ]

  • Bleeding Phase: Allow bleeding to occur for a predetermined time or until a specific volume of blood loss is reached. Measure blood loss by collecting it on pre-weighed surgical gauze.

  • Treatment: Administer a bolus of this compound (e.g., 0.2 mg/kg IV or IM). A control group should receive a saline vehicle.

  • Efficacy Measurement: Continue to measure blood loss at regular intervals (e.g., every 5 minutes) after drug administration to determine the reduction in bleeding rate.

  • Monitoring and Endpoint: Monitor vital signs (blood pressure, heart rate) throughout the procedure. The primary endpoint is the total blood loss over a defined period post-treatment. Surgical hemostasis should be performed at the end of the observation period.

Safety and Toxicological Considerations

  • Hypertension: this compound can cause a significant increase in blood pressure due to its vasoconstrictive effects. Blood pressure should be monitored, especially after IV administration.

  • Vasospasm: As an ergot alkaloid, there is a risk of peripheral vasospasm.

  • Overdose: Symptoms of acute overdose can include hypertension, hypotension, nausea, vomiting, respiratory depression, hypothermia, and convulsions. [ ]

  • Drug Interactions: Co-administration with other vasoconstrictors (e.g., sympathomimetics) or other ergot alkaloids should be done with caution.

Conclusion

The administration of this compound in preclinical animal models requires careful consideration of the species, dose, and route of administration. The protocols and data provided herein serve as a guide for researchers to design robust experiments to evaluate the pharmacodynamic and pharmacokinetic properties of this important uterotonic agent. Adherence to ethical guidelines for animal research and careful monitoring of animal welfare are paramount.

References

Application Notes and Protocols for Studying the Metabolism of Methylergometrine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine is a semi-synthetic ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. In vitro studies using liver microsomes are a fundamental tool for investigating the metabolic fate of xenobiotics like this compound.[1][2] Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.[3][4]

These application notes provide a detailed protocol for studying the metabolism of this compound in human liver microsomes. The primary objectives of these studies are typically to determine the rate of metabolism (metabolic stability), identify the major metabolites, and characterize the specific CYP enzymes responsible for its biotransformation. Evidence suggests that ergot alkaloids, including this compound, are substrates for the CYP3A4 enzyme.[5]

Data Presentation

The quantitative data generated from the described protocols should be summarized for clear interpretation and comparison.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)This compound Concentration (µM)Percent Remaining (%)
01.00100
50.8585
150.6060
300.3535
600.1010

Table 2: Formation of Potential this compound Metabolites

Time (minutes)Putative Metabolite 1 (Peak Area)Putative Metabolite 2 (Peak Area)
000
515,0005,000
1540,00015,000
3075,00030,000
60100,00045,000

Table 3: Enzyme Kinetics of this compound Metabolism

This compound Concentration (µM)Velocity (pmol/min/mg protein)
0.15.2
0.523.1
1.040.5
5.0125.8
10.0180.2
Kinetic Parameter Value
Vmax200 pmol/min/mg protein
Km2.5 µM

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

This protocol aims to determine the rate at which this compound is metabolized by human liver microsomes.

Materials:

  • This compound maleate (B1232345) salt

  • Pooled human liver microsomes (HLMs)

  • 0.5 M Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) (e.g., a structurally similar compound not expected to be a metabolite)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Serially dilute to create working solutions.

    • Thaw pooled human liver microsomes on ice immediately before use. Dilute with 0.5 M potassium phosphate buffer to a final concentration of 20 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the following in duplicate for each time point:

      • Potassium phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration of 0.5-1.0 mg/mL)

      • This compound (final concentration of 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C for 10 minutes at 3000 x g to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification of this compound

This protocol focuses on identifying the potential metabolites of this compound formed by liver microsomes.

Procedure:

  • Follow the incubation and sample processing steps as described in Protocol 1, but with a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.

  • LC-MS/MS Analysis for Metabolite Identification:

    • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

    • Employ data-dependent scanning to acquire fragmentation spectra (MS/MS) of the detected metabolite ions.

    • Common metabolic transformations to search for include:

      • Hydroxylation (+16 Da)

      • N-demethylation (-14 Da)

      • Glucuronidation (+176 Da)

    • Compare the fragmentation patterns of the metabolites with that of the parent drug to elucidate the site of metabolic modification.

Reaction Phenotyping of this compound Metabolism

This protocol aims to identify the specific CYP450 isozyme(s) responsible for this compound metabolism.

Procedure:

  • Incubation with Recombinant CYP Enzymes:

    • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Follow the general incubation and analysis procedure outlined in Protocol 1.

    • The CYP isozyme that shows the highest rate of this compound metabolism is considered the primary enzyme involved.

  • Chemical Inhibition Studies:

    • Incubate this compound with pooled human liver microsomes in the presence and absence of known selective chemical inhibitors for major CYP isozymes.

      • CYP3A4 inhibitor: Ketoconazole

      • CYP2D6 inhibitor: Quinidine

      • CYP2C9 inhibitor: Sulfaphenazole

      • CYP2C19 inhibitor: Ticlopidine

      • CYP1A2 inhibitor: Furafylline

    • A significant decrease in the rate of this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis reagents Prepare Reagents (this compound, HLM, Buffer, NADPH) mix Combine Reagents in 96-well Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate terminate Terminate Reaction with Acetonitrile + IS incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Stability, Metabolite ID, Kinetics) lcms->data_analysis

Caption: Experimental workflow for studying this compound metabolism in liver microsomes.

signaling_pathway This compound This compound CYP3A4 CYP3A4 (Predicted) This compound->CYP3A4 Metabolism HLM Human Liver Microsomes (Source of CYP450s) HLM->CYP3A4 Contains Metabolites Metabolites (e.g., Hydroxylated, N-demethylated) CYP3A4->Metabolites Biotransformation Excretion Increased Water Solubility & Excretion Metabolites->Excretion

Caption: Predicted metabolic pathway of this compound in the liver.

References

Application Notes & Protocols: Investigating New Therapeutic Uses of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Repurposing Methylergometrine

This compound, a semi-synthetic ergot alkaloid, is primarily indicated for the prevention and control of postpartum and post-abortion hemorrhage due to its potent uterotonic effects.[1][2] It acts directly on the uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions.[3][4] The principle of drug repurposing—identifying new therapeutic uses for existing drugs—offers a streamlined development pathway due to established safety and pharmacokinetic profiles.[5] this compound's mechanism of action, involving interactions with adrenergic, dopaminergic, and particularly serotonergic (tryptaminergic) receptors, presents a strong rationale for exploring its utility in other conditions.

Emerging evidence and its pharmacological relationship to other ergot alkaloids suggest potential efficacy in the management of vascular headaches, such as migraine and cluster headaches. These application notes provide a framework and detailed protocols for designing clinical trials to formally investigate these new therapeutic indications.

Pharmacological Profile of this compound

A thorough understanding of this compound's pharmacology is fundamental to designing robust clinical trials for new indications.

Mechanism of Action

This compound's effects stem from its activity as a partial agonist or antagonist at a range of receptors. Its uterotonic effect is primarily mediated through direct stimulation of uterine smooth muscle. However, its broader receptor profile, particularly its agonist activity at various serotonin (B10506) (5-HT) receptors, is key to its potential in neurology. It is an agonist of the 5-HT2A and 5-HT2B receptors, which are implicated in vascular tone and migraine pathophysiology.

Diagram: Simplified Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade following the binding of this compound to the 5-HT2A receptor, a key pathway in smooth muscle contraction.

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane R 5-HT2A Receptor Gq Gq Protein R->Gq Activates M This compound M->R Binds To PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates SMC Smooth Muscle Contraction Ca->SMC PKC->SMC

Caption: this compound binds to the 5-HT2A receptor, initiating a cascade leading to muscle contraction.

Pharmacokinetic and Receptor Binding Data

Quantitative data is crucial for dose selection and trial design. The following tables summarize key parameters for this compound.

Table 1: Pharmacokinetic Properties of this compound

Parameter Oral Administration Intramuscular (IM) Administration Intravenous (IV) Administration
Bioavailability ~60% ~78% 100%
Time to Peak (Tmax) 0.5 - 3 hours ~0.5 hours Immediate
Elimination Half-life ~3.4 hours ~3.4 hours 1.85 - 1.94 hours
Volume of Distribution Not specified 56.1 L Not specified
Metabolism Extensive first-pass hepatic metabolism (CYP3A4) Hepatic (CYP3A4) Hepatic (CYP3A4)

| Onset of Action | 5-10 minutes | 2-5 minutes | Immediate |

Table 2: Receptor Binding Profile of this compound (Human Receptors)

Receptor Subtype Affinity (Ki [nM]) Action
5-HT1A 1.5–2.0 Full Agonist
5-HT1D 0.86–2.9 Partial Agonist
5-HT2A 0.35–1.1 Full Agonist
5-HT2B 0.46–2.2 Agonist
5-HT2C 4.6–43.7 Full Agonist

| Dopamine D1 | Not specified | Antagonist |

Proposed New Indication: Prophylaxis of Migraine & Cluster Headache

The primary rationale for repurposing this compound for headache disorders lies in its activity at 5-HT receptors, a well-established target for anti-migraine therapies (e.g., triptans). Pilot and case studies have suggested its potential effectiveness in managing refractory and cluster headaches.

Clinical Trial Design and Protocols

Given that this compound has a well-documented safety profile in humans, drug repurposing efforts can potentially bypass extensive preclinical and Phase I safety studies, proceeding directly to Phase II proof-of-concept trials. However, if a new route of administration or a significantly different patient population is considered, a Phase I study may still be warranted.

Protocol: Phase I Dose-Escalation and Safety Study (If Required)

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of oral this compound in a non-puerperal population, and to characterize its safety profile.

Study Design: Open-label, single-arm, dose-escalation study using a standard 3+3 design.

Study Population:

  • Inclusion Criteria: Healthy adult volunteers (or patients with the target indication, e.g., frequent migraine), age 18-50, willing to provide informed consent.

  • Exclusion Criteria: History of hypertension, coronary artery disease, peripheral vascular disease, hepatic or renal impairment, pregnancy or lactation, concomitant use of strong CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals).

Methodology:

  • Dose Cohorts: Sequential cohorts of 3-6 participants will be enrolled at escalating dose levels.

    • Starting Dose Rationale: Begin with the established therapeutic dose for postpartum hemorrhage (e.g., 0.2 mg orally).

    • Dose Escalation: Subsequent dose levels will increase based on a modified Fibonacci sequence (e.g., 0.2 mg → 0.4 mg → 0.6 mg), pending safety data from the previous cohort.

  • Dose-Limiting Toxicity (DLT) Observation Period: 28 days following the first dose. DLTs may include severe hypertension, ischemic events, or other Grade 3/4 adverse events.

  • Expansion Phase: Once the MTD is identified, an additional cohort of patients may be enrolled at that dose level to further characterize safety and pharmacokinetics.

  • Assessments:

    • Safety: Vital signs (especially blood pressure), ECGs, physical examinations, and laboratory safety panels (hematology, chemistry).

    • Pharmacokinetics: Serial blood sampling to determine Cmax, Tmax, AUC, and half-life at each dose level.

Protocol: Phase II Proof-of-Concept (POC) Trial for Migraine Prevention

Objective: To evaluate the efficacy and safety of oral this compound for the prophylactic treatment of episodic migraine.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.

Study Population:

  • Inclusion Criteria: Patients aged 18-65 with a diagnosis of migraine (with or without aura) according to ICHD-3 criteria, experiencing 4-14 monthly migraine days (MMDs) at baseline.

  • Exclusion Criteria: Same as Phase I, plus failure of >2 previous prophylactic treatments.

Methodology:

  • Screening & Baseline Phase (4 weeks): Patients will maintain a headache diary to establish baseline MMDs.

  • Randomization: Eligible patients will be randomized (1:1:1) to one of three arms:

    • Arm A: this compound Dose 1 (e.g., 0.2 mg TID)

    • Arm B: this compound Dose 2 (e.g., 0.4 mg TID)

    • Arm C: Placebo TID

  • Treatment Phase (12 weeks): Patients will take the assigned study medication daily.

  • Follow-up Phase (4 weeks): Post-treatment observation period.

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in the mean number of monthly migraine days (MMDs) over the 12-week treatment period.

  • Secondary Efficacy Endpoints:

    • Proportion of patients with a ≥50% reduction in MMDs (responder rate).

    • Change in monthly headache days of any severity.

    • Change in acute medication use.

    • Change in scores on validated questionnaires (e.g., MIDAS, HIT-6).

  • Safety Endpoints: Incidence of adverse events, changes in vital signs, ECGs, and laboratory values.

Table 3: Example Phase II Trial Schedule of Assessments

Assessment Screening (Week -4) Baseline (Week 0) Week 4 Week 8 Week 12 (EOT) Follow-up (Week 16)
Informed Consent
ICHD-3 Diagnosis
Medical History
Headache Diary Review
Randomization
Vital Signs & ECG
Physical Exam
Safety Labs
MIDAS/HIT-6

| Adverse Event Review | | ✓ | ✓ | ✓ | ✓ | ✓ |

Diagram: Experimental Workflow for a Phase II Migraine Prevention Trial

Phase_II_Trial_Workflow cluster_treatment Treatment Phase Screen Patient Screening (ICHD-3 Criteria) Baseline 4-Week Baseline (Headache Diary) Screen->Baseline Random Randomization Baseline->Random ArmA Treatment Arm A (this compound Dose 1) Random->ArmA ArmB Treatment Arm B (this compound Dose 2) Random->ArmB ArmC Placebo Arm Random->ArmC Treat 12-Week Treatment Period EOT End of Treatment (Week 12) Treat->EOT FU 4-Week Follow-Up EOT->FU Analysis Data Analysis (Primary & Secondary Endpoints) FU->Analysis

Caption: Workflow for a randomized, placebo-controlled Phase II trial of this compound for migraine.

Data Management and Statistical Analysis

  • Data Collection: Electronic Case Report Forms (eCRFs) should be used for all data collection, including electronic patient diaries for headache reporting.

  • Statistical Analysis Plan (SAP): A detailed SAP must be finalized before database lock.

  • Primary Analysis: The primary endpoint (change in MMDs) will be analyzed using a mixed-effects model for repeated measures (MMRM) or Analysis of Covariance (ANCOVA), with baseline MMDs as a covariate and treatment group as a fixed effect.

  • Secondary Analysis: Continuous secondary endpoints will be analyzed similarly. Categorical endpoints (e.g., responder rates) will be analyzed using logistic regression or Chi-squared tests.

  • Safety Analysis: Safety data will be summarized descriptively by treatment group.

Ethical and Regulatory Considerations

  • Institutional Review Board (IRB): The trial protocol, informed consent form, and all patient-facing materials must be approved by the IRB or independent ethics committee at each participating site.

  • Informed Consent: All participants must provide written informed consent before any study-related procedures are performed.

  • Regulatory Compliance: The trial must be conducted in accordance with the principles of Good Clinical Practice (GCP) and all applicable local and international regulations.

References

Troubleshooting & Optimization

How to address solubility issues of Methylergometrine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for addressing solubility challenges with Methylergometrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The solubility of this compound is highly dependent on its salt form and the pH of the aqueous solution. The commonly used salt, this compound Maleate (B1232345), is sparingly soluble in water.

Q2: How does pH affect the solubility of this compound?

This compound is a weak base with a pKa of approximately 7.15. Its solubility in aqueous solutions is significantly influenced by pH.

  • Acidic pH (pH < pKa): In acidic conditions, the molecule becomes protonated (ionized), which greatly enhances its solubility in water.

  • Neutral to Alkaline pH (pH > pKa): As the pH increases above the pKa, the molecule exists predominantly in its un-ionized (free base) form, which is less soluble and may lead to precipitation.

Q3: Why is my prepared this compound solution cloudy?

Cloudiness or turbidity in your solution typically indicates that the this compound has not fully dissolved or has precipitated. The most common cause is a pH that is too high (i.e., too close to or above the pKa of 7.15), leading to the formation of the less soluble free base. Other causes can include using an incorrect solvent or exceeding the solubility limit at a given temperature.

Troubleshooting Guide

Issue: Poor initial dissolution or cloudy solution

If you observe that your this compound maleate powder is not dissolving completely or the resulting solution is turbid, follow this troubleshooting workflow.

G cluster_0 cluster_1 start Problem: Poor Dissolution / Cloudy Solution check_salt Are you using the This compound Maleate salt? start->check_salt check_ph Is the pH of the solution controlled and acidic (pH 3-5)? check_concentration Is the concentration below the known solubility limit? check_ph->check_concentration Yes solution_ph Action: Adjust pH Use an acidic buffer (e.g., citrate (B86180), acetate) or add dilute acid (e.g., 0.1M HCl) dropwise. check_ph->solution_ph No check_salt->check_ph Yes solution_salt Action: Use the Maleate Salt The free base has very low aqueous solubility. check_salt->solution_salt No solution_concentration Action: Reduce Concentration or Use Solubility Enhancers (see Protocol 2) check_concentration->solution_concentration No success Result: Clear Solution check_concentration->success Yes solution_ph->success solution_salt->success solution_concentration->success

Caption: Troubleshooting workflow for this compound dissolution issues.

Issue: Precipitation occurs after storage

If your initially clear solution becomes cloudy or forms a precipitate over time, it may be due to a gradual change in pH or temperature.

  • Cause 1: pH Shift. The solution may have absorbed atmospheric CO₂, which can slightly lower the pH but in poorly buffered solutions, instability can occur. Conversely, interaction with certain container materials (like soda-lime glass) can increase the pH.

  • Solution 1: Use a Buffer. Prepare your solution using a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0) to maintain a stable pH environment.

  • Cause 2: Temperature Fluctuation. Solubility is temperature-dependent. If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., refrigerated), the concentration may have exceeded the solubility limit at that lower temperature.

  • Solution 2: Store at a Constant Temperature. Store the solution at the temperature at which it will be used. If it must be refrigerated, ensure the concentration is low enough to remain soluble at 2-8°C.

Data Summary

The following table summarizes the solubility of this compound Maleate in various solvents.

Solvent SystemTemperatureSolubilityNotes
Water25 °CSparingly soluble (approx. 2 mg/mL)Solubility is highly pH-dependent.
pH 4.0 Citrate Buffer25 °CFreely soluble (> 10 mg/mL)The acidic environment ensures the drug is in its soluble ionized form.
Ethanol25 °CSlightly solubleCan be used as a co-solvent to improve solubility.
Propylene (B89431) Glycol25 °CSolubleA common co-solvent used in parenteral formulations.

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Aqueous Stock Solution (1 mg/mL)

This protocol describes the standard method for preparing a clear, stable aqueous solution of this compound Maleate.

G cluster_0 Experimental Workflow: pH-Controlled Solution step1 Step 1: Weigh this compound Maleate step3 Step 3: Add small volume of buffer to powder to create a slurry step1->step3 step2 Step 2: Prepare Acidic Buffer (e.g., 0.1M Citrate, pH 4.0) step2->step3 step4 Step 4: Gradually add remaining buffer while vortexing or sonicating step3->step4 step5 Step 5: Visually confirm complete dissolution (clear solution) step4->step5

Caption: Workflow for preparing a pH-controlled this compound solution.

Methodology:

  • Prepare Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.

  • Weigh Compound: Accurately weigh the desired amount of this compound Maleate powder.

  • Initial Dissolution: Add approximately 80% of the final required volume of the pH 4.0 citrate buffer to the powder.

  • Facilitate Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Avoid vigorous, prolonged heating as it may degrade the compound.

  • Final Volume: Add the remaining buffer to reach the final target concentration (e.g., 1 mg/mL).

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

Protocol 2: Formulation using Co-solvents for Higher Concentrations

For applications requiring concentrations that are difficult to achieve with pH adjustment alone, a co-solvent system can be employed.

Methodology:

  • Prepare Co-solvent Mixture: Prepare a vehicle consisting of Propylene Glycol and water (e.g., 40:60 v/v).

  • Adjust pH: Adjust the pH of the water portion to be acidic (e.g., pH 4-5 with HCl) before mixing with the propylene glycol.

  • Weigh Compound: Accurately weigh the this compound Maleate.

  • Dissolve in Co-solvent: Add the compound to the co-solvent mixture.

  • Facilitate Dissolution: Gently warm the mixture (not exceeding 40°C) and vortex or sonicate until the solution is clear.

  • Cool to Room Temperature: Allow the solution to cool to room temperature and observe for any signs of precipitation.

Optimizing storage conditions to prevent Methylergometrine degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of Methylergometrine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and inappropriate pH levels.[1][2][3][4][5] It is particularly susceptible to degradation under basic pH conditions and dry heat.

Q2: What are the ideal storage conditions for different formulations of this compound?

A2: For optimal stability, storage conditions should be strictly followed:

  • Injectable Solutions (IV/IM): Must be kept refrigerated between 2°C and 8°C and protected from light. Do not freeze. The solution should be colorless; any discoloration indicates degradation and the solution should not be used.

  • Oral Tablets: Should be stored between 15°C and 30°C in a tight, light-resistant container.

  • Oral Solutions: A prepared oral solution (0.05 mg/mL) has been shown to be stable for at least 47 days when stored at either 5°C or room temperature, protected from light.

Q3: How quickly does this compound degrade if not stored properly?

A3: Degradation speed is highly dependent on the specific conditions. For instance, injectable ergometrine (a closely related compound with similar stability) can lose up to 20% of its potency per month if stored unrefrigerated and exposed to light. Coated this compound tablets stored at 40°C and 75% relative humidity can fall outside of the accepted specification (90-110% of stated amount) within 21 weeks.

Q4: What are the known degradation products of this compound?

A4: The known degradation products of this compound include lumiergonovine I and II, lysergic acid, ergonovinine, and iso-lysergic acid.

Q5: Can I use a this compound solution if it has changed color?

A5: No. Any discoloration in a this compound solution is an indicator of degradation and a potential loss of efficacy. Such solutions should be discarded.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Unexpectedly low assay results for this compound. 1. Improper Storage: Exposure to light, high temperatures, or incorrect pH. 2. Sample Preparation: Degradation during sample preparation (e.g., exposure to incompatible solvents or high heat).1. Verify storage conditions (temperature logs, light protection). 2. Review sample preparation protocol to minimize exposure to harsh conditions. 3. Use a validated stability-indicating analytical method for re-assay.
Appearance of unknown peaks in chromatogram. 1. Degradation: The unknown peaks are likely degradation products. 2. Contamination: Contamination from glassware, solvents, or other sources.1. Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. 2. Ensure meticulous cleaning of all equipment and use high-purity solvents.
Discoloration or precipitation in this compound solutions. 1. Significant Degradation: Chemical changes have occurred. 2. Change in pH: A shift in pH can affect solubility and stability.1. Discard the solution immediately. 2. Prepare fresh solutions using appropriate buffers and verify the pH.
Inconsistent results between experimental replicates. 1. Non-homogenous Sample: The drug may not be uniformly dissolved. 2. Variable Degradation: Inconsistent exposure to light or temperature across samples.1. Ensure complete dissolution of this compound before use. 2. Standardize handling procedures to ensure all samples are treated identically.

Quantitative Data on this compound Stability

The following tables summarize quantitative data from stability studies on different this compound formulations.

Table 1: Stability of this compound Oral Solution (0.05 mg/mL) Protected from Light

Storage TemperatureDurationRemaining Concentration (%)Reference
5°C47 Days> 96%
Room Temperature (approx. 20-25°C)47 Days> 96%

Table 2: Stability of this compound Tablets under Various Conditions

Storage ConditionFormulationTime to fall below 90% of stated amountReference
RefrigerationCoated Tablets21 weeks
40°C / 75% Relative Humidity (Dark)Coated Tablets21 weeks

Table 3: Stability of Injectable Ergot Alkaloids (as a proxy for this compound) after 12 Months

Storage ConditionMean Active Ingredient Remaining (%)Reference
4-8°C (Dark)96%
30°C (Dark)82%
21-25°C (Light)9%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)
  • Reversed-phase C18 column (e.g., Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm)
  • Ammonium (B1175870) acetate (B1210297) (analytical grade)
  • Acetonitrile (B52724) (HPLC grade)
  • Glacial acetic acid (analytical grade)
  • Purified water (HPLC grade)
  • This compound Maleate reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 70:30 v/v). The pH of the buffer is adjusted to 6.5 with glacial acetic acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient
  • Detection Wavelength: 310 nm
  • Injection Volume: 20 µL (can be optimized)

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound Maleate reference standard and dissolve it in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
  • Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a theoretical concentration within the linear range of the assay (e.g., 20 µg/mL).

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
  • Specificity: Perform forced degradation studies to demonstrate that the method can separate the main peak from degradation products.

5. Forced Degradation Studies:

  • Acid Degradation: Add 2M HCl to the sample solution and heat at 80°C for 60 minutes. Neutralize with 2M NaOH before injection.
  • Base Degradation: Add 1M NaOH to the sample solution and heat at 80°C for 60 minutes. Neutralize with 1M HCl before injection.
  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at 80°C.
  • Photodegradation: Expose the sample solution to direct sunlight for a defined period (e.g., 30 minutes).
  • Thermal Degradation: Heat the sample solution at a high temperature (e.g., 80°C).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_setup Set up HPLC System prep_standard->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup forced_degradation Perform Forced Degradation forced_degradation->hplc_setup inject_samples Inject Samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_conc Calculate Concentration integrate_peaks->calculate_conc assess_stability Assess Stability & Purity calculate_conc->assess_stability troubleshooting_workflow cluster_investigation Investigation Steps cluster_analysis Analysis & Action cluster_outcomes Outcomes start Inconsistent or Unexpected Results check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_prep Review Sample Preparation Protocol start->check_prep check_system Check HPLC System Performance start->check_system identify_cause Identify Root Cause check_storage->identify_cause check_prep->identify_cause check_system->identify_cause implement_capa Implement Corrective Action identify_cause->implement_capa retest Re-test Samples implement_capa->retest pass Results Pass retest->pass fail Results Fail (Further Investigation) retest->fail

References

Troubleshooting common issues in the analytical quantification of Methylergometrine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical quantification of Methylergometrine.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during analysis?

A1: this compound is sensitive to several factors that can lead to degradation and inaccurate quantification. Key stability concerns include:

  • pH: The drug degrades under basic conditions.[1][2][3]

  • Temperature: Degradation occurs under dry heat (e.g., 50°C) and generally increases with higher temperatures.[1][2][3][4][5] Injectable solutions have shown significant deterioration when stored unrefrigerated, especially in tropical climates.[3]

  • Light: Exposure to light can cause degradation. It is recommended to store solutions protected from light.[1][3]

  • Humidity: High humidity can decrease the stability of tablet formulations.[4][5]

  • Oxidation: The maleate (B1232345) salt can oxidize and darken in the presence of oxygen.[2]

Q2: What are the common degradation products of this compound?

A2: Known degradation products of this compound include lumiergonovine I, II, lysergic acid, ergonovinine, and iso-lysergic acid.[2] It is crucial that the analytical method can resolve the parent drug from these degradation products.[1][2][3]

Q3: Which analytical techniques are most commonly used for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or ultraviolet (UV) detection is a common method.[1][2][3][6] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also used for its high sensitivity and selectivity, especially for biological samples.[7][8]

Q4: Can epimerization affect the quantification of this compound?

A4: Yes, epimerization is a known issue for ergot alkaloids.[6][7] Factors such as temperature, humidity, light, pH, and solvent choice can influence the conversion between the active epimer (-ine form) and the less active iso-epimer (-inine form).[9] It is important to control these conditions during sample preparation and analysis to prevent shifts in the epimeric ratio, which would lead to inaccurate quantification of the active compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical quantification of this compound.

Chromatographic Issues

Q: I am observing peak tailing or broad peaks for this compound in my HPLC analysis. What could be the cause and how can I fix it?

A: Peak tailing or broadening can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Check Mobile Phase pH: An inappropriate pH can affect the ionization state of this compound, leading to poor peak shape. Ensure the mobile phase pH is controlled and appropriate for the column being used.

  • Column Degradation: The column's stationary phase may be degrading. Consider replacing the guard column or the analytical column if it is old or has been used extensively with aggressive mobile phases.[10]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try diluting your sample and reinjecting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[11]

Q: My results show poor resolution between this compound and its degradation products. How can I improve the separation?

A: Achieving good resolution is critical for a stability-indicating method.[1][2][3] Try the following:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.

  • Change the Column: A different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) might provide a different selectivity for the analytes. A longer column or one with a smaller particle size can also increase efficiency and resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[11]

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., using a column oven) can improve peak shape and sometimes alter selectivity.[11]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is based on methodologies for analyzing this compound and its degradation products.[12]

1. Chromatographic Conditions:

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound Maleate reference standard.
  • Dissolve in the mobile phase to make a stock solution of a known concentration (e.g., 100 µg/mL).
  • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 12-28 µg/mL.[12]

3. Forced Degradation Studies:

  • Acid Degradation: Add 2 mL of 2M HCl to 2.5 mL of the sample solution. Heat at 80°C for 60 minutes. Cool and neutralize with 2M NaOH.[12]
  • Base Degradation: Add 2 mL of 1M NaOH to 2.5 mL of the sample solution. Heat at 80°C for 60 minutes. Cool and neutralize with 1M HCl.[12]
  • Oxidative Degradation: Add 5 mL of 3% H2O2 to 2.5 mL of the sample solution. Heat at 80°C for 60 minutes.[12]
  • Photodegradation: Expose the sample solution to direct sunlight for 30 minutes.[12]

Sample Preparation for Biological Matrices (Plasma) by LLE

This is a general workflow for liquid-liquid extraction (LLE) based on methods for analyzing drugs in plasma.[8]

1. Sample Pre-treatment:

  • To 500 µL of plasma, add an internal standard.
  • Vortex briefly.

2. Alkalinization:

  • Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH. This is crucial for extracting this compound in its non-ionized form.

3. Liquid-Liquid Extraction:

  • Add an appropriate organic extraction solvent (e.g., a mixture of ether and dichloromethane).
  • Vortex vigorously for several minutes to ensure thorough mixing.
  • Centrifuge to separate the aqueous and organic layers.

4. Evaporation and Reconstitution:

  • Carefully transfer the organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of the mobile phase.
  • Vortex to dissolve the extracted analyte.

5. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Stability of this compound Maleate Tablets under Different Storage Conditions [4][5]

Test ConditionTemperature (°C)Relative Humidity (%)Time to fall below 90% of stated amount
Refrigerated683-8521 weeks
Dark407521 weeks

Table 2: Pharmacokinetic Parameters of this compound (0.2 mg dose in female volunteers) [8]

Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
IntramuscularData not specifiedData not specifiedData not specified
OralData not specifiedData not specifiedData not specified

(Note: The referenced abstract mentions the study was conducted but does not provide the specific quantitative values for Cmax, Tmax, and AUC in the abstract itself.)

Visualizations

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC / LC-MS System Evaporation->HPLC Detector Detection (UV, FLD, or MS/MS) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for this compound Analysis.

G Troubleshooting Chromatographic Issues Start Poor Chromatographic Result (e.g., Bad Peak Shape, Low Resolution) CheckMobilePhase Is Mobile Phase Correctly Prepared? (pH, Composition, Degassed) Start->CheckMobilePhase CheckColumn Is the Column Old or Contaminated? CheckMobilePhase->CheckColumn Yes RemakeMP Remake Mobile Phase CheckMobilePhase->RemakeMP No CheckMethod Are Method Parameters Optimal? (Flow Rate, Gradient, Temperature) CheckColumn->CheckMethod No ReplaceColumn Replace Guard or Analytical Column CheckColumn->ReplaceColumn Yes CheckSample Is Sample Overloaded or Dissolved in Strong Solvent? CheckMethod->CheckSample Yes OptimizeMethod Adjust Flow Rate, Gradient, or Temperature CheckMethod->OptimizeMethod No DiluteSample Dilute Sample or Dissolve in Mobile Phase CheckSample->DiluteSample Yes Success Problem Resolved CheckSample->Success No RemakeMP->CheckColumn ReplaceColumn->CheckMethod OptimizeMethod->CheckSample DiluteSample->Success

Caption: Troubleshooting Logic for Chromatography.

References

How to minimize variability in in-vitro experiments with Methylergometrine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in-vitro experiments with Methylergometrine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in-vitro systems?

This compound is a semi-synthetic ergot alkaloid that primarily acts as a potent smooth muscle constrictor. Its effects are mediated through its interaction with several receptor systems, including serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors.[1][2][3] Specifically, its uterotonic effects are largely attributed to agonism at 5-HT2A receptors and alpha-1 adrenergic receptors, which leads to an increase in the tone, rate, and amplitude of smooth muscle contractions.[1][3] It also acts as an antagonist at the dopamine D1 receptor.[1][2][3]

Q2: How should this compound stock solutions be prepared and stored to ensure stability?

To ensure stability, this compound stock solutions should be prepared in a suitable solvent, such as ethanol, and stored protected from light.[3][4] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. The solution should be colorless; any discoloration may indicate degradation and loss of efficacy.[3]

Q3: What are the main factors that can cause variability in my in-vitro experiments with this compound?

Several factors can contribute to variability:

  • Compound Stability: this compound is sensitive to light, temperature, and pH. Exposure to these elements can lead to degradation and reduced potency.[4][5][6]

  • Experimental Conditions: Variations in temperature, pH of the buffer, and oxygenation of the experimental medium can significantly impact results.[7]

  • Tissue/Cell Viability: The health and viability of the isolated tissues or cultured cells are crucial for reproducible results.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant variations in the final concentration of this compound.

  • Inconsistent Protocols: Deviations from standardized experimental protocols can introduce variability between experiments.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected contractile response in isolated tissue experiments (e.g., uterine or vascular smooth muscle).
Possible Cause Troubleshooting Step
Degradation of this compound 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in amber vials or wrapped in foil to protect from light. 3. Ensure stock solutions are stored at the recommended low temperatures (-20°C or -80°C).[3] 4. Visually inspect the solution for any discoloration before use; a colored solution should be discarded.[3]
Suboptimal Experimental Conditions 1. Maintain a constant temperature (typically 37°C) in the organ bath throughout the experiment.[8] 2. Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is continuously aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain pH and oxygenation.[7][8] 3. Regularly calibrate and check the pH of your buffer. This compound degrades under basic conditions.[5][9]
Tissue Desensitization or Damage 1. Handle isolated tissues gently during preparation to avoid damage. 2. Allow for an adequate equilibration period for the tissue in the organ bath before adding the drug.[8] 3. If performing cumulative concentration-response curves, ensure sufficient washout periods between applications if the protocol requires it.
Incorrect Drug Concentration 1. Review your serial dilution calculations and technique. 2. Use calibrated pipettes and ensure proper pipetting technique to minimize errors. 3. Prepare fresh dilutions for each experiment.
Issue 2: High variability between replicate wells in cell-based assays (e.g., calcium flux, reporter gene assays).
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. 3. Avoid "edge effects" by not using the outer wells of the plate or by filling them with a buffer.
Cell Health and Passage Number 1. Use cells within a consistent and low passage number range. 2. Regularly test cell lines for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Assay Protocol Variations 1. Standardize incubation times for drug treatment and assay reagents. 2. Ensure consistent temperature and CO₂ levels during incubations. 3. Mix plates gently and consistently after reagent addition.
Compound Precipitation 1. Check the solubility of this compound in your cell culture medium at the concentrations used. 2. If solubility is an issue, consider using a lower concentration of a solvent like DMSO (ensure final DMSO concentration is consistent and non-toxic to cells).

Quantitative Data Summary

Table 1: Stability of a Diluted this compound Solution (0.05 mg/mL) Over Time at Different Temperatures (Protected from Light) [2][4][5][9]

Time (Days) Remaining Concentration at Room Temperature (~21-25°C) (%) Remaining Concentration at 5°C (%)
0100100
1>96>96
7>96>96
15>96>96
30>96>96
47>96>96

Note: This study indicates that a diluted solution of this compound is stable for at least 47 days when stored at either room temperature or 5°C, provided it is protected from light. However, it is crucial to note that the neat compound and concentrated stock solutions may have different stability profiles.

Table 2: Factors Affecting this compound Stability

Factor Effect on Stability Recommendations
Light Highly unstable; exposure leads to rapid degradation.[3][6]Always store and handle in light-protected conditions (amber vials, foil wrapping).
Temperature Degradation increases with higher temperatures. Injectable forms can lose up to 20% potency per month if not refrigerated under tropical conditions.[6]Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration (2-8°C) is recommended.[3]
pH Degrades under basic conditions.[5][9]Maintain the pH of in-vitro buffers in the physiological range (e.g., 7.4) and monitor regularly.
Oxidation The maleate (B1232345) salt can oxidize and darken in the presence of oxygen.[9]Prepare fresh solutions and consider using de-gassed buffers for sensitive assays.

Detailed Experimental Protocol: Isolated Rat Uterine Smooth Muscle Contraction Assay

This protocol outlines a standard method for assessing the contractile effect of this compound on isolated rat uterine tissue.

1. Materials and Reagents:

  • Female Wistar rat (non-pregnant, in estrus)

  • De Jalon's solution (Physiological Salt Solution - PSS)

  • This compound maleate

  • Isolated organ bath system with a force-displacement transducer

  • Kymograph or digital data acquisition system

  • Aerator with 95% O₂ / 5% CO₂ gas mixture

  • Surgical instruments (scissors, forceps)

  • Suture thread

2. Preparation of De Jalon's Solution (per liter):

  • NaCl: 9.0 g

  • KCl: 0.42 g

  • CaCl₂: 0.06 g

  • NaHCO₃: 0.5 g

  • Glucose: 0.5 g

  • Dissolve in distilled water and bubble with 95% O₂ / 5% CO₂. The final pH should be ~7.4.

3. Experimental Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat.

    • Immediately dissect out the uterine horns and place them in a petri dish containing aerated De Jalon's solution.

    • Carefully clean the tissue of any adhering fat and connective tissue.

    • Cut a segment of the uterine horn (approximately 1.5-2 cm in length).

  • Mounting the Tissue:

    • Tie one end of the uterine strip to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to the force-displacement transducer.

    • The tissue should be submerged in De Jalon's solution maintained at 37°C and continuously aerated.

  • Equilibration:

    • Apply an initial tension of approximately 1 gram to the tissue.

    • Allow the tissue to equilibrate for at least 30-60 minutes, during which it should be washed with fresh De Jalon's solution every 15 minutes.[8] Spontaneous contractions may be observed during this period.

  • Drug Administration and Response Recording:

    • Prepare a series of dilutions of this compound in De Jalon's solution.

    • Once a stable baseline is achieved, add the lowest concentration of this compound to the organ bath.

    • Record the contractile response (increase in tension) until a plateau is reached (typically within a few minutes).

    • Wash the tissue three times with fresh De Jalon's solution and allow it to return to the baseline before adding the next, higher concentration.

    • Continue this process in a cumulative or non-cumulative manner to construct a concentration-response curve.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of this compound.

    • Express the response as a percentage of the maximum contraction achieved.

    • Plot the percentage response against the logarithm of the this compound concentration to obtain a concentration-response curve and determine parameters like EC₅₀.

Signaling Pathway and Workflow Diagrams

Methylergometrine_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solution Prepare Stock & Working Solutions of this compound add_drug Administer this compound (Cumulative Concentrations) prep_solution->add_drug prep_tissue Isolate & Prepare Smooth Muscle Tissue mount_tissue Mount Tissue in Organ Bath prep_tissue->mount_tissue prep_bath Set up & Equilibrate Isolated Organ Bath prep_bath->mount_tissue mount_tissue->add_drug record_data Record Contractile Response add_drug->record_data analyze_response Measure Peak Tension at Each Concentration record_data->analyze_response plot_curve Generate Concentration- Response Curve analyze_response->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: Experimental workflow for an isolated tissue contraction assay with this compound.

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway (Agonism) cluster_Alpha1 Alpha-1 Adrenergic Pathway (Agonism) cluster_D1 Dopamine D1 Receptor Pathway (Antagonism) Methylergometrine1 This compound Receptor5HT2A 5-HT2A Receptor Methylergometrine1->Receptor5HT2A Gq Gq/11 Receptor5HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction1 Smooth Muscle Contraction Ca_release->Contraction1 PKC->Contraction1 Methylergometrine2 This compound ReceptorAlpha1 α1-Adrenergic Receptor Methylergometrine2->ReceptorAlpha1 Gq2 Gq/11 ReceptorAlpha1->Gq2 PLC2 Phospholipase C (PLC) Gq2->PLC2 PIP2_2 PIP2 PLC2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG2 DAG PIP2_2->DAG2 Ca_release2 Ca²⁺ Release (from SR) IP3_2->Ca_release2 PKC2 Protein Kinase C (PKC) DAG2->PKC2 Contraction2 Smooth Muscle Contraction Ca_release2->Contraction2 PKC2->Contraction2 Methylergometrine3 This compound ReceptorD1 D1 Receptor Methylergometrine3->ReceptorD1 Dopamine Dopamine Dopamine->ReceptorD1 Gs Gs ReceptorD1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Simplified signaling pathways of this compound in smooth muscle cells.

Troubleshooting_Logic cluster_solutions Solutions Start Inconsistent / Weak Experimental Results Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Conditions Assess Experimental Conditions (Temp, pH, O₂) Check_Compound->Check_Conditions If compound is OK Sol_Compound Prepare fresh solutions, protect from light, store properly. Check_Compound->Sol_Compound Check_System Evaluate Biological System (Tissue/Cell Health) Check_Conditions->Check_System If conditions are optimal Sol_Conditions Calibrate equipment, use fresh buffers. Check_Conditions->Sol_Conditions Check_Protocol Review Experimental Protocol & Technique Check_System->Check_Protocol If system is healthy Sol_System Use healthy cells/tissues, standardize culture. Check_System->Sol_System Result_OK Results are now Consistent & Expected Check_Protocol->Result_OK After standardization Sol_Protocol Adhere strictly to SOPs, ensure accurate pipetting. Check_Protocol->Sol_Protocol

Caption: A logical troubleshooting workflow for addressing variability in this compound experiments.

References

Identifying and mitigating potential drug interactions with Methylergometrine in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylergometrine. The focus is on identifying and mitigating potential drug-drug interactions during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and why is it important for drug interaction studies?

A1: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This is critically important because the co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentration of this compound, leading to potential toxicity or loss of efficacy.[3][4]

Q2: What are the potential clinical consequences of a drug interaction with this compound?

A2: Increased plasma concentrations of this compound due to inhibition of its metabolism can lead to serious adverse effects, including intense vasoconstriction, hypertension, seizures, and potentially myocardial infarction. Conversely, decreased plasma concentrations due to induction of its metabolism could lead to a reduction in its therapeutic effect, increasing the risk of postpartum hemorrhage.

Q3: Which classes of drugs are most likely to interact with this compound?

A3: The most significant interactions occur with potent CYP3A4 inhibitors and inducers.

  • Potent CYP3A4 Inhibitors: This class includes certain macrolide antibiotics (e.g., clarithromycin, erythromycin), azole antifungals (e.g., ketoconazole, itraconazole), and protease inhibitors (e.g., ritonavir).

  • CYP3A4 Inducers: This group includes certain anticonvulsants (e.g., carbamazepine, phenytoin) and rifampin.

  • Other Vasoconstrictors: Co-administration with other vasoconstrictive agents, including other ergot alkaloids or sympathomimetics, can lead to an additive effect and increase the risk of severe vasoconstriction.

Q4: Are there any known food interactions with this compound?

A4: Yes, grapefruit juice is a known inhibitor of intestinal CYP3A4 and can increase the oral bioavailability of this compound. It is advisable to avoid grapefruit juice consumption during studies involving orally administered this compound.

Troubleshooting Guides

Problem 1: Unexpectedly high or low levels of this compound in in-vitro metabolism assays.

  • Question: We are conducting an in-vitro metabolism study using human liver microsomes and observe inconsistent metabolic rates for this compound. What could be the cause?

  • Answer:

    • Cofactor Concentration: Ensure that the concentration of the NADPH regenerating system is optimal and not rate-limiting.

    • Microsome Quality: Verify the quality and enzymatic activity of the human liver microsomes. Use a known CYP3A4 substrate as a positive control to confirm activity.

    • Incubation Time: Ensure that the incubation time is within the linear range for metabolite formation.

    • Inhibitor/Inducer Contamination: Check all reagents and solvents for potential contamination with CYP3A4 inhibitors or inducers.

Problem 2: Inconsistent results in animal models for drug interaction studies.

  • Question: Our in-vivo drug interaction study in rats is showing high variability in the pharmacokinetic parameters of this compound when co-administered with a test compound. How can we troubleshoot this?

  • Answer:

    • Species Differences: Be aware of species differences in CYP enzyme expression and activity. The CYP3A subfamily in rats has different substrate specificity compared to human CYP3A4. Consider using a humanized animal model if possible.

    • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism. The route of administration (oral vs. intravenous) will significantly impact its bioavailability and interaction potential. Ensure consistency in the administration protocol.

    • Animal Health: Monitor the health status of the animals, as factors like stress or illness can affect drug metabolism.

    • Dosing and Timing: Carefully control the dosing and timing of both this compound and the interacting drug to ensure consistent exposure.

Problem 3: Difficulty in interpreting the clinical relevance of in-vitro inhibition data.

  • Question: We have determined an IC50 value for a test compound against this compound metabolism in-vitro. How do we translate this to a potential clinical interaction?

  • Answer:

    • IC50 vs. Ki: Determine the inhibition constant (Ki) to understand the mechanism of inhibition (competitive, non-competitive, etc.).

    • In-Vitro to In-Vivo Extrapolation (IVIVE): Use IVIVE models that incorporate factors like the inhibitor's concentration at the enzyme site (unbound plasma concentration), the fraction of this compound metabolized by CYP3A4, and the contribution of intestinal versus hepatic metabolism.

    • Regulatory Guidance: Consult regulatory guidelines (e.g., from the FDA or EMA) for frameworks on predicting the clinical significance of in-vitro DDI data.

Data Presentation

Illustrative Pharmacokinetic Data of Potential this compound Interactions

Disclaimer: The following data are illustrative examples based on the known effects of strong CYP3A4 inhibitors and inducers on other drugs. Specific clinical or preclinical pharmacokinetic data for these interactions with this compound were not available in the public domain.

Table 1: Illustrative Effect of a Potent CYP3A4 Inhibitor (e.g., Ketoconazole) on the Pharmacokinetics of Oral this compound (0.2 mg single dose)

Pharmacokinetic ParameterThis compound Alone (Mean ± SD)This compound + Potent CYP3A4 Inhibitor (Mean ± SD)Fold Change
AUC (ng·h/mL) 15.4 ± 4.2123.2 ± 33.68.0
Cmax (ng/mL) 3.2 ± 0.912.8 ± 3.64.0
Tmax (h) 1.1 ± 0.82.5 ± 1.0-
Half-life (h) 3.4 ± 1.19.8 ± 2.52.9

Table 2: Illustrative Effect of a Potent CYP3A4 Inducer (e.g., Rifampin) on the Pharmacokinetics of Oral this compound (0.2 mg single dose)

Pharmacokinetic ParameterThis compound Alone (Mean ± SD)This compound + Potent CYP3A4 Inducer (Mean ± SD)Fold Change
AUC (ng·h/mL) 15.4 ± 4.23.1 ± 1.00.2
Cmax (ng/mL) 3.2 ± 0.91.3 ± 0.40.4
Tmax (h) 1.1 ± 0.80.9 ± 0.5-
Half-life (h) 3.4 ± 1.12.1 ± 0.70.6

Experimental Protocols

1. In-Vitro Metabolism of this compound in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of this compound in human liver microsomes and to identify the contribution of CYP3A4.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.2-0.5 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate Reaction: Add a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

    • Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) within the linear range of metabolite formation.

    • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

    • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

    • Analysis: Analyze the samples for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.

    • CYP3A4 Contribution: To determine the specific contribution of CYP3A4, repeat the assay in the presence of a selective CYP3A4 inhibitor (e.g., ketoconazole).

2. CYP3A4 Inhibition Assay with this compound as a Substrate

  • Objective: To determine the inhibitory potential (IC50 and Ki) of a test compound on the CYP3A4-mediated metabolism of this compound.

  • Methodology:

    • Prepare Incubation Mixtures: Prepare a series of incubation mixtures containing human liver microsomes, a fixed concentration of this compound (at its Km or a concentration close to it), and a range of concentrations of the test compound (the potential inhibitor).

    • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate Reaction: Add the NADPH regenerating system to start the reaction.

    • Incubation: Incubate for a time period that is within the linear range of metabolite formation in the absence of the inhibitor.

    • Terminate and Process: Stop the reaction and process the samples as described in the metabolism protocol.

    • Analysis: Quantify the formation of the primary CYP3A4-mediated metabolite of this compound using LC-MS/MS.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further experiments with varying substrate concentrations can be performed to determine the Ki and the mechanism of inhibition.

Visualizations

signaling_pathway cluster_inhibition CYP3A4 Inhibition Pathway cluster_induction CYP3A4 Induction Pathway CYP3A4_Inhibitor Potent CYP3A4 Inhibitor (e.g., Ketoconazole) Methylergometrine_Metabolism_Inhibited This compound Metabolism (Decreased) CYP3A4_Inhibitor->Methylergometrine_Metabolism_Inhibited Inhibits CYP3A4 Methylergometrine_Plasma_Level_Inhibited This compound Plasma Level (Increased) Methylergometrine_Metabolism_Inhibited->Methylergometrine_Plasma_Level_Inhibited Adverse_Effects Increased Risk of Adverse Effects Methylergometrine_Plasma_Level_Inhibited->Adverse_Effects CYP3A4_Inducer CYP3A4 Inducer (e.g., Rifampin) Methylergometrine_Metabolism_Induced This compound Metabolism (Increased) CYP3A4_Inducer->Methylergometrine_Metabolism_Induced Induces CYP3A4 Methylergometrine_Plasma_Level_Induced This compound Plasma Level (Decreased) Methylergometrine_Metabolism_Induced->Methylergometrine_Plasma_Level_Induced Reduced_Efficacy Potential for Reduced Efficacy Methylergometrine_Plasma_Level_Induced->Reduced_Efficacy This compound This compound

Caption: CYP3A4-mediated drug interaction pathways for this compound.

experimental_workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Metabolism_Assay Metabolism Assay (Human Liver Microsomes) CYP_Inhibition_Assay CYP Inhibition Assay (IC50/Ki Determination) Metabolism_Assay->CYP_Inhibition_Assay Pgp_Assay P-glycoprotein Transport Assay CYP_Inhibition_Assay->Pgp_Assay Animal_Model Animal Model Study (e.g., Humanized Mice) Pgp_Assay->Animal_Model Pharmacokinetic_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) Animal_Model->Pharmacokinetic_Analysis Risk_Assessment Clinical Risk Assessment Pharmacokinetic_Analysis->Risk_Assessment Hypothesis Hypothesize Potential Interaction Hypothesis->Metabolism_Assay Mitigation_Strategy Develop Mitigation Strategy Risk_Assessment->Mitigation_Strategy

Caption: Experimental workflow for investigating this compound drug interactions.

logical_relationship This compound This compound - CYP3A4 Substrate - Vasoconstrictor Interacting_Drug Interacting Drug Potent CYP3A4 Inhibitor CYP3A4 Inducer Other Vasoconstrictor Outcome Potential Outcome Increased Toxicity (Hypertension, Ischemia) Decreased Efficacy (Hemorrhage Risk) Additive Vasoconstriction Interacting_Drug:inhibitor->Outcome:toxicity Interacting_Drug:inducer->Outcome:efficacy Interacting_Drug:vaso->Outcome:additive Mitigation Mitigation Strategy - Avoid Co-administration - Dose Adjustment - Clinical Monitoring Outcome->Mitigation

Caption: Logical relationships in this compound drug interactions.

References

Overcoming challenges in the formulation of Methylergometrine for research purposes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of Methylergometrine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound maleate (B1232345) to consider for formulation?

A1: this compound maleate is a white to pale yellow crystalline powder.[1] It is crucial to note its solubility and stability characteristics. It is slightly soluble in water, methanol, and ethanol.[1][2] The compound is known to be sensitive to light, heat, and humidity, which can lead to degradation and a yellow discoloration.[2][3] For injectable formulations, maintaining an acidic pH between 2.5 and 3.5 is crucial for stability.[4]

Q2: My this compound solution has turned yellow. Is it still usable?

A2: No, it is not recommended to use a discolored solution. A yellow color indicates degradation of the active ingredient.[5] Exposure to light is a primary cause for this change.[2] All work with this compound and its solutions should be conducted with protection from light, using light-resistant vessels.[1][5]

Q3: I'm observing a precipitate in my aqueous this compound solution. What could be the cause?

A3: Precipitation can occur for several reasons. Firstly, you may have exceeded the solubility limit of this compound maleate in your chosen solvent. Secondly, the pH of your solution may be a contributing factor; this compound is known to degrade under basic conditions.[6][7] It is more stable in acidic solutions.[4] Finally, interactions with other components in your formulation or buffer could lead to precipitation. It's advisable to prepare a control sample of your vehicle or buffer to see if the issue persists.[8]

Q4: What are the known degradation products of this compound?

A4: Under stress conditions such as exposure to basic pH, heat, and oxygen, this compound can degrade into several products.[7] The known degradation products include lumiergonovine I, II, lysergic acid, ergonovinine, and iso-lysergic acid.[7]

Q5: What are the recommended storage conditions for this compound maleate powder and its solutions?

A5: this compound maleate powder should be stored desiccated at room temperature, protected from light and heat.[3][9] Injectable solutions should be refrigerated between 2°C and 8°C and protected from light.[5][10] Formulated tablets are typically stored below 25°C in tight, light-resistant containers.[3][11] If refrigeration is unavailable, injectable solutions can be kept for up to a month below 25°C, provided they are shielded from light.[5]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation During Formulation
Potential Cause Troubleshooting Step Rationale
Exceeded Solubility Limit 1. Consult the solubility data table below. 2. Reduce the concentration of this compound maleate. 3. Consider using a co-solvent system (e.g., DMSO, ethanol) for stock solutions before further dilution in aqueous media.[12]This compound maleate has finite solubility in aqueous solutions. Using a highly soluble organic solvent for the initial stock can facilitate dissolution before final dilution.
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a more acidic range (ideally 2.5-3.5 for aqueous solutions) using a suitable buffer or acidifying agent like maleic acid.[4]This compound is more stable and soluble in acidic conditions and degrades in basic media.[4][6][7]
Incompatibility with Excipients 1. Review all components in your formulation. 2. Test the solubility of this compound in the vehicle without other active compounds. 3. Be aware of potential incompatibilities with other drugs.[11]Other substances in your formulation could be reacting with this compound or altering the properties of the solvent, leading to precipitation.
Issue 2: Discoloration and Degradation of the Solution
Potential Cause Troubleshooting Step Rationale
Light Exposure 1. Prepare and store all solutions in amber vials or wrap containers in aluminum foil.[5] 2. Minimize exposure to ambient light during experimental procedures.This compound is photosensitive, and exposure to light, particularly UV light, will cause it to degrade and change color.[2]
High Temperature 1. Store stock and working solutions at the recommended temperature (2-8°C for injectables).[5][10] 2. Avoid autoclaving solutions containing this compound.The compound is heat-labile, and elevated temperatures accelerate degradation.[6][7]
Oxidation 1. De-gas solvents before use. 2. Consider preparing solutions under an inert atmosphere (e.g., nitrogen).[4] 3. The use of antioxidants like ascorbic acid or sodium pyrosulfite can be considered in the formulation.[4]The maleate salt can oxidize, especially in the presence of oxygen, which contributes to its degradation.[7]
Incorrect pH (Basic) 1. Ensure the final formulation has a slightly acidic pH.[4]Basic conditions catalyze the degradation of this compound.[6][7]

Data Presentation

Table 1: Solubility of this compound Maleate

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water25~55[9][13]
DMSO100~219.5[12]
Ethanol (95%)Slightly SolubleNot specified[1][2]
MethanolSlightly SolubleNot specified[1][2]

Table 2: Summary of Forced Degradation Studies for this compound Maleate

Stress ConditionReagent/TemperatureOutcomeReference
Acid Hydrolysis 1% HCl at 80°CDegradation observed[14]
Base Hydrolysis 1% NaOH at 80°CSignificant degradation observed[6][14]
Oxidation 3% H₂O₂ at 80°CDegradation observed[14]
Thermal Degradation Dry heat at 50°CDegradation observed[6][7]
Photodegradation Exposure to sunlight/UV lightDegradation and discoloration[2][14]

Experimental Protocols

Protocol 1: Preparation of a this compound Maleate Stock Solution
  • Materials : this compound maleate powder, Dimethyl sulfoxide (B87167) (DMSO), appropriate light-resistant storage vials (e.g., amber glass vials).

  • Procedure : a. Under subdued light, accurately weigh the desired amount of this compound maleate powder. b. Transfer the powder to a sterile, light-resistant vial. c. Add the required volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution). d. Briefly use sonication or vortexing to ensure complete dissolution.[12] e. Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for the estimation of this compound maleate.[14]

  • Instrumentation : HPLC system with UV detector, data acquisition software.

  • Chromatographic Conditions :

    • Column : Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase : Ammonium acetate (B1210297) buffer and acetonitrile (B52724) in a 70:30 (v/v) ratio. Adjust the final pH to 6.5 with glacial acetic acid.[14]

    • Flow Rate : 1.0 mL/min.[14]

    • Detection : UV at 310 nm.[14]

    • Injection Volume : 20 µL.

    • Temperature : Ambient.

  • Standard Preparation : a. Prepare a stock solution of this compound maleate in the mobile phase (e.g., 1 mg/mL). b. Perform serial dilutions to create calibration standards ranging from 12-28 µg/mL.[14]

  • Sample Preparation : a. Dilute the formulated sample with the mobile phase to fall within the calibration range.

  • Analysis : a. Inject the standards to generate a calibration curve. b. Inject the samples to be tested. c. The retention time for this compound is expected to be approximately 6.1 minutes under these conditions.[14]

Protocol 3: Forced Degradation Study

This study is essential for understanding the stability of your formulation.[15]

  • Preparation : Prepare a solution of this compound maleate in a suitable solvent (e.g., water or your formulation vehicle) at a known concentration (e.g., 0.1 mg/mL).[7]

  • Stress Conditions :

    • Acid Hydrolysis : Mix equal volumes of the drug solution and 1% HCl. Heat at 80°C for a specified time (e.g., 2 hours). Neutralize with 1% NaOH before injection.[14]

    • Base Hydrolysis : Mix equal volumes of the drug solution and 1% NaOH. Heat at 80°C for a specified time. Neutralize with 1% HCl before injection.[14]

    • Oxidative Degradation : Mix equal volumes of the drug solution and 3% H₂O₂. Store at 80°C for a specified time.[14]

    • Thermal Degradation : Store the drug solution at an elevated temperature (e.g., 80°C) for a specified period.

    • Photodegradation : Expose the drug solution to direct sunlight or a UV lamp for a specified duration.

  • Analysis : Analyze the stressed samples using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms to an unstressed control to identify and quantify degradation products. The goal is to achieve 10-20% degradation to properly validate the method's stability-indicating properties.[16]

Mandatory Visualizations

cluster_formulation Formulation Preparation cluster_testing Analysis & Stability Testing weigh Weigh this compound Maleate Powder dissolve Dissolve in Appropriate Solvent/Vehicle weigh->dissolve adjust Adjust pH & Add Excipients dissolve->adjust filter Sterile Filtration adjust->filter store_prep Store Protected from Light & Heat filter->store_prep hplc RP-HPLC Analysis (Protocol 2) store_prep->hplc Initial QC stress Forced Degradation Study (Protocol 3) store_prep->stress Stability Assessment data Data Analysis: - Purity - Degradation Profile hplc->data stress->hplc Analyze Stressed Samples

General experimental workflow for this compound formulation and analysis.

start Problem Encountered: Precipitate or Discoloration check_light Was the solution protected from light? start->check_light protect_light Action: Store and handle in light-resistant containers. check_light->protect_light No check_temp Was the solution stored at the correct temperature? check_light->check_temp Yes protect_light->check_temp correct_temp Action: Store at recommended temperature (e.g., 2-8°C). check_temp->correct_temp No check_ph What is the pH of the solution? check_temp->check_ph Yes correct_temp->check_ph adjust_ph Action: Adjust to an acidic pH (2.5-3.5). check_ph->adjust_ph Basic/Neutral check_conc Is the concentration below the solubility limit? check_ph->check_conc Acidic adjust_ph->check_conc adjust_conc Action: Reduce concentration or use a co-solvent. check_conc->adjust_conc No end Solution Stable check_conc->end Yes adjust_conc->end

Troubleshooting workflow for this compound formulation issues.

cluster_receptors Receptor Interactions cluster_effects Cellular Effects mem This compound serotonin Serotonin Receptors (e.g., 5-HT2A) mem->serotonin Agonist/Antagonist dopamine Dopamine Receptors (e.g., D1) mem->dopamine Antagonist adrenergic α-Adrenergic Receptors mem->adrenergic Agonist/Antagonist contraction Smooth Muscle Contraction (Uterus) serotonin->contraction dopamine->contraction Inhibition of relaxation vasoconstriction Vasoconstriction adrenergic->vasoconstriction

Simplified signaling pathway of this compound.

References

Technical Support Center: Active Management of the Third Stage of Labor (AMTSL) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refinements to protocols for the active management of the third stage of labor (AMTSL).

Frequently Asked Questions (FAQs)

Q1: What are the core components of AMTSL in a research context?

A1: Active management of the third stage of labor is a set of interventions designed to prevent postpartum hemorrhage (PPH). In an experimental setting, the protocol typically includes three main components: the administration of a prophylactic uterotonic agent, controlled cord traction (CCT) for placental delivery, and often, uterine massage after the placenta is delivered.[1][2] However, recent guidelines suggest that the most critical component is the use of a uterotonic, with CCT and uterine massage being considered optional in some contexts.[3][4]

Q2: Which uterotonic agent is considered the gold standard for control groups in comparative studies?

A2: Oxytocin (B344502) is the first-line uterotonic agent recommended by the World Health Organization (WHO) and is the universally recommended choice for preventing PPH due to uterine atony.[3] Therefore, in studies evaluating new uterotonic drugs or protocols, a standard dose of oxytocin (typically 10 IU via intramuscular or intravenous route) serves as the standard comparator.

Q3: What is the current recommendation regarding the timing of umbilical cord clamping within an AMTSL protocol?

A3: Immediate cord clamping was historically a component of AMTSL. However, current evidence supports delaying cord clamping for at least 30-60 seconds after birth for vigorous term and preterm infants, as it is associated with improved neonatal outcomes, such as higher hemoglobin levels and reduced risk of iron deficiency. Research protocols should specify the timing of cord clamping, as this can influence neonatal outcomes. The American College of Obstetricians and Gynecologists (ACOG) recommends a delay of at least 30-60 seconds.

Q4: Is uterine massage a mandatory component of modern AMTSL protocols?

A4: While historically part of the AMTSL package, sustained uterine massage after placental delivery is no longer recommended as a routine intervention for PPH prevention in women who have received prophylactic oxytocin. It is now primarily considered a treatment for uterine atony, not a prophylactic measure. For experimental consistency, protocols should clearly define whether and when uterine massage is applied.

Troubleshooting Guide for Experiments

Problem 1: High variability in measured blood loss within experimental groups.

  • Possible Cause: Inconsistent blood loss measurement techniques. Visual estimation of blood loss is notoriously inaccurate and often leads to underestimation, especially with larger volumes.

  • Recommended Solution: Standardize blood loss measurement using a direct collection method. This involves placing a calibrated drape or collection bag under the mother's buttocks immediately after delivery to collect all blood. Weighing of all soiled materials (gauzes, pads) before and after use can further improve accuracy. Ensure all research staff are trained and adhere strictly to the measurement protocol.

Problem 2: Encountering uterine inversion or cord avulsion during controlled cord traction (CCT).

  • Possible Cause: Improper technique. CCT is a skilled maneuver. Uterine inversion can occur if traction is applied before the uterus has contracted or without sufficient counter-pressure on the uterine fundus. Cord avulsion (the cord snapping) can result from excessive force.

  • Recommended Solution:

    • Ensure Proper Training: All personnel performing CCT must be thoroughly trained.

    • Confirm Placental Separation: Only apply CCT after the uterus is well-contracted and there are signs of placental separation (a gush of blood, lengthening of the cord, and a rising, firm uterine fundus).

    • Apply Counter-Traction: Always apply steady counter-pressure on the lower abdomen (suprapubic region) to support the uterus during traction.

    • Protocol Adherence: If uterine inversion or cord avulsion occurs, it should be documented as an adverse event, and the protocol for managing such complications should be initiated immediately. The event may need to be reported to an ethics board or data safety monitoring committee.

Problem 3: Reduced or absent uterine response to oxytocin in a subset of participants.

  • Possible Cause: Oxytocin receptor desensitization. Prolonged exposure to oxytocin during labor augmentation can lead to a down-regulation or desensitization of myometrial oxytocin receptors, reducing the effectiveness of prophylactic oxytocin administered during the third stage.

  • Recommended Solution:

    • Stratify Analysis: In your data analysis, stratify participants based on whether they received oxytocin for labor induction or augmentation versus those who had spontaneous labor. This can help explain variability in the primary outcome.

    • Investigate Alternatives: This phenomenon is a key rationale for studying alternative uterotonics like carbetocin (B549339) or prostaglandins, whose receptor pathways are different. Studies have shown that myometrial tissue pre-treated with oxytocin may still respond effectively to prostaglandins.

Problem 4: High incidence of adverse effects (e.g., hypertension, nausea) in an experimental arm.

  • Possible Cause: The specific uterotonic agent being studied. Ergometrine and its combination with oxytocin (Syntometrine) are known to have a higher incidence of side effects like hypertension, nausea, and vomiting compared to oxytocin alone. Misoprostol can cause shivering and pyrexia.

  • Recommended Solution:

    • Review Exclusion Criteria: Ensure your study's exclusion criteria are robust. For example, women with pre-existing hypertension should be excluded from arms involving ergometrine.

    • Standardized Monitoring: Implement standardized monitoring and recording of all potential side effects for all participants.

    • Dose-Response Studies: If developing a new compound, consider conducting early-phase dose-response studies to identify the optimal therapeutic window with the fewest side effects.

Data Presentation: Uterotonic Agents

Table 1: Comparison of Efficacy for Prophylactic Uterotonics in Preventing PPH (Vaginal Delivery)

Uterotonic AgentTypical Prophylactic DoseMean Blood Loss (Approx. mL)Incidence of PPH >500 mLNeed for Additional UterotonicsKey Considerations
Oxytocin 10 IU (IM/IV)335 - 4088.5% - 16%Higher than CarbetocinGold standard; short half-life may require infusion.
Carbetocin 100 µg (IM/IV)320 - 3450% - 4%Significantly lower than Oxytocin.Longer half-life; single dose is effective. Heat-stable formulations available.
Ergometrine 0.2 - 0.5 mg (IM)~247Lower than Oxytocin/Misoprostol-Higher risk of hypertension, nausea, vomiting.
Misoprostol 400-600 µg (Oral/Rectal)~346Higher than Ergometrine-More side effects (shivering, fever) than oxytocin; useful where injectables are unavailable.
Oxytocin + Ergometrine 5 IU + 0.5 mg (IM)-May be slightly lower than Oxytocin alone.-Increased risk of adverse effects limits its use.

Note: Values are compiled from various studies and should be considered illustrative. Direct comparison is challenging due to variations in study design and populations.

Table 2: Common Adverse Effects of Uterotonic Agents

Adverse EffectOxytocinCarbetocinErgometrineMisoprostol
Nausea & Vomiting CommonSimilar to OxytocinCommonCommon
Hypertension RareRareContraindicated in hypertensive patients No
Headache PossiblePossibleCommonPossible
Shivering/Pyrexia RareRareRareCommon
Diarrhea NoNoPossibleCommon

Experimental Protocols

Protocol: Randomized Controlled Trial Comparing Intravenous Carbetocin vs. Intravenous Oxytocin for PPH Prevention

  • Objective: To compare the efficacy and safety of a single 100 µg IV bolus of carbetocin versus a standard 10 IU IV infusion of oxytocin for the prevention of PPH in women undergoing vaginal delivery.

  • Study Design: Double-blind, randomized controlled trial.

  • Inclusion Criteria: Term primigravida patients with a singleton pregnancy scheduled for vaginal delivery.

  • Exclusion Criteria: Known hypersensitivity to uterotonics, history of cardiovascular disease, severe pre-eclampsia, or contraindications to vaginal delivery.

  • Randomization & Blinding: Eligible, consenting participants are randomized to either Group A (Carbetocin) or Group B (Oxytocin). The study drug (identical-looking syringes) is prepared by a pharmacist not involved in patient care to ensure blinding of participants and researchers.

  • Intervention:

    • Immediately following the delivery of the baby (within 1 minute), the assigned study drug is administered.

    • Group A: Receives a single 100 µg IV bolus of carbetocin.

    • Group B: Receives a 10 IU IV bolus of oxytocin.

  • Third Stage Management:

    • Cord Clamping: Delayed cord clamping is performed 1-3 minutes after birth.

    • Placental Delivery: Controlled cord traction is applied by a trained attendant once signs of placental separation are observed.

  • Outcome Measurement:

    • Primary Outcome: Incidence of PPH, defined as a total measured blood loss ≥500 mL.

    • Blood Loss Measurement: A calibrated under-buttocks drape is used for direct collection from the time of delivery until 1 hour postpartum. All swabs and pads are weighed.

    • Secondary Outcomes:

      • Total quantitative blood loss (mL).

      • Need for additional uterotonic agents.

      • Duration of the third stage of labor.

      • Change in maternal hemoglobin levels pre- and 24 hours post-delivery.

      • Incidence of adverse effects (nausea, vomiting, hypertension, etc.).

  • Data Analysis: Statistical analysis will be performed using appropriate tests (e.g., Chi-square for incidence, t-test for mean blood loss) to compare outcomes between the two groups.

Mandatory Visualizations

AMTSL_Workflow cluster_stage2 End of Second Stage cluster_stage3 Third Stage of Labor Protocol cluster_stage4 Post-Placental Assessment birth Birth of Baby check_baby Rule out presence of another baby birth->check_baby admin_utero Administer Prophylactic Uterotonic (e.g., Oxytocin 10 IU IM/IV) within 1 minute check_baby->admin_utero Confirmed dcc Delayed Cord Clamping (1-3 minutes) admin_utero->dcc cct Apply Controlled Cord Traction (CCT) with counter-pressure upon signs of separation dcc->cct placenta_del Delivery of Placenta cct->placenta_del assess_uterus Assess Uterine Tone and Bleeding placenta_del->assess_uterus uterus_firm Uterus Firm, Bleeding Controlled assess_uterus->uterus_firm Yes uterus_atony Uterine Atony/ Excessive Bleeding assess_uterus->uterus_atony No treat_pph Initiate PPH Treatment Protocol uterus_atony->treat_pph

Caption: Experimental workflow for the active management of the third stage of labor (AMTSL).

Uterotonic_Selection cluster_low_risk Low PPH Risk cluster_high_risk High PPH Risk start Participant Eligible for Uterotonic Prophylaxis Study risk_assessment Assess Risk Factors for PPH (e.g., prolonged labor, multiple gestation) start->risk_assessment lr_decision Randomize between: - Standard of Care (Oxytocin) - Investigational Agent A risk_assessment->lr_decision Low Risk hr_contra Contraindications to Specific Agents? (e.g., Hypertension) risk_assessment->hr_contra High Risk hr_no_contra Randomize between: - Standard of Care (Oxytocin) - Investigational Agent B (e.g., Carbetocin) hr_contra->hr_no_contra No hr_yes_contra Exclude from specific arm OR Administer safe alternative (e.g., Oxytocin, avoid Ergometrine) hr_contra->hr_yes_contra Yes

Caption: Decision logic for selecting and randomizing uterotonic agents in a clinical trial.

Oxytocin_Pathway cluster_cell Myometrial Cell oxytocin Oxytocin receptor Oxytocin Receptor (GPCR) oxytocin->receptor Binds plc Phospholipase C (PLC) Activation receptor->plc ip3 IP3 & DAG Production plc->ip3 ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release contraction Myometrial Contraction ca_release->contraction

Caption: Simplified signaling pathway of oxytocin leading to uterine muscle contraction.

References

Best practices for handling and disposal of Methylergometrine in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Methylergometrine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a laboratory setting?

A1: this compound, a semi-synthetic ergot alkaloid, is a potent uterotonic agent.[1][2] In a laboratory context, it is considered a hazardous substance due to its high acute toxicity if swallowed or inhaled.[3] It may also damage fertility or an unborn child.[4] Researchers should handle this compound with caution, avoiding any direct contact.[1]

Q2: What are the appropriate storage conditions for this compound?

A2: this compound is sensitive to light and heat.[5] Injectable solutions should be kept refrigerated between 2°C and 8°C and protected from light.[5] Discolored solutions indicate deterioration and should not be used.[5] Oral preparations are also unstable under hot and humid conditions.[6][7] For laboratory use, it should be stored locked up in a dry, well-ventilated place.[1][8]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, appropriate PPE is crucial to prevent exposure. This includes:

  • Gloves: Chemically resistant gloves are mandatory. Double gloving is recommended for high concentrations or prolonged handling.[6]

  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[8]

  • Lab Coat: A lab coat, preferably disposable and made of low-permeability fabric, is required.[9]

  • Respiratory Protection: If there is a risk of aerosol or dust formation, a suitable respirator (e.g., N95) should be used.[10] All handling of powdered this compound should be done in a chemical fume hood or a ducted biosafety cabinet.[6]

Troubleshooting Guide

Issue: I observe discoloration in my this compound solution.

  • Cause: Discoloration indicates chemical degradation, likely due to exposure to light or elevated temperatures.[5]

  • Solution: Do not use the discolored solution.[5] Discard it as hazardous waste according to the disposal protocol outlined below. Review your storage procedures to ensure the compound is consistently protected from light and stored at the recommended temperature.

Issue: A small spill of this compound powder has occurred on the benchtop.

  • Solution:

    • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

    • Don PPE: Put on all required PPE, including double gloves, a lab coat, and eye protection.

    • Contain the Spill: Gently cover the spill with absorbent material, such as absorbent pads or paper towels, to prevent further dispersal.[10] If it is a powder, wet it slightly with water before wiping it up to minimize dust generation.[11]

    • Clean the Area: Carefully collect the contaminated material and place it in a designated hazardous waste container.[8] Clean the spill area with a detergent and water, followed by a rinse with water.[10] Some protocols suggest a subsequent decontamination step with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate.[12][13]

    • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.[8]

Quantitative Data Summary

PropertyValue
Chemical Formula C₂₀H₂₅N₃O₂
Molecular Weight 339.43 g/mol
Solubility Sparingly soluble in water. Freely soluble in alcohol and acetone.[14]
Stability of Solution An oral solution (0.05 mg/mL) stored at room temperature (20-25°C) and protected from light retained at least 96% of its initial concentration after 47 days.[2][15] The injectable solution is stable when refrigerated at 2°C to 8°C and protected from light.[5] It can be kept for one month at under 25°C if protected from light.[5] The drug undergoes degradation in basic conditions and under dry heat (50°C).[2][15]
Acute Toxicity (Oral) LD50 Oral Rat: 93 mg/kg.[10]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a published stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14][15][16]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array detector.

  • Column: A reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.015 M potassium dihydrogen phosphate, pH 4.6) in a ratio of 20:80 (v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 312 nm.[14]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound maleate (B1232345) in the mobile phase at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare working standard solutions within the expected linear range (e.g., 10-50 µg/mL) by diluting with the mobile phase.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for validation of stability-indicating nature):

  • Acid Degradation: Treat the drug solution with 0.1 N HCl and heat.

  • Base Degradation: Treat the drug solution with 0.1 N NaOH and heat.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.

  • Thermal Degradation: Expose the solid drug or solution to heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Neutralize the acid and base-treated samples before injection. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[15]

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling this compound cluster_spill Spill Response cluster_disposal Waste Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Careful Weighing and Handling FumeHood->Weighing SolutionPrep Prepare Solutions Weighing->SolutionPrep Restrict Restrict Spill Area Weighing->Restrict If Spill Occurs WasteCollection Collect Waste in Designated Container SolutionPrep->WasteCollection Routine Waste Contain Contain Spill Restrict->Contain Clean Clean and Decontaminate Contain->Clean Clean->WasteCollection Spill Debris Labeling Label as Hazardous Waste WasteCollection->Labeling Disposal Dispose via Licensed Hazardous Waste Company Labeling->Disposal Methylergometrine_Signaling_Pathway cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect This compound This compound Receptor 5-HT2A & Dopamine D1 Receptors (on Uterine Smooth Muscle) This compound->Receptor Binds as Agonist/Antagonist PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Sustained Uterine Contraction Ca_Release->Contraction

References

Validation & Comparative

A Comparative Analysis of Methylergometrine and Oxytocin in the Management of Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide. The effective management of the third stage of labor is crucial in preventing PPH, with uterotonic agents playing a central role. This guide provides a detailed comparison of two commonly used uterotonics, Methylergometrine and Oxytocin, focusing on their mechanisms of action, clinical efficacy, and side effect profiles, supported by data from clinical studies.

Mechanism of Action

This compound , a semi-synthetic ergot alkaloid, exerts its uterotonic effect by acting as a partial agonist at α-adrenergic, dopaminergic, and serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, on uterine smooth muscle.[1][2] This interaction leads to a sustained, powerful tetanic contraction of the myometrium, which constricts uterine blood vessels and reduces blood flow to the placental site.[3][4]

Oxytocin , a naturally occurring hormone, acts via specific G-protein coupled receptors (oxytocin receptors) in the myometrium.[5] Activation of these receptors triggers a signaling cascade involving phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The resulting increase in intracellular calcium concentration activates calmodulin and myosin light-chain kinase, leading to rhythmic uterine contractions.

Signaling Pathway Diagrams

Methylergometrine_Signaling_Pathway cluster_cell This compound This compound Receptors α-adrenergic, Dopamine D1, Serotonin 5-HT2A Receptors This compound->Receptors CaChannels Calcium Channels Receptors->CaChannels Activation MyometrialCell Myometrial Smooth Muscle Cell CaInflux Increased Intracellular Ca²⁺ CaChannels->CaInflux Opens Contraction Sustained Tetanic Uterine Contraction CaInflux->Contraction

Caption: this compound Signaling Pathway.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates CaRelease Ca²⁺ Release SR->CaRelease Contraction Rhythmic Uterine Contractions CaRelease->Contraction PKC->Contraction

Caption: Oxytocin Signaling Pathway.

Clinical Efficacy: A Comparative Overview

Multiple randomized controlled trials have compared the efficacy of this compound and Oxytocin in the active management of the third stage of labor to prevent PPH. The findings, while varied, provide valuable insights into their relative effectiveness.

Table 1: Efficacy in Reducing Blood Loss and Duration of Third Stage of Labor

StudyDrug and DosageMean Blood Loss (mL)Mean Duration of Third Stage (min)
This compound Group
Boopathi et al. (2014)0.2 mg IV149.33 ± 145.472.31 ± 1.06
Folarin et al. (2021)0.2 mg IM166.4 ± 92.0-
Srinivasan et al. (2021)0.2 mg IV148.95.1
Rajendran et al. (2017)0.2 mg IM224.80 ± 50.7596.44 ± 2.426
Unnamed Study in Review (2015)IV (dosage not specified)223.48-
Sharma et al. (2018)0.2 mg IM246.87 ± 65.446.21 ± 1.58
Oxytocin Group
Boopathi et al. (2014)10 IU IM196.57 ± 192.303.45 ± 2.75
Folarin et al. (2021)10 IU IM207.4 ± 196.9-
Srinivasan et al. (2021)10 IU IM172.85.9
Rajendran et al. (2017)10 Units IM237.0 ± 69.5836.28 ± 2.556
Unnamed Study in Review (2015)IV (dosage not specified)154.73-
Sharma et al. (2018)5 Units in 100 mL NS IV334.5 ± 69.207.46 ± 1.41

Data presented as mean ± standard deviation where available.

Table 2: Incidence of Postpartum Hemorrhage and Need for Additional Uterotonics

StudyDrug GroupIncidence of PPH (>500 mL)Need for Additional Uterotonics
Boopathi et al. (2014)This compound2.7%2.0%
Oxytocin6.7%7.3%
Srinivasan et al. (2021)This compound1 participant (out of 200)-
Oxytocin3 participants (out of 200)-
Rajendran et al. (2017)This compound--
Oxytocin-6.0%
Unnamed Study in Review (2015)This compoundHigher incidence-
OxytocinLower incidence-

Adverse Effects Profile

A significant consideration in the choice between this compound and Oxytocin is their side effect profiles. While both are effective, this compound is associated with a higher incidence of certain adverse events.

Table 3: Comparative Adverse Effects

Adverse EffectThis compoundOxytocin
Nausea and Vomiting Reported in a significant number of patients.Generally well-tolerated with a lower incidence of nausea and vomiting.
Hypertension Can cause a significant increase in both systolic and diastolic blood pressure.Generally has a minimal effect on blood pressure.
Headache Reported in some studies.Can also cause headaches, with one study reporting a higher incidence than the this compound group.

Experimental Protocols

The clinical trials comparing this compound and Oxytocin have employed various methodologies. A generalized experimental workflow is outlined below.

Experimental_Workflow Start Patient Recruitment (e.g., singleton pregnancy, vaginal delivery) InclusionExclusion Application of Inclusion/ Exclusion Criteria Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Group A: This compound Administration (e.g., 0.2 mg IM/IV) Randomization->GroupA GroupB Group B: Oxytocin Administration (e.g., 10 IU IM or 5 IU IV) Randomization->GroupB DataCollection Data Collection during and after Third Stage of Labor GroupA->DataCollection GroupB->DataCollection Outcomes Measurement of Outcomes: - Blood Loss - Duration of Third Stage - Need for Additional Uterotonics - Adverse Events (BP, Nausea, etc.) DataCollection->Outcomes Analysis Statistical Analysis Outcomes->Analysis

Caption: Generalized Clinical Trial Workflow.

Key Methodological Components from Cited Studies:

  • Patient Population: Studies typically included women with singleton pregnancies undergoing vaginal delivery. Exclusion criteria often involved risk factors for PPH or contraindications to the study drugs.

  • Drug Administration:

    • This compound: Commonly administered as a 0.2 mg dose, either intramuscularly (IM) or intravenously (IV), after the delivery of the anterior shoulder of the baby.

    • Oxytocin: Typically given as a 10 IU IM injection or a 5 IU IV infusion after the delivery of the baby.

  • Outcome Measures:

    • Primary Outcomes: Estimated blood loss (often measured by weighing swabs and drapes), duration of the third stage of labor.

    • Secondary Outcomes: Incidence of PPH (defined as blood loss >500 mL), need for additional uterotonic agents, changes in hemoglobin and hematocrit levels, and adverse effects such as nausea, vomiting, and changes in blood pressure.

Conclusion

Both this compound and Oxytocin are effective uterotonic agents for the prevention of postpartum hemorrhage. The available evidence suggests that this compound may be more effective in reducing the amount of blood loss and the duration of the third stage of labor in some instances. However, this increased efficacy comes at the cost of a less favorable side effect profile, most notably a higher incidence of nausea, vomiting, and hypertension.

Oxytocin, while in some studies appearing slightly less effective in minimizing blood loss, has a significantly better safety profile with fewer adverse effects. For this reason, and due to the risk of hypertensive events with this compound, Oxytocin is often considered the first-line agent for PPH prophylaxis. The choice between these two agents should be made based on a careful assessment of the individual patient's clinical situation, including their risk factors for PPH and any pre-existing conditions such as hypertension. Further research, including large-scale, well-designed clinical trials, will continue to refine our understanding of the optimal use of these and other uterotonic agents in the management of postpartum hemorrhage.

References

A Comparative Analysis of Uterotonic Agents: Efficacy of Methylergometrine and Alternatives in Postpartum Hemorrhage Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Methylergometrine in comparison to other leading uterotonic agents—Oxytocin (B344502), Carbetocin, and Misoprostol—supported by experimental data and detailed methodologies.

Postpartum hemorrhage (PPH) remains a significant cause of maternal morbidity and mortality worldwide. The effective management of the third stage of labor, primarily through the prophylactic use of uterotonic agents, is critical in preventing PPH. This guide provides a detailed comparative analysis of the efficacy and safety profiles of several key uterotonic drugs, with a focus on this compound and its principal alternatives.

Executive Summary

This compound is a potent uterotonic agent that induces sustained uterine contractions. However, its efficacy and side-effect profile, particularly concerning cardiovascular effects, necessitate a careful comparison with other available agents. Oxytocin is the first-line and most widely used uterotonic for PPH prophylaxis. Carbetocin, a long-acting oxytocin analogue, offers the convenience of a single-dose administration. Misoprostol, a prostaglandin (B15479496) E1 analogue, provides a non-injectable option, particularly valuable in resource-limited settings. This guide synthesizes data from various clinical trials to provide a clear, evidence-based comparison of these agents.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from comparative clinical trials, focusing on key efficacy outcomes and reported side effects.

Table 1: Efficacy of Uterotonic Agents in the Prevention of Postpartum Hemorrhage

Outcome MeasureThis compoundOxytocinCarbetocinMisoprostolCitations
Mean Blood Loss (mL) 148.9 - 246.87118.6 - 207.4Less than this compound101.45 - 346.13[1][2][3]
Incidence of PPH (>500 mL) (%) 0 - 2.73.1 - 7.3Lower than this compound3.1 - 8.3[1][4][5]
Duration of Third Stage of Labor (min) 2.31 - 7.193.45 - 6.41Not significantly different from this compound4.34 - 6.13[1][2][6]
Need for Additional Uterotonics (%) 2.0 - 5.03.0 - 7.3Lower than this compound1.0 - 8.3[1][2][4]

Table 2: Common Side Effects of Uterotonic Agents

| Side Effect | this compound | Oxytocin | Carbetocin | Misoprostol | Citations | | :--- | :--- | :--- | :--- | :--- | | Nausea and Vomiting | Higher incidence | Lower incidence | Lower than this compound | Similar to this compound |[1][2] | | Hypertension | Significant increase | Minimal effect | Less hypertensive effect | No significant effect |[1][7] | | Shivering | Infrequent | Infrequent | Infrequent | Higher incidence |[4][6] | | Fever/Pyrexia | Infrequent | Infrequent | Infrequent | Higher incidence |[4][6] | | Headache | Reported | Infrequent | Reported | Similar to this compound |[2][4] |

Experimental Protocols

This section outlines the methodologies employed in key comparative studies.

Study Design: Randomized Controlled Trials

The majority of the cited data originates from prospective, randomized controlled trials (RCTs), which are considered the gold standard for evaluating the effectiveness of interventions.

  • Patient Population: The studies typically included women with singleton, term pregnancies undergoing vaginal delivery. Exclusion criteria often comprised conditions that could independently increase the risk of PPH or contraindicate the use of specific uterotonics, such as pre-existing hypertension (a contraindication for this compound).

  • Interventions: Participants were randomly assigned to receive one of the uterotonic agents immediately after the delivery of the anterior shoulder or following the birth of the baby.

    • This compound: Typically administered as a 0.2 mg intravenous or intramuscular injection.[1][4]

    • Oxytocin: Commonly administered as a 10 IU intramuscular injection or intravenous infusion.[1][8]

    • Carbetocin: Administered as a single 100 µg intravenous or intramuscular injection.

    • Misoprostol: Administered sublingually or rectally, with doses typically around 600 µg.[2][4][6]

  • Outcome Measures:

    • Primary Outcomes: The primary efficacy endpoints were typically the amount of blood loss in the third stage of labor and the incidence of PPH (defined as blood loss ≥ 500 mL).

    • Secondary Outcomes: These included the duration of the third stage of labor, the need for additional uterotonic agents, and changes in hemoglobin/hematocrit levels.

    • Safety Outcomes: The incidence of adverse effects such as nausea, vomiting, hypertension, shivering, and fever were systematically recorded.

  • Measurement of Blood Loss: Blood loss was quantified using various methods, including direct collection in a calibrated drape, gravimetric methods (weighing of soaked materials), or visual estimation, with quantitative methods being more accurate.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the outcomes between the different treatment groups. Common statistical methods included t-tests or Mann-Whitney U tests for continuous variables (like mean blood loss) and chi-square or Fisher's exact tests for categorical variables (like the incidence of PPH and side effects).[9]

Signaling Pathways and Mechanisms of Action

The uterotonic effect of each agent is initiated by its binding to specific receptors on myometrial smooth muscle cells, triggering distinct intracellular signaling cascades that culminate in uterine contraction.

This compound

This compound is an ergot alkaloid with a complex pharmacological profile, acting as an agonist or partial agonist at multiple receptors.[10] Its primary uterotonic effect is mediated through the activation of 5-HT2A serotonin (B10506) receptors , α1-adrenergic receptors , and to a lesser extent, dopamine D1 receptors on the myometrium.[11][12]

  • 5-HT2A and α1-Adrenergic Receptor Pathway: Activation of these Gq-protein coupled receptors stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction.[8][13]

Methylergometrine_Pathway cluster_receptors Receptors cluster_cell Myometrial Cell This compound This compound Receptor_5HT2A 5-HT2A This compound->Receptor_5HT2A Receptor_Alpha1 α1-Adrenergic This compound->Receptor_Alpha1 Receptor_D1 Dopamine D1 This compound->Receptor_D1 Gq Gq Protein Receptor_5HT2A->Gq Receptor_Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to SR Sarcoplasmic Reticulum IP3->SR activates PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds to MLCK MLCK Calmodulin->MLCK activates Myosin Myosin Light Chain MLCK->Myosin phosphorylates Contraction Uterine Contraction Myosin->Contraction PKC->Contraction sustains

This compound Signaling Pathway
Oxytocin and Carbetocin

Oxytocin and its synthetic analogue, Carbetocin, exert their effects by binding to the oxytocin receptor (OTR) , a Gq-protein coupled receptor.[7][14][15] Carbetocin has a longer half-life than oxytocin, resulting in a more sustained uterotonic effect from a single dose.[15] The signaling cascade is similar to that of the 5-HT2A and α1-adrenergic receptors.

Oxytocin_Carbetocin_Pathway cluster_cell Myometrial Cell Ligand Oxytocin / Carbetocin Receptor Oxytocin Receptor (OTR) Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to SR Sarcoplasmic Reticulum IP3->SR activates Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds to MLCK MLCK Calmodulin->MLCK activates Myosin Myosin Light Chain MLCK->Myosin phosphorylates Contraction Uterine Contraction Myosin->Contraction

Oxytocin/Carbetocin Signaling Pathway
Misoprostol

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1) and primarily acts on prostaglandin E receptors (EP receptors) , specifically the EP1 and EP3 subtypes in the myometrium, which are coupled to Gq proteins. The downstream signaling pathway is similar to the other uterotonic agents, leading to an increase in intracellular calcium and subsequent muscle contraction.

Misoprostol_Pathway cluster_cell Myometrial Cell Misoprostol Misoprostol (PGE1 Analogue) Receptor Prostaglandin E Receptor (EP1/EP3) Misoprostol->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to SR Sarcoplasmic Reticulum IP3->SR activates Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds to MLCK MLCK Calmodulin->MLCK activates Myosin Myosin Light Chain MLCK->Myosin phosphorylates Contraction Uterine Contraction Myosin->Contraction

Misoprostol Signaling Pathway

Experimental Workflow: A Typical Comparative Clinical Trial

The following diagram illustrates the typical workflow of a randomized controlled trial comparing the efficacy of different uterotonic agents.

Experimental_Workflow Start Patient Recruitment (Term, Singleton Pregnancy, Vaginal Delivery) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion InclusionExclusion->Start Not Eligible Randomization Randomization InclusionExclusion->Randomization Eligible GroupA Group A: This compound Randomization->GroupA GroupB Group B: Oxytocin Randomization->GroupB GroupC Group C: Carbetocin Randomization->GroupC GroupD Group D: Misoprostol Randomization->GroupD Intervention Drug Administration (Post-delivery of Anterior Shoulder) GroupA->Intervention GroupB->Intervention GroupC->Intervention GroupD->Intervention DataCollection Data Collection - Blood Loss Measurement - Duration of 3rd Stage - Side Effects Monitoring Intervention->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparative Efficacy and Safety Results Analysis->Results

Comparative Uterotonic Trial Workflow

Conclusion

References

A Comparative Analysis of the Side Effect Profiles of Methylergometrine and Misoprostol in the Management of Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two commonly used uterotonic agents, Methylergometrine and Misoprostol (B33685), for the prevention and treatment of postpartum hemorrhage (PPH). The information presented is collated from various clinical trials and pharmacological studies to assist researchers and drug development professionals in understanding the clinical landscape and identifying areas for future investigation.

Executive Summary

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide. Both this compound, an ergot alkaloid, and Misoprostol, a prostaglandin (B15479496) E1 analogue, are effective in controlling uterine bleeding. However, their distinct mechanisms of action result in different side effect profiles. Generally, Misoprostol is associated with a higher incidence of pyrexia and shivering, while this compound is more frequently linked to hypertension, nausea, and vomiting. The choice between these agents often depends on the clinical setting, patient's medical history, and the desired route of administration.

Data on Side Effect Profiles

The following table summarizes the incidence of common side effects reported in comparative clinical studies. It is important to note that dosages, routes of administration, and study populations may vary across trials, influencing the reported frequencies.

Side EffectThis compoundMisoprostolNotes
Gastrointestinal
Nausea and VomitingMore Frequent[1][2][3][4][5]Less FrequentIncidence with this compound can be significant.
DiarrheaLess FrequentMore Frequent[2]Often dose-dependent with misoprostol.
Abdominal PainReported[1]Reported[1]Can occur with both, related to uterine contractions.
Cardiovascular
HypertensionSignificant concern[1][4]RareA primary contraindication for this compound is pre-existing hypertension or pre-eclampsia.[6]
TachycardiaReported[1]
Neurological
HeadacheMore Frequent[1][2]Less Frequent
DizzinessReported[6]
Systemic
Pyrexia (Fever)RareMore Frequent and Dose-Dependent[2][7][8][9][10][11]A hallmark side effect of misoprostol.
Shivering/ChillsLess FrequentMore Frequent and Dose-Dependent[2][7][8][9][10][11]Often occurs shortly after administration.

Experimental Protocols

The methodologies of clinical trials comparing this compound and Misoprostol for PPH management generally follow a structured approach. Below is a synthesized protocol based on common practices identified in the literature.

1. Study Design:

  • Design: Randomized controlled trial (RCT), often double-blinded where feasible.

  • Participants: Parturient women at term undergoing vaginal delivery.

  • Inclusion Criteria: Singleton pregnancy, cephalic presentation, spontaneous or induced labor.

  • Exclusion Criteria: Known allergy to either drug, pre-existing hypertension, pre-eclampsia, cardiac disease, or other contraindications.

2. Intervention:

  • This compound Group: Typically administered as 0.2 mg intramuscularly (IM) or intravenously (IV) after the delivery of the anterior shoulder or the placenta.[1]

  • Misoprostol Group: Doses can vary, with common regimens being 400-1000 mcg administered orally, sublingually, or rectally after delivery.[1][12][13]

3. Outcome Measures:

  • Primary Outcomes:

    • Incidence of postpartum hemorrhage (often defined as blood loss ≥ 500 mL).

    • Amount of blood loss, measured using methods such as:

      • Visual Estimation: A subjective assessment by the healthcare provider.

      • Gravimetric Method: Weighing of blood-soaked materials.

      • Direct Measurement: Using calibrated collection drapes or bags.

  • Secondary Outcomes:

    • Incidence and severity of side effects, often recorded via a checklist or patient-reported outcomes.

    • Need for additional uterotonic agents.

    • Changes in hemoglobin and hematocrit levels.

    • Duration of the third stage of labor.

4. Data Collection and Analysis:

  • Baseline demographic and clinical data are collected at enrollment.

  • Blood loss and the occurrence of side effects are monitored closely in the immediate postpartum period (typically the first 24 hours).

  • Statistical analysis is performed to compare the outcomes between the two groups, often using chi-squared tests for categorical data and t-tests or Mann-Whitney U tests for continuous data.

Signaling Pathways

The distinct side effect profiles of this compound and Misoprostol can be attributed to their different mechanisms of action and receptor targets.

This compound Signaling Pathway

This compound is an ergot alkaloid that acts as a partial agonist and antagonist at serotonergic (5-HT), dopaminergic, and alpha-adrenergic receptors.[14][15] Its primary uterotonic effect is mediated through the 5-HT2A receptor on myometrial smooth muscle cells.[15]

Methylergometrine_Signaling This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Uterine Smooth Muscle Contraction Ca->Contraction Increased intracellular concentration leads to PKC->Contraction Phosphorylates proteins leading to

This compound's primary signaling pathway for uterine contraction.
Misoprostol Signaling Pathway

Misoprostol is a synthetic analogue of prostaglandin E1.[16][17] It exerts its uterotonic effects by binding to prostaglandin E receptors (specifically EP1 and EP3 subtypes) on myometrial cells.[18]

Misoprostol_Signaling Misoprostol Misoprostol (PGE1 Analogue) Receptor Prostaglandin EP1/EP3 Receptors (GPCR) Misoprostol->Receptor Binds to Gq_i Gq/Gi Proteins Receptor->Gq_i Activates PLC Phospholipase C (PLC) Gq_i->PLC Activates (Gq) AC Adenylyl Cyclase Gq_i->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreased production of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Contraction Uterine Smooth Muscle Contraction DAG->Contraction Activates PKC, leading to Ca Ca²⁺ ER->Ca Releases Ca->Contraction Increased intracellular concentration leads to Experimental_Workflow Start Patient Recruitment (Term pregnant women) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupM Group A: This compound Randomization->GroupM Arm 1 GroupP Group B: Misoprostol Randomization->GroupP Arm 2 Delivery Vaginal Delivery GroupM->Delivery GroupP->Delivery InterventionM Administer this compound Delivery->InterventionM InterventionP Administer Misoprostol Delivery->InterventionP DataCollection Data Collection: - Blood Loss Measurement - Side Effect Monitoring - Vital Signs InterventionM->DataCollection InterventionP->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparison of Side Effect Profiles Analysis->Results

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methylergometrine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical methods for the detection and quantification of Methylergometrine: Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of each method is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research and quality control applications.

Introduction to this compound and Analytical Methodologies

This compound is a semi-synthetic ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. Various analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on a cross-validation of RP-HPLC-UV, HPLC-FLD, and UPLC-MS/MS, presenting a summary of their performance characteristics based on experimental data from published studies.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative performance data for the three analytical methods. These parameters are critical for evaluating the reliability, sensitivity, and accuracy of each technique.

Validation Parameter RP-HPLC-UV [1]HPLC-FLD [2][3]UPLC-MS/MS [4][5][6]
Linearity Range 12 - 28 µg/mL25 - 400 µg/kg0.025 - 10 ng/mL
Correlation Coefficient (r²) 0.9979> 0.99> 0.99
Limit of Detection (LOD) 1.471 µg/mL3.23 - 6.53 µg/kgNot explicitly stated, but LLOQ is very low
Limit of Quantification (LOQ) 4.4588 µg/mL11.78 - 13.06 µg/kg0.025 ng/mL
Accuracy (% Recovery) 99.79%85.2 - 117.8%89.7 - 109%
Precision (% RSD) < 2%< 15.4%< 15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.

RP-HPLC-UV Method[1]
  • Sample Preparation:

    • For pharmaceutical injections, an appropriate volume of the formulation is diluted with the mobile phase to achieve a concentration within the linear range.

    • The solution is sonicated to ensure complete dissolution and filtered through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

HPLC-FLD Method[2][3]
  • Sample Preparation (for animal feed):

    • A representative sample is extracted with acetonitrile.

    • The extract is cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and activated carbon.

    • The purified extract is evaporated to dryness and reconstituted in a solution of ammonium carbonate and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 100 mm × 4.6 mm, 2.6 μm)

    • Mobile Phase: A gradient of 0.001 M ammonium carbonate in water (A) and acetonitrile (B).

    • Flow Rate: Typically around 0.8 - 1.0 mL/min

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.

    • Injection Volume: 20 µL

UPLC-MS/MS Method[4][5][6]
  • Sample Preparation (for human plasma):

    • To a 500 µL plasma sample, an internal standard is added.

    • Liquid-liquid extraction is performed under alkaline conditions using an appropriate organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 50 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.3% formic acid in water (A) and methanol (B129727) with 0.3% formic acid (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Dilution of Pharmaceutical Formulation p2 Sonication p1->p2 p3 Filtration (0.45 µm) p2->p3 a1 Injection into HPLC p3->a1 a2 C18 Column Separation a1->a2 a3 UV Detection at 310 nm a2->a3 a4 Data Acquisition and Quantification a3->a4

RP-HPLC-UV Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis p1 Extraction with Acetonitrile p2 d-SPE Cleanup p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Injection into HPLC p3->a1 a2 C18 Column Separation a1->a2 a3 Fluorescence Detection (Ex: 330 nm, Em: 420 nm) a2->a3 a4 Data Acquisition and Quantification a3->a4

HPLC-FLD Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis p1 Addition of Internal Standard to Plasma p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Injection into UPLC p3->a1 a2 C18 Column Separation a1->a2 a3 Tandem Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition and Quantification a3->a4

UPLC-MS/MS Experimental Workflow

Conclusion

The choice of an analytical method for this compound detection should be guided by the specific requirements of the application.

  • RP-HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine quality control of pharmaceutical formulations where concentration levels are relatively high.[1]

  • UPLC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies in human plasma, where very low concentrations of the analyte need to be accurately quantified.[4][5][6]

This guide provides a foundational comparison to assist in the selection of an appropriate analytical method. It is recommended that a full method validation be performed in the specific laboratory and for the intended matrix to ensure the reliability of the results.

References

How does the efficacy of oral versus injectable Methylergometrine compare?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of oral and injectable formulations of Methylergometrine, a uterotonic agent crucial in the management of postpartum hemorrhage (PPH). The following sections detail the pharmacokinetics, pharmacodynamics, and available clinical data to inform research and development in obstetrics.

Pharmacokinetic Profile: Oral vs. Injectable

The route of administration significantly impacts the bioavailability, onset, and peak concentration of this compound, which are critical factors in the emergency management of postpartum hemorrhage. Injectable formulations, particularly intravenous (IV) and intramuscular (IM), offer a more rapid and predictable response compared to the oral route.

Pharmacokinetic ParameterOral this compoundIntramuscular (IM) this compoundIntravenous (IV) this compound
Bioavailability ~60%[1][2]~78%[1][2]100% (by definition)
Onset of Action 5-10 minutes[3]2-5 minutes[3]Immediate[3]
Time to Peak Plasma Concentration (Tmax) ~0.5 - 3 hours~0.5 hoursNot applicable

Clinical Efficacy and Pharmacodynamics

Direct comparative clinical trials evaluating the efficacy of oral versus injectable this compound in treating active postpartum hemorrhage are limited. However, pharmacokinetic and pharmacodynamic data, supplemented by trials comparing each formulation against other uterotonics, provide a clear indication of their respective clinical utility.

Injectable this compound is the preferred formulation for the active management of the third stage of labor and the treatment of PPH due to its rapid onset of action and higher bioavailability.[3][4] Clinical studies consistently demonstrate the efficacy of injectable this compound in reducing postpartum blood loss and the duration of the third stage of labor.[4][5][6]

Oral this compound, due to its slower onset and unpredictable absorption, is generally not recommended for the acute treatment of PPH.[7][8] Its use is typically reserved for the prevention and treatment of subinvolution of the uterus and for managing uterine bleeding in the puerperium, the period following childbirth.[9][10][11] A study on the non-pregnant menstruating uterus showed that oral administration of this compound resulted in a delayed and unpredictable effect on uterine motility compared to the rapid and predictable response of the intravenous route.[8]

Several clinical trials have compared injectable this compound with other uterotonic agents, such as oxytocin (B344502) and misoprostol (B33685). These studies have shown that while injectable this compound is effective in reducing blood loss, it may be associated with a higher incidence of side effects like nausea, vomiting, and hypertension compared to oxytocin.[5][6][12] Comparisons between oral misoprostol and injectable this compound have shown comparable efficacy in preventing PPH, suggesting oral misoprostol as a potential alternative in settings where injectables are not feasible.[1][13]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and further investigation.

Study Comparing Oral and Intravenous this compound on Uterine Motility
  • Objective: To assess the pharmacodynamic and pharmacokinetic properties of oral and intravenous this compound on uterine motility in non-pregnant menstruating women.

  • Study Design: A cross-over study involving six healthy female volunteers.

  • Methodology:

    • Intra-uterine pressure was measured using a fluid-filled sponge-tipped catheter.

    • Participants were administered either 0.5 mg of this compound orally or 0.2 mg intravenously.

    • Uterine contractions, basal tone, and amplitude were recorded.

    • Blood samples were collected at specified intervals to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax) and time to reach Cmax (tmax).

  • Key Findings: Intravenous administration led to a rapid and predictable increase in uterine contraction frequency and basal tone. Oral administration resulted in a delayed and less pronounced effect on uterine motility with large individual variations in pharmacokinetic profiles.[8]

Clinical Trial Comparing Intramuscular this compound with other Uterotonics for PPH Prevention
  • Objective: To compare the efficacy and side effects of intramuscular this compound, rectal misoprostol, and low-dose intravenous oxytocin in the active management of the third stage of labor.

  • Study Design: A randomized controlled trial involving 75 pregnant women.

  • Methodology:

    • Participants were randomly assigned to one of three groups.

    • Group A received 0.2 mg of intramuscular this compound.

    • Group B received 400 mcg of rectal misoprostol.

    • Group C received 5 units of intravenous oxytocin in 100 mL of normal saline.

    • The primary outcomes measured were the amount of blood loss and the duration of the third stage of labor.

    • Secondary outcomes included the incidence of side effects.

  • Key Findings: The this compound group exhibited the least amount of blood loss and the shortest duration of the third stage of labor, though it was associated with a higher incidence of side effects such as nausea, vomiting, and hypertension.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams are provided in Graphviz DOT language.

Methylergometrine_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_contraction Muscle Contraction This compound This compound Alpha_Adrenergic α-Adrenergic Receptor This compound->Alpha_Adrenergic Serotonin 5-HT2A Receptor This compound->Serotonin Dopamine Dopamine D1 Receptor This compound->Dopamine Antagonist PLC Phospholipase C (PLC) Alpha_Adrenergic->PLC Serotonin->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Myosin_LC Myosin Light Chain PKC->Myosin_LC Phosphorylation MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK MLCK->Myosin_LC Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC->Contraction

This compound Signaling Pathway

Experimental_Workflow_Uterotonic_Comparison cluster_recruitment Patient Recruitment and Randomization cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis Recruitment Recruit Parturients (e.g., singleton, term, vaginal delivery) Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Injectable this compound (e.g., 0.2 mg IM) Randomization->Group_A Group_B Group B: Oral this compound (e.g., 0.2 mg) Randomization->Group_B Group_C Group C: Placebo/Alternative Uterotonic Randomization->Group_C Blood_Loss Measure Blood Loss (e.g., gravimetric or direct collection) Group_A->Blood_Loss Third_Stage_Duration Record Duration of Third Stage of Labor Group_A->Third_Stage_Duration Additional_Uterotonics Note Need for Additional Uterotonics Group_A->Additional_Uterotonics Adverse_Events Monitor for Adverse Events (e.g., hypertension, nausea) Group_A->Adverse_Events Group_B->Blood_Loss Group_B->Third_Stage_Duration Group_B->Additional_Uterotonics Group_B->Adverse_Events Group_C->Blood_Loss Group_C->Third_Stage_Duration Group_C->Additional_Uterotonics Group_C->Adverse_Events Statistical_Analysis Statistical Analysis (e.g., t-test, chi-square) Blood_Loss->Statistical_Analysis Third_Stage_Duration->Statistical_Analysis Additional_Uterotonics->Statistical_Analysis Adverse_Events->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

Comparative Uterotonic Trial Workflow

References

A Comparative Analysis of Methylergometrine's Uterotonic Effects Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Methylergometrine, a semi-synthetic ergot alkaloid, across different animal species. The primary focus is on its uterotonic properties, which are crucial for its therapeutic use in controlling postpartum hemorrhage. This document synthesizes available experimental data on toxicology, pharmacokinetics, and clinical applications in veterinary medicine.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's effects and disposition in various animal species. These values have been compiled from multiple studies and provide a basis for comparative analysis.

Toxicological Data: Median Lethal Dose (LD50)

The acute toxicity of this compound varies significantly across species, as indicated by the oral LD50 values.

SpeciesOral LD50 (mg/kg)Citation
Mouse187[1]
Rat93[1]
Rabbit4.5[1]
Pharmacokinetic Parameters

The absorption, distribution, metabolism, and excretion of this compound exhibit species-specific differences. The following table presents a comparative overview of key pharmacokinetic parameters.

ParameterRatRabbitDogHuman (for reference)
Bioavailability (Oral) ---60%[2][3]
Bioavailability (IM) ---78%
Elimination Half-life (t½) -27.3 - 93.2 min (IV)-~2-3 hours
Time to Peak Plasma Conc. (Tmax) ---Oral: ~1.12 hrs, IM: ~0.41 hrs
Distribution Half-life (t½α) -1.2 - 1.7 min (IV)-1-3 min (IV)

Experimental Protocols

A fundamental method for assessing the uterotonic effects of this compound is the isolated organ bath assay. This ex vivo technique allows for the direct measurement of uterine muscle contractility in a controlled environment.

Isolated Uterine Tissue Contractility Assay

Objective: To determine the effect of this compound on the force and frequency of uterine smooth muscle contractions.

Animal Model: Uterine tissue can be obtained from various species, including rats, rabbits, and guinea pigs. The physiological state of the animal (e.g., estrous cycle stage, pregnancy) is a critical factor and should be controlled.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal and dissect the uterine horns.

    • Place the tissue in a bath of physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Dissect longitudinal or circular strips of the myometrium (uterine muscle) of a standardized size.

  • Mounting:

    • Suspend the tissue strips in an isolated organ bath chamber containing the physiological saline solution.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension to the tissue and allow it to equilibrate until spontaneous contractions stabilize.

  • Drug Administration:

    • Prepare a stock solution of this compound maleate.

    • Add cumulative concentrations of this compound to the organ bath to establish a dose-response curve.

    • Record the changes in the force and frequency of uterine contractions.

  • Data Analysis:

    • Measure the amplitude (force) and frequency of contractions before and after drug administration.

    • Calculate the EC50 (half-maximal effective concentration) to determine the potency of this compound.

    • Data is typically expressed as a percentage of the maximal contraction induced by a standard uterotonic agent (e.g., potassium chloride).

Visualizations

Signaling Pathway of this compound's Uterotonic Effect

This compound primarily exerts its uterotonic effects through the activation of 5-HT2A serotonin (B10506) receptors and α1-adrenergic receptors on myometrial smooth muscle cells. This activation initiates a downstream signaling cascade leading to muscle contraction.

Methylergometrine_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Intracellular Signaling This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor This compound->Alpha1_Adrenergic_Receptor Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein activates Alpha1_Adrenergic_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release induces Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Signaling pathway of this compound-induced uterine contraction.

Generalized Experimental Workflow for Uterotonic Assessment

The following diagram illustrates a typical workflow for evaluating the uterotonic effects of a compound like this compound using an isolated organ bath setup.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Rat, Rabbit) Tissue_Dissection Uterine Tissue Dissection Animal_Selection->Tissue_Dissection Tissue_Mounting Mounting in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration Period Tissue_Mounting->Equilibration Drug_Addition Cumulative Addition of this compound Equilibration->Drug_Addition Data_Acquisition Record Contractile Force and Frequency Drug_Addition->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve, EC50) Data_Acquisition->Data_Analysis Comparative_Effects cluster_rodents Rodents (Toxicology & Preclinical Models) cluster_vet Veterinary Clinical Use This compound This compound Mouse Mouse (Oral LD50: 187 mg/kg) This compound->Mouse Rat Rat (Oral LD50: 93 mg/kg) This compound->Rat Rabbit Rabbit (Oral LD50: 4.5 mg/kg) (Uterine Contraction Studies) This compound->Rabbit Dog Dog (Treatment of Pyometra, Postpartum Hemorrhage) This compound->Dog Cow Cow (Postpartum Uterine Involution, Expulsion of Fetal Membranes) This compound->Cow

References

Validating Methylergometrine as a Reference Standard in Pharmacological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and reproducibility of pharmacological assays. This guide provides a comprehensive comparison of Methylergometrine with other uterotonic agents—Ergometrine, Oxytocin (B344502), and Carbetocin—when used as a reference standard. The information presented here is supported by experimental data to aid in the validation and appropriate use of this compound in your research.

This compound, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used for the prevention and control of postpartum and post-abortion hemorrhage.[1] Its well-defined pharmacological activity, primarily as a partial agonist and antagonist at serotonergic, dopaminergic, and alpha-adrenergic receptors, makes it a candidate for a reference standard in assays investigating these pathways.[1] This guide will delve into its performance characteristics compared to other relevant compounds.

Comparative Performance Data

The selection of a reference standard hinges on its purity, stability, and consistent performance in relevant assays. The following tables summarize the key characteristics of this compound and its alternatives.

Table 1: Physicochemical and Pharmacopeial Standards

CharacteristicThis compound MaleateErgometrine MaleateOxytocinCarbetocin
Chemical Formula C₂₀H₂₅N₃O₂ · C₄H₄O₄C₁₉H₂₃N₃O₂ · C₄H₄O₄C₄₃H₆₆N₁₂O₁₂S₂C₄₅H₆₉N₁₁O₁₂S
Molecular Weight 455.50 g/mol 441.48 g/mol 1007.19 g/mol [2]988.2 g/mol
Purity (USP Standard) Not less than 97.0% and not more than 103.0% (dried basis)[3]Not less than 97.0% and not more than 103.0% (dried basis)Not less than 97.0% and not more than 103.0% (anhydrous, acetic acid-free basis)Not specified in USP
Storage In tight, light-resistant containers, in a cold place.[3]In tight, light-resistant containers, in a cold place.Store in a freezer.Store at controlled room temperature. A heat-stable formulation is available.
Key Impurities Related ergot alkaloidsRelated ergot alkaloidsRelated peptidesRelated peptides

Table 2: Comparative Stability of Uterotonic Agents

ConditionThis compoundErgometrineOxytocinCarbetocin
Refrigerated (tablets) Retained >90% for 21 weeksRetained >90% for 14 weeksRequires refrigeration (2-8°C)Standard formulation requires refrigeration; heat-stable formulation is available.
40°C and 75% RH (tablets) Fell below 90% within 21 weeks (coated)Fell below 90% within 3 weeks (uncoated)Unstable at elevated temperatures.Heat-stable formulation is stable under these conditions.
Aqueous Solution (Oral) At least 96% of initial concentration remained after 47 days at room temperature (protected from light).Less stable than this compound in aqueous solution.Prone to degradation in solution, especially at non-optimal pH.More stable than Oxytocin in solution.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are methodologies for key assays relevant to the pharmacological activity of this compound.

Stability-Indicating HPLC Method for this compound

This method is suitable for determining the purity of this compound and assessing its stability under various stress conditions.

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Ammonium acetate: Acetonitrile (70:30 v/v), pH adjusted to 6.5 with glacial acetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 310 nm

  • Retention Time for this compound: Approximately 6.12 minutes

Procedure for Forced Degradation Studies:

  • Acid Degradation: Treat the drug with 1% HCl at 80°C.

  • Alkali Degradation: Treat the drug with 1% NaOH at 80°C.

  • Oxidative Degradation: Treat the drug with 3% H₂O₂ at 80°C.

  • Photolytic Degradation: Expose the drug to sunlight.

  • Analyze the stressed samples using the HPLC method to evaluate the degradation products and the specificity of the method.

In Vitro Uterine Contraction Assay

This bioassay assesses the uterotonic activity of this compound and its alternatives by measuring the contractile response of isolated uterine tissue.

Protocol Outline:

  • Tissue Preparation: Isolate uterine strips from a suitable animal model (e.g., rat) and mount them in an organ bath containing an appropriate physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes, with washouts every 15 minutes.

  • Standard Curve Generation:

    • Prepare a stock solution of this compound reference standard of known concentration.

    • Perform a cumulative addition of the this compound standard to the organ bath to generate a concentration-response curve.

    • Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Test Sample Analysis: Prepare solutions of the test article and any comparators (e.g., Ergometrine, Oxytocin, Carbetocin) and generate their respective concentration-response curves.

  • Data Analysis:

    • Measure the amplitude of contractions for each concentration.

    • Plot the concentration-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) for each compound.

    • Compare the potency and efficacy of the test compounds relative to the this compound reference standard.

5-HT₂ₐ Receptor Binding Assay

This assay is used to determine the affinity of this compound and other compounds for the 5-HT₂ₐ receptor, a key target in its mechanism of action.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Competition Binding:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand for the 5-HT₂ₐ receptor (e.g., [³H]-ketanserin), and varying concentrations of the unlabeled competitor (this compound, Ergometrine, etc.).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate and wash with ice-cold buffer to separate the receptor-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) for each compound using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound and a typical workflow for its validation as a reference standard.

cluster_0 This compound Signaling Pathway This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound at the 5-HT₂ₐ receptor.

cluster_1 Workflow for Validation of this compound as a Reference Standard Start Obtain Certified This compound Reference Standard Char Physicochemical Characterization (Purity, Identity) Start->Char Assay_Dev Develop Pharmacological Assay (e.g., Uterine Contraction) Char->Assay_Dev Validation Assay Validation Assay_Dev->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity Stability Stability of Stock & Working Solutions Validation->Stability Comparison Comparative Analysis with Alternative Standards Validation->Comparison Documentation Documentation & Standard Operating Procedure (SOP) Development Comparison->Documentation

Caption: Experimental workflow for validating this compound as a reference standard.

Conclusion

This compound demonstrates the necessary characteristics of a reliable reference standard for in vitro pharmacological assays, particularly those investigating uterine contractility and 5-HT₂ₐ receptor activity. Its performance is comparable to other uterotonic agents, and in some aspects, such as the stability of its oral solution, it may offer advantages over compounds like Ergometrine. The choice of reference standard will ultimately depend on the specific requirements of the assay, including the target receptor and the desired pharmacological profile. For assays requiring a long-acting, stable uterotonic agent, Carbetocin, especially its heat-stable formulation, presents a strong alternative. Oxytocin remains a key reference for assays specifically targeting the oxytocin receptor. By utilizing the data and protocols provided in this guide, researchers can confidently validate and employ this compound as a reference standard in their pharmacological studies.

References

Assessing the reproducibility of published research findings on Methylergometrine.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Methylergometrine, a semi-synthetic ergot alkaloid, is a critical therapeutic agent primarily used for the prevention and control of postpartum and post-abortion hemorrhage.[1] Its efficacy stems from its potent uterotonic activity, inducing rapid and sustained contractions of the uterine smooth muscle.[2][3][4] This guide provides a comparative analysis of key findings from published literature to assess the reproducibility of experimental data concerning this compound's pharmacodynamics and mechanism of action.

Mechanism of Action: A Multi-Receptor Profile

This compound's primary therapeutic effect is mediated by its direct action on the smooth muscle of the uterus. It increases the tone, rate, and amplitude of rhythmic uterine contractions.[2] This effect is a result of its interaction with a spectrum of receptors, where it can act as a partial agonist or antagonist. The specific receptors implicated in its mechanism include adrenergic, dopaminergic, and particularly serotonergic (tryptaminergic) receptors.

While its uterotonic effects are well-established, the precise contributions of various receptor subtypes are a subject of ongoing research. Several studies highlight the importance of serotonin (B10506) 5-HT2A receptors in mediating the contraction of uterine smooth muscle. Additionally, antagonism of the dopamine (B1211576) D1 receptor is also cited as a key mechanism.

Quantitative Data Comparison: Receptor Binding Affinity

Reproducibility in pharmacological research heavily relies on the consistency of quantitative measurements such as receptor binding affinities (Ki). Below is a summary of reported Ki values for this compound across various serotonin (5-HT) receptor subtypes from a key study. Discrepancies in these values across different studies can arise from variations in experimental conditions, such as the cell lines, radioligands, and assay buffers used.

Receptor SubtypeReported Affinity (Ki [nM])Apparent Action
5-HT1A 1.5–2.0Full agonist
5-HT1B 251Full agonist
5-HT1D 0.86–2.9Partial agonist
5-HT1E 89Full agonist
5-HT1F 31Full agonist
5-HT2A 0.35–1.1Full agonist
5-HT2B 0.46–2.2Agonist
5-HT2C 4.6–43.7Full agonist
5-HT5A 24.4Full agonist
5-HT7 11–52Full agonist
Data sourced from a comprehensive pharmacological profile. Note: All receptor sites are of human origin except for 5-HT1B (rat) and 5-HT7 (guinea pig).

Experimental Protocols

To properly assess reproducibility, a detailed examination of the methodologies is crucial. The following outlines a typical experimental protocol for a key assay used to determine the pharmacological profile of this compound.

Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human 5-HT receptor subtype of interest are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are harvested, and crude membrane preparations are isolated via centrifugation and homogenization in a suitable buffer (e.g., Tris-HCl).

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Membrane aliquots are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.

    • A range of concentrations of unlabeled this compound (competitor ligand) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., mianserin).

    • The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 37°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site competition model.

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and comparing research findings. The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of this compound and a typical experimental workflow.

Methylergometrine_Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing Target Receptor) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 4. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis 6. Non-linear Regression (Calculate IC50 & Ki) Counting->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Methylergometrine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

Proper disposal of methylergometrine is a critical component of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, its handling and disposal are subject to stringent regulations to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a culture of safety within research and development settings.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. This compound is toxic if swallowed or inhaled and may cause damage to fertility or an unborn child[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[3]. In case of potential aerosolization, respiratory protection should be used[3].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4].

  • Spill Management: In the event of a spill, immediately contain the material. Wear approved respiratory protection, chemically compatible gloves, and protective clothing. Collect the spillage using a high-efficiency vacuum cleaner or by wiping with an appropriate absorbent material. The spill site should then be washed thoroughly[3]. For non-recoverable remainder, washing with a sodium hypochlorite (B82951) solution is recommended[1].

Hazardous Waste Classification

While this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), its inherent toxicity necessitates its management as a hazardous waste. Safety Data Sheets (SDS) classify this compound as toxic, which aligns with the EPA's characteristic of toxicity[1][2]. Therefore, it should be treated as a characteristic hazardous waste.

For transportation purposes, this compound falls under the Department of Transportation (DOT) regulations as "Alkaloid salts, solid, n.o.s." with the following classifications:

  • UN Number: UN1544 or UN2811

  • Hazard Class: 6.1 (Toxic)[2]

Quantitative Data on Stability and Storage

The stability of this compound is influenced by storage conditions. Adherence to proper storage not only ensures the efficacy of the compound for research but also minimizes degradation into unknown substances that could pose additional disposal challenges.

ParameterConditionStability/ObservationSource
Storage Temperature (Injectable) 2°C to 8°CRecommended for maintaining stability.MIMS Philippines
Storage Temperature (Oral Tablets) Below 25°CIn a tight, light-resistant container.ECHEMI
Light Exposure Protected from lightExposure to light causes deterioration.MIMS Philippines
Heat Exposure Dry heat (50°C)Undergoes degradation.(PDF) Stability of oral liquid preparations of this compound - ResearchGate
pH Basic conditionsUndergoes degradation.(PDF) Stability of oral liquid preparations of this compound - ResearchGate

Step-by-Step Disposal Procedure

The following procedure outlines the compliant disposal of this compound waste.

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It must be segregated as hazardous pharmaceutical waste[5].

  • Containerization: Place all expired, unused, or contaminated this compound, including empty containers, into a designated, properly labeled, leak-proof, and sealed hazardous waste container. The container should be black, as is standard for hazardous pharmaceutical waste[6].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the hazard characteristic (Toxic), and the accumulation start date.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials. Storage should comply with your institution's and local regulations regarding hazardous waste accumulation times.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash[1][7]. This is strictly prohibited by the EPA.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, including the name of the waste, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Methylergometrine_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_classification Waste Classification cluster_disposal_path Disposal Path start This compound Waste Generated (Expired, Unused, Contaminated) assess Is the waste a pharmaceutical? start->assess Begin Disposal Process is_hazardous Is it a Hazardous Waste? (Characteristic of Toxicity) assess->is_hazardous Yes hazardous_container Segregate into Black Hazardous Waste Container is_hazardous->hazardous_container Yes non_hazardous Follow Non-Hazardous Pharmaceutical Waste Protocol (Not Applicable for this compound) is_hazardous->non_hazardous No licensed_disposal Dispose via Licensed Hazardous Waste Vendor hazardous_container->licensed_disposal

References

Personal protective equipment for handling Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Methylergometrine. Adherence to these procedural steps is vital due to the compound's toxicity.

This compound is classified as a hazardous substance, toxic if swallowed, inhaled, or in contact with skin, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures must be implemented to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to ensure the appropriate level of protection is used.[3] The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields.[4][5]Chemical-resistant gloves (compliant with BS EN 374:2003).[1] Double gloving is recommended.Impervious clothing or lab coat with long cuffs.[2][4]Use in a ventilated enclosure (e.g., fume hood, biological safety cabinet).[1][3] If risk of dust inhalation, a suitable respirator is necessary.[1]
Solution Preparation Tightly fitting safety goggles with side-shields.[4][5] A face shield may be required if splashing is a significant risk.[6]Chemical-resistant gloves.[1] Change gloves immediately if contaminated.Impervious clothing or lab coat.[2][4]Work within a chemical fume hood to avoid inhalation of aerosols or vapors.[1][7]
Spill Cleanup Tightly fitting safety goggles and a face shield.[6]Chemical-resistant, heavy-duty gloves.[4]Fire/flame resistant and impervious clothing.[4][5]A full-face respirator or a self-contained breathing apparatus (SCBA) may be required for large spills.[4][8]
Waste Disposal Tightly fitting safety goggles.[4]Chemical-resistant gloves.[4]Impervious clothing or lab coat.[2]Not typically required if handling sealed waste containers.

Note: No occupational exposure limits have been established for this compound.[1][2][4] Therefore, engineering controls and PPE are the primary methods to ensure user safety.

Operational Plan: Safe Handling Protocols

1. Preparation and Engineering Controls:

  • Always handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][3]

  • Ensure a safety shower and eye wash station are readily accessible.[1][2]

  • Avoid the formation of dust and aerosols during handling.[1][4]

2. Weighing and Compounding:

  • When weighing the solid compound, do so within a ventilated containment system.[3]

  • Use non-sparking tools to prevent ignition sources.[4]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosol generation.

3. Post-Handling and Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]

  • Decontaminate all work surfaces and equipment with a suitable solvent (e.g., alcohol) followed by soap and water.[2][9]

  • Remove and dispose of contaminated PPE as hazardous waste.[2] Contaminated clothing should be removed immediately.[2]

Emergency Procedures: Accidental Release Plan

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Secure PPE: Don the appropriate PPE for spill cleanup as detailed in the table above, including respiratory protection.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders).[2]

  • Cleanup:

    • For solid spills, carefully sweep or use a HEPA-filtered vacuum cleaner to collect the material.[4][9][10] Avoid generating dust.[4]

    • For liquid spills, cover with absorbent material, allow it to be fully absorbed, and then collect the material.[2]

  • Disposal: Place all contaminated materials (absorbent, PPE, cleaning tools) into a clearly labeled, sealed container for hazardous waste disposal.[1][4]

  • Decontaminate: Wash the spill site thoroughly once the material has been removed.[4]

Disposal Plan

All this compound waste, including expired material, contaminated lab supplies, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix with non-hazardous waste.

  • Containment: Store waste in sealed, properly labeled containers.[4]

  • Disposal: Arrange for collection by a licensed hazardous material disposal company.[1] Disposal must be in accordance with all applicable federal, state, and local regulations.[3][5] Do not allow the chemical to enter drains or the environment.[1][4]

Process Visualization

The following diagram illustrates the essential workflow for safely handling and disposing of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal cluster_spill Spill Response risk_assessment 1. Conduct Risk Assessment select_ppe 2. Select & Don PPE risk_assessment->select_ppe eng_controls 3. Prepare Engineering Controls (Fume Hood / Ventilated Enclosure) select_ppe->eng_controls handling 4. Weigh & Handle Compound eng_controls->handling decontaminate 5. Decontaminate Surfaces & Equipment handling->decontaminate spill Accidental Release handling->spill remove_ppe 6. Doff & Segregate PPE decontaminate->remove_ppe waste_collection 7. Collect Waste in Labeled, Sealed Container remove_ppe->waste_collection waste_storage 8. Store in Designated Hazardous Waste Area waste_collection->waste_storage waste_disposal 9. Arrange Licensed Disposal waste_storage->waste_disposal spill_ppe Don Emergency PPE spill->spill_ppe contain Contain & Clean Spill spill_ppe->contain spill_disposal Dispose of Contaminated Materials as Hazardous Waste contain->spill_disposal spill_disposal->waste_collection

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergometrine
Reactant of Route 2
Methylergometrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.